Miriplatin
説明
特性
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHRZPJIYJKAZ-BLUNCNMSSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141977-79-9 | |
| Record name | (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141977-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MIRIPLATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lipophilic Platinum Complexes: A New Frontier in Liver Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The landscape of liver cancer treatment is continually evolving, with a pressing need for more effective and targeted therapeutic agents. While platinum-based drugs have long been a cornerstone of cancer chemotherapy, their efficacy in hepatocellular carcinoma (HCC) has been limited by issues of toxicity and drug resistance. The emergence of lipophilic platinum complexes represents a promising strategy to overcome these challenges. By modifying the chemical structure of traditional platinum compounds to increase their lipid solubility, researchers aim to enhance tumor cell uptake, improve pharmacokinetic profiles, and circumvent resistance mechanisms. This technical guide provides an in-depth overview of the core aspects of lipophilic platinum complexes in the context of liver cancer research, offering valuable insights for scientists and drug development professionals in this dynamic field.
The Rationale for Lipophilicity in Platinum-Based Liver Cancer Therapy
Cisplatin (B142131), the archetypal platinum-based drug, and its analogues have demonstrated significant success in treating various solid tumors. Their mechanism of action primarily involves binding to nuclear DNA, leading to the formation of DNA adducts that trigger cell cycle arrest and apoptosis.[1] However, the hydrophilic nature of these compounds can limit their ability to passively diffuse across the cell membrane, contributing to lower intracellular concentrations and reduced efficacy in certain cancer types, including HCC.
Lipophilic platinum complexes are designed to address this limitation. By incorporating long aliphatic chains or other nonpolar moieties into the platinum coordination sphere, these novel agents exhibit enhanced lipid solubility. This increased lipophilicity is hypothesized to facilitate cellular uptake through passive diffusion, leading to higher intracellular accumulation of the cytotoxic platinum payload. Furthermore, this altered mode of entry may help bypass the efflux pumps and other resistance mechanisms that can plague traditional platinum therapies.[2][3]
A Leading Lipophilic Platinum Complex: Miriplatin (SM-11355)
A prominent example of a lipophilic platinum complex investigated for HCC is this compound, also known as SM-11355. Its chemical structure is cis-[((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato)]platinum(II).[4] This complex features a 1,2-diaminocyclohexane (DACH) ligand, which is common in second and third-generation platinum drugs, and two myristate ligands, which are long-chain fatty acids that impart significant lipophilicity.
This compound is designed for intra-arterial administration, often suspended in an oily lymphographic agent like Lipiodol, for targeted delivery to liver tumors.[4][5] This approach aims to maximize the drug concentration at the tumor site while minimizing systemic exposure and associated side effects. A phase I clinical trial in patients with HCC refractory to cisplatin/lipiodol demonstrated an overall response rate of 18.2%, with one patient achieving a complete response.[5] Observed adverse effects included anorexia, nausea, vomiting, and transient elevations in liver enzymes, but the maximum allowable dose was not reached in this study, suggesting a manageable safety profile.[5]
Quantitative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of lipophilic platinum complexes is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following tables summarize the reported IC50 values for various platinum complexes against human hepatocellular carcinoma cell lines.
Table 1: In Vitro Cytotoxicity of a Platinum(IV) Complex Against Liver Cancer Cells
| Cell Line | IC50 (µM) |
| HepG2 (Liver) | 21 ± 5 |
Data from a study on a novel Pt(IV) complex, [Pt(SCN)2(PaO)2].[6]
Table 2: In Vitro Cytotoxicity of Platinum Complexes with Long-Chain Aliphatic Diamine Ligands
| Complex | Cell Line | IC50 (µM) |
| Complex with C7 diamine ligand | HepG2 (Liver) | > 100 |
| Complex with C8 diamine ligand | HepG2 (Liver) | 85.3 ± 4.2 |
| Complex with C9 diamine ligand | HepG2 (Liver) | 50.1 ± 3.1 |
| Complex with C10 diamine ligand | HepG2 (Liver) | 25.4 ± 2.5 |
| Cisplatin | HepG2 (Liver) | 10.2 ± 0.9 |
These complexes feature oxalato as the leaving group and aliphatic diamines of varying chain lengths as the non-leaving group.
It is important to note that increasing lipophilicity does not always directly correlate with increased cytotoxicity and can sometimes be associated with lower activity.[2] The optimal degree of lipophilicity for anticancer efficacy is a key area of ongoing research.
Experimental Protocols
Synthesis of a Representative Lipophilic Platinum(II) Complex: this compound (SM-11355)
This protocol outlines a common synthetic route for this compound.[7][8][9]
Step 1: Synthesis of the Silver Myristate Precursor
-
Dissolve sodium myristate (CH3(CH2)12COONa) in water at 60°C.
-
Dissolve silver nitrate (B79036) (AgNO3) in a separate volume of water.
-
Add the silver nitrate solution to the sodium myristate solution with stirring.
-
Continue stirring at 60°C for 30 minutes to allow for the formation of a white precipitate of silver myristate (CH3(CH2)12COOAg).
-
Filter the precipitate, wash with water and ethanol (B145695), and dry at 60°C.
Step 2: Synthesis of this compound
-
Prepare a suspension of cis-[(1R,2R)-1,2-cyclohexanediamine]diiodoplatinum(II) (Pt(C6H14N2)I2) in water.
-
Add a suspension of silver myristate in water to the Pt(C6H14N2)I2 suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resulting precipitate, which contains this compound and silver iodide (AgI).
-
Wash the precipitate with water and ethanol and dry at 60°C.
-
To separate the this compound from AgI, stir the precipitate in ethanol at 80°C for 15 minutes.
-
Filter off the insoluble AgI.
-
Add water to the filtrate to precipitate the this compound.
-
Filter the white precipitate of this compound, wash with ethanol, and dry at 60°C.
-
The final product can be further purified by recrystallization from ethanol.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed human hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the lipophilic platinum complex (typically in a logarithmic dilution series) for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent like DMSO.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Mechanism of Action: Induction of Apoptosis
Similar to traditional platinum drugs, lipophilic platinum complexes are believed to exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. The enhanced cellular uptake of these lipophilic compounds can lead to higher levels of DNA platination, triggering a cascade of events that culminate in cell death.
The Mitochondrial (Intrinsic) Pathway of Apoptosis
Evidence suggests that platinum complexes, including those investigated in the context of liver cancer, can induce apoptosis through the mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
Upon cellular stress induced by DNA damage from the platinum complex, the balance between these proteins shifts in favor of apoptosis. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[10][11] Studies have shown that treatment of HepG2 cells with certain anticancer agents can lead to the downregulation of Bcl-2 and the activation of caspases-9 and -3.[10] The combination of chrysin (B1683763) and cisplatin has also been shown to induce apoptosis in HepG2 cells through the downregulation of cFLIP and activation of caspase-8, which can then trigger the caspase cascade.[12]
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing lipophilicity as a strategy to overcome resistance against platinum complexes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health Benefits of Modificated Multiplatinum Derivatives as Strategies for Overcoming the Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical study of a novel lipophilic platinum complex (SM-11355) in patients with hepatocellular carcinoma refractory to cisplatin/lipiodol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I clinical study of a novel lipophilic platinum complex (SM-11355) in patients with hepatocellular carcinoma refractory to cisplatin/lipiodol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of this compound, A Novel Platinum-Based Antitumor-Drug [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Regulation of p53-, Bcl-2- and caspase-dependent signaling pathway in xanthorrhizol-induced apoptosis of HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. The Combination of Chrysin and Cisplatin Induces Apoptosis in HepG2 through Down-regulation of cFLIP and Activity of Caspase - PubMed [pubmed.ncbi.nlm.nih.gov]
Miriplatin: A Comprehensive Technical Guide to Synthesis and Structural Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural characterization of Miriplatin, a lipophilic platinum(II) complex developed for the treatment of hepatocellular carcinoma. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to support research and development efforts in the field of platinum-based anticancer agents.
Synthesis of this compound
This compound, with the chemical name (SP-4-2)-[(1R, 2R)-cyclohexane-1,2-diamine-N,N'] bis(tetradecanoato-O) platinum(II), is a derivative of cisplatin. Its lipophilicity is enhanced by the presence of myristate ligands, which allows for its suspension in an oily lymphographic agent for targeted delivery. Several synthetic routes have been reported, with a notable improved method developed by Wang et al. This guide will focus on a practical and efficient synthesis protocol.[1][2][3]
Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process, beginning with a platinum salt and culminating in the final complex. A key intermediate is the platinum-diamine complex, which is then reacted with a myristate salt.
Experimental Protocol
This protocol is adapted from the improved synthesis method which offers advantages in terms of reaction rate control and reduced use of harmful solvents.[3]
Step 1: Synthesis of Silver Myristate (CH₃(CH₂)₁₂COOAg)
-
Dissolve sodium myristate (5g, 20mmol) in 100ml of deionized water at 60°C.
-
In a separate vessel, dissolve silver nitrate (B79036) (AgNO₃) in 50ml of deionized water.
-
Add the silver nitrate solution to the sodium myristate solution and stir the mixture for 30 minutes at 60°C.
-
Collect the resulting white precipitate by filtration, wash with water and ethanol, and dry at 60°C to yield silver myristate.
Step 2: Synthesis of this compound
-
Add a suspension of Pt(C₆H₁₄N₂)I₂ (2.8g, 5mmol) to a suspension of silver myristate (3.35g, 10mmol) in 100ml of deionized water.
-
Stir the mixture for 24 hours at room temperature.
-
Collect the precipitate by filtration, and wash with water and ethanol.
-
Dry the precipitate at 60°C.
-
To separate the this compound from the silver iodide (AgI) byproduct, stir the precipitate in 200ml of ethanol at 80°C for 15 minutes.
-
Filter off the AgI while the solution is hot.
-
Add 50ml of water to the filtrate to induce precipitation of the product.
-
Collect the white precipitate of this compound by filtration, wash with ethanol, and dry at 60°C.
-
The product can be further purified by recrystallization from ethanol.
Structural Characterization
The structure of the synthesized this compound is confirmed through various analytical techniques, including elemental analysis, electrospray ionization mass spectrometry (ESI-MS), Fourier-transform infrared spectroscopy (FT-IR), and proton nuclear magnetic resonance (¹H-NMR).[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the structural characterization of this compound.
| Analysis Technique | Parameter | Expected/Calculated Value | Observed/Found Value | Reference |
| Elemental Analysis | % Carbon (C) | 53.46 | 53.49 | [3] |
| % Hydrogen (H) | 8.97 | 9.01 | [3] | |
| % Nitrogen (N) | 3.67 | 3.65 | [3] | |
| ESI-MS | [Pt(C₆H₁₄N₂)(C₁₄H₂₇O₂)]⁺ (m/z) | 537.3 | 537.3 | [3] |
| [M-H₂O+Na]⁺ (m/z) | 785.5 | 785.4 | [3] | |
| FT-IR (cm⁻¹) | ν(N-H) | - | 3209, 3120 | [3] |
| νas(COO) | - | 1642 | [3] | |
| νs(COO) | - | 1352 | [3] | |
| ¹H-NMR (ppm) | 2CH₂CH ₃ | - | 0.84-0.87 (m, 6H) | [3] |
| 2CH₂(CH ₂)₁₀CH₂CH₃ | - | 1.12-1.14 (d, 40H) | [3] | |
| CH ₂CH ₂CH ₂CH ₂ of DACH | - | 1.28-1.31 (m, 4H) | [3] | |
| CH HCH ₂CH ₂CH H of DACH | - | 1.48-1.50 (d, 2H) | [3] | |
| 2CH ₂CH₂(CH₂)₁₀ | - | 1.72-1.77 (m, 4H) | [3] | |
| CH HCH ₂CH ₂CH H of DACH | - | 2.12-2.15 (d, 2H) | [3] | |
| 2O₂CCH ₂CH₂ | - | 2.44-2.47 (m, 4H) | [3] | |
| 2CH NH₂ | - | 3.06 (s, 2H) | [3] | |
| H₂O | - | 5.01 (s, 2H) | [3] | |
| 2NH₂ | - | 7.31-7.33 (d, 4H) | [3] |
Detailed Methodologies
Elemental Analysis: Samples are analyzed for their carbon, hydrogen, and nitrogen content using a standard elemental analyzer. The experimentally determined weight percentages are then compared to the calculated values based on the molecular formula of this compound (C₃₄H₆₈N₂O₄Pt).
Electrospray Ionization Mass Spectrometry (ESI-MS): Mass spectra are acquired using an ESI-MS instrument. The analysis is typically performed in positive ion mode. The observed mass-to-charge ratios (m/z) of the molecular ions and their fragments are used to confirm the molecular weight and structure of the compound.
Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum is recorded to identify the functional groups present in the molecule. The sample is typically prepared as a KBr pellet. The positions of the absorption bands (in cm⁻¹) corresponding to the stretching and bending vibrations of specific bonds (e.g., N-H, C=O) are analyzed.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectra are recorded to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Mechanism of Action: PUMA-Mediated Apoptosis
The cytotoxic effects of this compound are attributed to its ability to form platinum-DNA adducts, which subsequently triggers programmed cell death, or apoptosis. A key signaling pathway involved in this process is the p53-PUMA axis. Upon DNA damage induced by the platinum complex, the tumor suppressor protein p53 is activated, leading to the upregulation of the pro-apoptotic protein PUMA (p53-upregulated modulator of apoptosis). PUMA then translocates to the mitochondria, where it inhibits anti-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.
This guide provides a foundational understanding of the synthesis and structural properties of this compound. For further in-depth study, researchers are encouraged to consult the cited literature.
References
Miriplatin's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miriplatin, a lipophilic platinum-based anti-cancer agent, has demonstrated significant therapeutic efficacy, particularly in the treatment of hepatocellular carcinoma (HCC). Its primary mechanism of action involves the formation of platinum-DNA adducts, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis, detailing the key signaling pathways, experimental protocols for its evaluation, and quantitative data from relevant studies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.
Introduction
This compound is a third-generation platinum analog characterized by its lipophilicity, which allows for its suspension in an oily lymphographic agent for targeted delivery via transarterial chemoembolization (TACE). This targeted approach enhances its concentration at the tumor site while minimizing systemic toxicity. The cytotoxic effects of this compound are primarily attributed to its ability to form covalent adducts with DNA, which subsequently triggers programmed cell death, or apoptosis. Understanding the intricate molecular pathways activated by this compound is crucial for optimizing its therapeutic use and developing novel combination strategies.
Mechanism of Action: Induction of Apoptosis
The antitumor activity of this compound is intrinsically linked to its capacity to induce apoptosis. Following administration, this compound's active form, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), is gradually released. DPC, much like other platinum-based drugs, readily forms adducts with DNA, leading to DNA damage. This damage serves as a critical trigger for the activation of apoptotic signaling cascades.
Intrinsic (Mitochondrial) Pathway of Apoptosis
Evidence suggests that this compound primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
The proposed mechanism involves the following steps:
-
DNA Damage Sensing: The formation of this compound-DNA adducts is recognized by cellular DNA damage response (DDR) pathways.
-
Upregulation of Pro-Apoptotic Proteins: The DDR can lead to the transcriptional upregulation of pro-apoptotic proteins. For instance, in studies involving the active form of this compound (DPC) in combination with radiation, a significant induction of p53 up-regulated modulator of apoptosis (PUMA) has been observed. PUMA is a potent pro-apoptotic protein that can directly activate Bax and Bak.
-
Modulation of Bcl-2 Family Proteins: this compound treatment can alter the balance between pro- and anti-apoptotic Bcl-2 family members. Studies on this compound-resistant cells have shown an increased expression of the anti-apoptotic protein Bcl-2, suggesting that a decrease in the Bax/Bcl-2 ratio contributes to resistance by inhibiting apoptosis. Conversely, effective this compound therapy is associated with an increased Bax/Bcl-2 ratio.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation and oligomerization of Bax and Bak at the outer mitochondrial membrane lead to the formation of pores, resulting in MOMP.
-
Release of Cytochrome c: MOMP facilitates the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Potential Involvement of Other Signaling Pathways
While the intrinsic pathway appears to be central, other signaling pathways may also contribute to this compound-induced apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, is often activated in response to cellular stress, including DNA damage. While direct quantitative evidence for this compound's activation of the JNK pathway is limited, its known role in cisplatin-induced apoptosis suggests a potential parallel mechanism. Activation of the JNK pathway can promote apoptosis by phosphorylating and modulating the activity of various substrates, including members of the Bcl-2 family.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound and its active form, DPC. It is important to note that specific data for this compound as a single agent in many common human cancer cell lines is limited in the public domain.
| Cell Line | Compound | IC50 Value (µg/mL) | Exposure Time | Assay Method |
| AH109A (Rat Hepatoma) | DPC | 0.14 ± 0.07 | 3 days | Cell Growth |
Table 1: IC50 Values for DPC (Active Form of this compound)
| Cell Line | Treatment | Observation |
| AH109A (Rat Hepatoma) | This compound/Lipiodol | Induced massive apoptosis and formation of platinum-DNA adducts. |
| AH109A/MP10 (this compound-Resistant) | This compound | Increased expression of Bcl-2, leading to defects in inducing apoptosis. |
| HepG2 and HuH-7 (Human HCC) | DPC in combination with radiation | Synergistically decreased cell viability and strongly induced cleaved PARP expression. Significant induction of PUMA. |
Table 2: Qualitative and Semi-Quantitative Observations of this compound-Induced Apoptosis
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HuH-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DPC for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting cell viability against drug concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or DPC for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
DNA Fragmentation Analysis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound or DPC, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced intrinsic apoptotic pathway.
Caption: Hypothetical involvement of the JNK pathway.
Caption: Experimental workflow for apoptosis assessment.
Conclusion
This compound effectively induces apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway initiated by the formation of platinum-DNA adducts. The modulation of the Bcl-2 family of proteins, leading to MOMP and subsequent caspase activation, is a central mechanism in this process. While the precise quantitative details of this compound's standalone apoptotic effects and the full spectrum of involved signaling pathways require further investigation, the available data strongly support its role as a potent inducer of programmed cell death. This technical guide provides a foundational understanding of this compound's apoptotic mechanism and offers standardized protocols for its further investigation, which can aid in the continued development and clinical application of this important anti-cancer agent.
Cellular Uptake and Intracellular Fate of Miriplatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin, a lipophilic platinum(II) complex, represents a significant evolution in the targeted treatment of hepatocellular carcinoma (HCC). Administered as a suspension in an oily lymphographic agent, typically Lipiodol, via transarterial chemoembolization (TACE), its unique physicochemical properties govern its distinct cellular uptake and intracellular mechanisms of action. This technical guide provides an in-depth exploration of the journey of this compound from its administration to its ultimate cytotoxic effects within cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Cellular Uptake of this compound's Active Metabolite
This compound itself does not directly enter tumor cells due to its poor solubility. Instead, it functions as a prodrug, undergoing extracellular transformation. The this compound-Lipiodol suspension, when localized within the tumor vasculature, slowly releases its active platinum compounds into the aqueous tumor microenvironment. The most significant of these active metabolites is dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum (DPC).
The precise cellular uptake mechanisms of DPC are multifaceted and appear to involve a combination of passive diffusion and active transport. While the lipophilic nature of the diaminocyclohexane (DACH) ligand may facilitate some level of passive diffusion across the cell membrane, evidence from related platinum compounds suggests the involvement of active transport systems. Key transporters implicated in the uptake of platinum-based drugs include copper transporter 1 (CTR1) and organic cation transporters (OCTs). The exact contribution of each of these transporters to the uptake of this compound's active metabolites is an area of ongoing research. Some studies suggest that the uptake mechanism for DACH-platinum compounds can differ from that of cisplatin, potentially contributing to its efficacy in cisplatin-resistant cell lines.
Intracellular Fate and Mechanism of Action
Once inside the cell, the active platinum species, derived from DPC, undergoes aquation, a process where the chloride ligands are replaced by water molecules. This aquated form is highly reactive and readily forms covalent bonds with nucleophilic sites on intracellular macromolecules.
The primary intracellular target of this compound's active metabolites is nuclear DNA. The platinum complex preferentially binds to the N7 positions of purine (B94841) bases, primarily guanine (B1146940) and adenine, leading to the formation of platinum-DNA adducts. These adducts create distortions in the DNA double helix, which in turn interfere with critical cellular processes such as DNA replication and transcription.
The formation of these DNA adducts triggers a cascade of cellular responses, collectively known as the DNA damage response (DDR). This response ultimately culminates in the induction of apoptosis, or programmed cell death, which is the principal mechanism of this compound's anticancer activity.
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of this compound's Active Metabolites and Cisplatin
| Cell Line | Compound | IC50 (µg/mL) | Exposure Time |
| AH109A (rat ascites hepatoma) | DPC | 0.14 ± 0.07 | 3 days |
| AH109A (rat ascites hepatoma) | Cisplatin | 0.13 ± 0.00 | 3 days |
| HepG2 (human hepatoma) | DPC | 0.26 | 3 days |
| HuH-7 (human hepatoma) | DPC | 1.9 | 3 days |
| Li-7 (human hepatoma) | DPC | 0.31 | 3 days |
| HepG2 (human hepatoma) | Cisplatin | 0.32 | 3 days |
| HuH-7 (human hepatoma) | Cisplatin | 0.69 | 3 days |
| Li-7 (human hepatoma) | Cisplatin | 0.22 | 3 days |
| Li-7 (human hepatoma) | This compound/LPD | 70 | 3 days |
| Li-7 (human hepatoma) | Cisplatin/LPD | 5 | 3 days |
Data compiled from multiple sources. Variations in experimental conditions may exist.
Table 2: Platinum-DNA Adduct Formation
| Cell Line | Treatment | Platinum bound to DNA (pg/µg DNA) | Incubation Time |
| Li-7 | This compound/LPD (70 µg/mL) | 380 ± 17 | 3 days |
| Li-7 | Cisplatin/LPD (5 µg/mL) | 7.5 ± 1.0 | 3 days |
| Rat Tumor Model | This compound suspension (intrahepatic artery injection) | 61 ± 52 | - |
Data compiled from multiple sources. Variations in experimental conditions may exist.
Experimental Protocols
In Vitro Release of Platinum Compounds from this compound/Lipiodol
Objective: To determine the rate and extent of release of active platinum species from the this compound/Lipiodol suspension into an aqueous medium.
Methodology:
-
A known concentration of this compound/Lipiodol suspension is added to a two-chamber system separated by a semi-permeable membrane.
-
One chamber contains the this compound/Lipiodol suspension, while the other contains a physiologically relevant aqueous medium (e.g., serum-containing culture medium or Earle's balanced salt solution).
-
The system is incubated at 37°C with gentle agitation.
-
At predetermined time points, aliquots are withdrawn from the aqueous chamber.
-
The concentration of platinum in the withdrawn samples is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
The cumulative amount of platinum released over time is then calculated and plotted.
Determination of IC50 using MTT Assay
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50%.
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing serial dilutions of the test compound (e.g., DPC or cisplatin). A set of wells with medium alone serves as a negative control.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Platinum-DNA Adducts
Objective: To quantify the amount of platinum covalently bound to cellular DNA following treatment with a platinum-based drug.
Methodology:
-
Cells are treated with the platinum compound for a specified duration.
-
Following treatment, the cells are harvested, and genomic DNA is isolated using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
The purity and concentration of the isolated DNA are determined spectrophotometrically.
-
The amount of platinum bound to the DNA is quantified using a highly sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
The results are typically expressed as picograms (pg) of platinum per microgram (µg) of DNA.
Mandatory Visualizations
Caption: this compound's journey from prodrug to apoptosis induction.
Caption: Apoptosis signaling cascade initiated by this compound.
An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Miriplatin-Lipiodol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Miriplatin (B1139251) when administered in a Lipiodol formulation, a combination primarily used in the transarterial chemoembolization (TACE) of hepatocellular carcinoma (HCC). This document details quantitative data from preclinical studies, outlines experimental methodologies, and visualizes key processes to support further research and development in this area.
Introduction to this compound-Lipiodol
This compound is a third-generation, lipophilic platinum-based chemotherapeutic agent.[1] Its high affinity for the oily contrast agent Lipiodol allows for the formation of a stable suspension that, when administered intra-arterially, selectively accumulates and is retained within the hypervascularized tumor tissue of HCC.[1][2] This targeted delivery and sustained-release mechanism is designed to enhance the local antitumor effect while minimizing systemic toxicity.[1] The active cytotoxic species are gradually released from the this compound-Lipiodol depot within the tumor, where they exert their therapeutic effect by forming platinum-DNA adducts, leading to apoptosis.[3][4]
Pharmacokinetics
The pharmacokinetic profile of this compound-Lipiodol is characterized by low systemic exposure and prolonged local retention. Preclinical studies in various animal models have demonstrated significantly different pharmacokinetics compared to conventional platinum agents like cisplatin.
Plasma Pharmacokinetics
In a study involving rabbits, the systemic exposure to platinum after administration of a this compound-Lipiodol suspension was minimal. In fact, no platinum was detected in the blood at any time point (immediately, 10, 30, and 60 minutes, and 24 hours and 7 days after administration).[1] This is in stark contrast to cisplatin-Lipiodol, where blood platinum concentrations peaked at 10 minutes and gradually decreased over time.[1] This lack of systemic platinum detection for this compound underscores its high retention within the liver and minimal leakage into the systemic circulation.
Tissue Pharmacokinetics and Biodistribution
The primary characteristic of this compound-Lipiodol is its selective accumulation and prolonged retention in liver tumors.
Quantitative Biodistribution Data
A study in rats with implanted AH109A hepatoma tumors provides quantitative data on the distribution of platinum in liver tissues following intra-arterial administration of this compound-Lipiodol.
| Time Point | Tissue | Platinum Concentration (µg/g tissue) |
| Immediately after administration | Tumor | 18 ± 15 |
| Non-tumor Liver | Lower than in tumor | |
| 7 days after administration | Tumor | 17 ± 13 |
| Non-tumor Liver | Lower than in tumor |
Data presented as mean ± standard deviation.[3]
These results demonstrate that this compound-Lipiodol leads to high and sustained concentrations of platinum within the tumor tissue for at least 7 days.[3] The concentration in the surrounding healthy liver tissue was consistently lower than in the tumor.[3] Further biodistribution studies using 14C-labeled this compound in rats have also been conducted to provide a more detailed whole-body distribution profile.[5]
Experimental Protocols
This section details the methodologies employed in key preclinical studies to evaluate the pharmacokinetics and biodistribution of this compound-Lipiodol.
Animal Models and TACE Procedure
-
Rat Hepatoma Model: Male DONRYU rats with AH109A hepatoma cells implanted in the liver are commonly used. For the TACE procedure, a catheter is inserted into the gastroduodenal artery, and the this compound-Lipiodol suspension (e.g., 400 µg of this compound in 0.02 mL of Lipiodol per rat) is injected into the hepatic artery.[3]
-
Rabbit VX2 Liver Tumor Model: VX2 tumors are implanted in the liver of rabbits. A microcatheter is advanced into the proper hepatic artery for the administration of the this compound-Lipiodol emulsion.[1]
Quantification of Platinum in Biological Samples
Flameless Atomic Absorption Spectrometry (FAAS): This method is used for the quantitative analysis of total platinum in tissues.
-
Sample Preparation: Resected liver tissues (both tumor and non-tumor) are homogenized.
-
Digestion: The tissue homogenates are incinerated using nitric acid and hydrogen peroxide.
-
Analysis: The resulting solution is dissolved in 4% aqua regia and analyzed by FAAS at a wavelength of 265.9 nm.[3]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for quantifying elemental composition, including platinum, in various biological matrices.
-
Sample Digestion: Biological samples (e.g., cells, tissues) are digested using concentrated nitric acid, often with microwave assistance to ensure complete digestion of organic material.[6]
-
Instrumentation: The digested samples are introduced into the ICP-MS system for the quantification of platinum.[6]
In Vitro Drug Release Study
-
Setup: A this compound-Lipiodol suspension (e.g., 1 mL of 20 mg/mL) is layered over rat serum (e.g., 12 mL) in a test tube.
-
Incubation: The test tubes are rotated vertically at 5 rpm for 7 days at 37°C, protected from light.
-
Sampling: The aqueous phase (serum) is separated by centrifugation.
-
Quantification: The platinum concentration in the serum is determined by FAAS.[3]
A comparative in vitro release study showed that this compound-Lipiodol had a much more sustained release profile over 7 days compared to cisplatin-Lipiodol, which released the majority of its platinum content within the first day.[3]
Mechanism of Action and Signaling Pathways
The antitumor effect of this compound is mediated through the induction of apoptosis. This process is initiated by the formation of platinum-DNA adducts by the active metabolites of this compound.[3][4]
PUMA-Mediated Apoptosis
Recent studies have elucidated a synergistic effect between this compound and radiation, which is mediated through the p53 upregulated modulator of apoptosis (PUMA).
Caption: Synergistic effect of this compound and radiation on apoptosis.
The combination of DPC (the active form of this compound) and X-ray irradiation leads to the activation of the JNK signaling pathway, which in turn upregulates the expression of PUMA.[7] PUMA then activates Bax and Bak, leading to mitochondrial outer membrane permeabilization, activation of the caspase cascade, and ultimately, apoptosis.[7]
Experimental Workflow for TACE Pharmacokinetic and Biodistribution Studies
References
- 1. Comparison of the anti-tumor effects of two platinum agents (this compound and fine-powder cisplatin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis | Semantic Scholar [semanticscholar.org]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Miriplatin's Impact on DNA Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin (B1139251), a lipophilic platinum(II) complex, is a third-generation platinum-based antineoplastic agent primarily utilized in the transarterial chemoembolization (TACE) treatment of hepatocellular carcinoma (HCC).[1] Its mechanism of action, like other platinum analogs such as cisplatin (B142131) and carboplatin, is fundamentally linked to its ability to form covalent adducts with DNA, thereby inducing cytotoxicity in cancer cells. This technical guide provides an in-depth analysis of this compound's impact on DNA adduct formation, compiling quantitative data, detailing experimental protocols for adduct analysis, and visualizing the associated molecular pathways.
Core Mechanism of Action
This compound exerts its anticancer effects through the formation of platinum-DNA adducts.[1] This process disrupts normal cellular functions, including DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis.[1] The lipophilic nature of this compound facilitates its prolonged retention within liver tumors following TACE, enhancing its therapeutic efficacy while minimizing systemic toxicity.[1]
Quantitative Analysis of this compound-Induced DNA Adduct Formation
The formation of DNA adducts is a critical determinant of this compound's therapeutic efficacy. Quantitative data from various studies are summarized below to provide a comparative overview.
Table 1: Platinum Concentration and DNA Adduct Levels in Human Hepatocellular Carcinoma (HCC) Tissue Following this compound TACE [2]
| Tissue Type | Mean Platinum Concentration (μg/g tissue) | Mean Platinum-DNA Adduct Level (pg Pt/μg DNA) |
| HCC Tumor | 730 ± 350 | 54 ± 16 |
| Non-Tumor Liver | 16 ± 9.2 | 13 ± 13 |
Data are presented as mean ± standard deviation.
Table 2: Comparative DNA Adduct Formation of this compound and Cisplatin in Cancer Cell Lines
| Cell Line | Drug | Concentration | Platinum-DNA Adduct Level (pg Pt/μg DNA) |
| Rat Hepatoma AH109A | This compound/LPD | 100 µg/mL | 509 ± 100 |
| Rat Hepatoma AH109A | Cisplatin/LPD | 15 µg/mL | 34.1 ± 11.0 |
| Human Hepatoma Li-7 | This compound/LPD | 70 µg/mL | 380 ± 17 |
| Human Hepatoma Li-7 | Cisplatin/LPD | 5 µg/mL | 7.5 ± 1.0 |
LPD: Lipiodol; Data are presented as mean ± standard deviation.
Experimental Protocols for DNA Adduct Analysis
Accurate quantification of this compound-DNA adducts is crucial for both preclinical research and clinical monitoring. The following are detailed methodologies for two commonly employed techniques.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Platinum-DNA Adduct Quantification
ICP-MS is a highly sensitive elemental analysis technique used to determine the total platinum content bound to DNA.
Protocol:
-
DNA Isolation: Isolate genomic DNA from treated cells or tissues using a commercial DNA extraction kit, ensuring high purity.
-
DNA Quantification: Accurately determine the DNA concentration using a spectrophotometer or a fluorometric method.
-
Sample Digestion:
-
ICP-MS Analysis:
-
Dilute the digested samples to a suitable volume with deionized water.
-
Prepare a series of platinum standards of known concentrations to generate a calibration curve.
-
Introduce the samples and standards into the ICP-MS instrument. The instrument will atomize and ionize the sample, and the mass spectrometer will separate and detect the platinum ions based on their mass-to-charge ratio.
-
Quantify the platinum concentration in the samples by comparing their signal intensities to the calibration curve.
-
-
Data Normalization: Express the results as the amount of platinum per unit of DNA (e.g., pg Pt/μg DNA).
³²P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying specific DNA adducts.
Protocol:
-
DNA Digestion: Enzymatically digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[1][5][6]
-
Adduct Enrichment: Enrich the adducted nucleotides. For platinum adducts, this can be achieved by strong cation-exchange chromatography, as the platinum adducts carry a positive charge.[1][5]
-
Deplatination (for platinum adducts): As platinated dinucleotides are poor substrates for T4 polynucleotide kinase, a deplatination step using a cyanide solution is necessary to remove the platinum ion.[1][5] The resulting dinucleoside monophosphates are then purified.[1]
-
⁵'-End Labeling: Label the 5'-hydroxyl end of the deplatinated adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[1][5][6]
-
Chromatographic Separation: Separate the ³²P-labeled adducts from normal nucleotides using multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][5]
-
Detection and Quantification: Detect and quantify the adducts by measuring their radioactive decay using autoradiography, phosphorimaging, or scintillation counting.[1][5]
Signaling Pathways and Logical Relationships
The formation of this compound-DNA adducts triggers a cascade of cellular events, primarily the DNA Damage Response (DDR) and the intrinsic apoptotic pathway.
This compound-Induced DNA Damage Response and Apoptosis
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
Miriplatin in Early-Phase Clinical Trials: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early-phase clinical trial results for Miriplatin (B1139251), a lipophilic platinum complex designed for the targeted treatment of hepatocellular carcinoma (HCC) through transarterial chemoembolization (TACE). The document synthesizes available data on pharmacokinetics, efficacy, and safety, details experimental protocols, and visualizes key processes to support ongoing research and development in oncology.
Quantitative Data Summary
The following tables summarize quantitative data from early-phase clinical trials of this compound, focusing on its use in TACE for HCC.
Table 1: Pharmacokinetics of this compound in TACE
| Parameter | Value | Study Notes |
| Mean Platinum Concentration (Tumor) | 730 ± 350 µg/g[1] | Concentrations were approximately 50-fold higher in HCC tumors compared to non-tumor liver tissues.[1] |
| Mean Platinum Concentration (Non-Tumor Liver) | 16 ± 9.2 µg/g[1] | Demonstrates selective accumulation of this compound in tumor tissues.[1] |
| Mean Platinum-DNA Adduct Levels (Tumor) | 54 ± 16 pg Pt/µg DNA[1] | Adduct levels were roughly 7.6-fold higher in HCC tumors than in non-tumor liver tissues.[1] |
| Mean Platinum-DNA Adduct Levels (Non-Tumor Liver) | 13 ± 13 pg Pt/µg DNA[1] | Indicates targeted formation of DNA adducts within the tumor.[1] |
| Plasma Platinum Concentration | No further increase following administration[2][3] | Suggests slow release from the oily suspension and localized action.[2][3] |
Table 2: Efficacy in Phase I/II Clinical Trials for Unresectable HCC
| Efficacy Endpoint | Result | Study Details |
| Disease Control Rate (Phase I) | 62.5%[2][3] | One partial response and four with stable disease among eight evaluated patients in a combination therapy trial.[2][3] |
| Therapeutic Effect V (TE V) Rate (Phase II) | 26.5% (22/83 patients)[4] | TE V is defined as disappearance or 100% necrosis of all treated tumors.[4] |
| 2-Year Survival Rate (Phase II) | 75.9%[4] | Compared to 70.3% in the Zinostatin stimalamer group.[4] |
| 3-Year Survival Rate (Phase II) | 58.4%[4] | Compared to 48.7% in the Zinostatin stimalamer group.[4] |
Table 3: Grade 3 or Higher Adverse Events (AEs) in Phase II/III Trials
| Adverse Event | Frequency (this compound Group) | Comparator and Notes |
| Elevated AST | 39.5%[2] | Less frequent than in the epirubicin (B1671505) group (57.7%).[2] |
| Elevated ALT | 31.5%[2] | Less frequent than in the epirubicin group (53.7%).[2] |
| Thrombocytopenia | Reported as a frequent AE[4] | Specific percentage for Grade ≥3 not provided in this study. |
| Hyperbilirubinemia | Reported as a frequent AE[4] | Specific percentage for Grade ≥3 not provided in this study. |
| Hepatic Vascular Injury | 0%[4] | Significantly lower than Zinostatin stimalamer group (48.4%).[4] |
| Eosinophilia | 84.3%[4] | Higher than Zinostatin stimalamer group (41.0%).[4] |
Experimental Protocols
Transarterial Chemoembolization (TACE) with this compound
This protocol is a synthesis of methodologies reported in early-phase clinical trials.[2][4][5]
Objective: To achieve selective delivery of this compound to hepatic tumors, leading to localized chemotherapy and tumor necrosis.
Materials:
-
This compound (lyophilized powder)
-
Iodized oil (Lipiodol)
-
Non-ionic contrast agent
-
Microcatheter systems
-
Gelatin sponge particles
Procedure:
-
Patient Preparation: Patients are typically prepared under local anesthesia. For cisplatin-based TACE, perioperative hydration is standard; however, for this compound, this may be omitted.[5]
-
Catheterization: The Seldinger technique is used to gain arterial access, typically via the femoral artery. A catheter is advanced into the proper hepatic artery.
-
Tumor Feeder Identification: Superselective catheterization of the tumor-feeding arterial branches is performed using a microcatheter under fluoroscopic guidance.
-
Preparation of this compound Suspension:
-
Intra-arterial Injection: The this compound suspension or emulsion is slowly injected through the microcatheter into the tumor-feeding arteries. The maximum dose is typically up to 120 mg per person.[2]
-
Embolization: Following the infusion of the chemotherapeutic agent, the vessel is embolized using gelatin sponge particles to induce ischemia and trap the drug within the tumor.
-
Post-procedure Evaluation: Efficacy is typically evaluated by contrast-enhanced CT or MRI at specified intervals (e.g., 3 months) to assess tumor necrosis and response.[4]
Evaluation of Platinum-DNA Adduct Formation
This protocol is based on the methodology described for analyzing tissue samples from patients treated with this compound TACE.[1]
Objective: To quantify the formation of platinum-DNA adducts in tumor and non-tumor liver tissue.
Materials:
-
Paired HCC tumor and non-tumor liver tissues from patients who underwent hepatic resection after this compound TACE.
-
Inductively coupled plasma mass spectrometry (ICP-MS).
-
DNA extraction and purification kits.
Procedure:
-
Tissue Homogenization: Resected tumor and non-tumor liver tissues are homogenized.
-
Platinum Concentration Measurement: A portion of the homogenized tissue is analyzed by ICP-MS to determine the total platinum concentration.
-
DNA Extraction: DNA is extracted and purified from the remaining homogenized tissue.
-
Platinum-DNA Adduct Level Measurement: The purified DNA is analyzed by ICP-MS to quantify the amount of platinum bound to the DNA.
-
Data Analysis: Platinum concentrations are expressed as µg/g of tissue, and platinum-DNA adduct levels are expressed as pg of platinum per µg of DNA.
Visualizations
This compound TACE Workflow
References
- 1. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound combined with transarterial chemotherapy using CDDP powder in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase II trial of intra-arterial chemotherapy using SM-11355 (this compound) for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of transcatheter arterial chemoembolization with this compound-lipiodol water-soluble contrast agent emulsion in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Miriplatin Against Hepatoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Miriplatin (B1139251), a lipophilic platinum complex, against various hepatoma cell lines. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and signaling pathways to support further research and development in the field of hepatocellular carcinoma (HCC) therapeutics.
Introduction
This compound (formerly SM-11355) is a second-generation platinum-based anticancer agent specifically developed for the treatment of hepatocellular carcinoma.[1] Its lipophilic nature allows for suspension in an oily lymphographic agent, Lipiodol, enabling targeted delivery and sustained release at the tumor site during transarterial chemoembolization (TACE).[1][2] The cytotoxic effects of this compound are primarily attributed to its active metabolite, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), which induces cell death through the formation of platinum-DNA adducts and subsequent apoptosis.[3][4] This guide focuses on the in vitro evidence of this compound's efficacy against hepatoma cell lines.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of this compound and its related compounds has been evaluated against several human and rat hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the tables below. It is important to note that this compound itself exhibits low water solubility, and its in vitro testing often involves its active form, DPC, or this compound suspended in Lipiodol (this compound/LPD).[3][5]
Table 1: IC50 Values of DPC and Other Platinum Agents against Human Hepatoma Cell Lines
| Compound | HepG2 (µg/mL) | HuH-7 (µg/mL) | Li-7 (µg/mL) |
| DPC | 0.26 - 1.9 | 0.26 - 1.9 | 0.26 - 1.9 |
| Cisplatin (B142131) | 0.42 - 1.2 | 0.42 - 1.2 | 0.42 - 1.2 |
Data compiled from a study by Okusaka et al. (2009).[5] The range for DPC across the three cell lines was reported collectively.
Table 2: IC50 Values of this compound/LPD and Cisplatin/LPD against Human Hepatoma Cell Lines
| Compound | HepG2 (µg/mL) | HuH-7 (µg/mL) | Li-7 (µg/mL) |
| This compound/LPD | 2.6 - 7.1 | 2.6 - 7.1 | 2.6 - 7.1 |
| Cisplatin/LPD | 0.50 - 1.1 | 0.50 - 1.1 | 0.50 - 1.1 |
Data compiled from a study by Okusaka et al. (2009).[5] The range for this compound/LPD and Cisplatin/LPD across the three cell lines was reported collectively. Cells were exposed to the agents for seven days using cell culture inserts.
Table 3: IC50 Values against Rat Hepatoma Cell Line AH109A
| Compound | IC50 (µg/mL) |
| DPC | 0.14 |
| DPI | 0.83 |
| Cisplatin | 0.30 |
| This compound/LPD | 0.89 |
| Cisplatin/LPD | 0.14 |
Data compiled from a study by Hanada et al. (2009).[6] DPC: dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum; DPI: diiodo[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum. This compound/LPD and Cisplatin/LPD values are from a 7-day exposure using cell culture inserts.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the in vitro cytotoxicity of this compound against hepatoma cell lines.
Cell Viability Assay (AlamarBlue Assay)
This protocol is based on the methodology described for assessing the in vitro antitumor effects of this compound and its derivatives.[3]
Objective: To determine the concentration-dependent cytotoxic effect of a compound on hepatoma cell lines.
Materials:
-
Hepatoma cell lines (e.g., HepG2, HuH-7, Li-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (e.g., DPC, cisplatin, or this compound/LPD)
-
AlamarBlue reagent
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Cell Seeding:
-
Harvest hepatoma cells and resuspend in complete culture medium to the desired concentration.
-
Seed the cells into 96-well microplates at an appropriate density and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
For aqueous soluble compounds like DPC and cisplatin, add the diluted compounds directly to the wells containing the cells.
-
For this compound/LPD, use cell culture inserts to prevent direct contact of the oily suspension with the cells. Add the this compound/LPD to the inserts.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 3 days for aqueous compounds, 7 days for compounds in LPD) at 37°C in a 5% CO2 incubator.[3]
-
-
Cell Viability Measurement:
-
Following incubation, add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours to allow for the reduction of the reagent by viable cells.
-
Measure the fluorescence or absorbance of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
Platinum-DNA Adduct Formation Assay
This protocol is a synthesized representation based on methods for quantifying platinum-DNA adducts using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][7][8]
Objective: To quantify the amount of platinum bound to the DNA of hepatoma cells after treatment with a platinum-based agent.
Materials:
-
Hepatoma cell lines
-
Test compounds (e.g., this compound/LPD, cisplatin/LPD)
-
Cell culture inserts (if using LPD suspensions)
-
DNA isolation kit
-
RNase A
-
Concentrated nitric acid (trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Platinum and phosphorus standards for ICP-MS
Procedure:
-
Cell Treatment:
-
Treat hepatoma cells with the platinum-based compound for a specified period (e.g., 3 days).[3]
-
-
DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, including an RNase A treatment step to remove RNA contamination.
-
-
Sample Digestion:
-
Quantify the isolated DNA.
-
Digest a known amount of DNA in concentrated nitric acid by heating. This process breaks down the organic material and solubilizes the elemental platinum.
-
-
ICP-MS Analysis:
-
Prepare a standard curve using serial dilutions of a platinum standard.
-
Analyze the digested DNA samples using ICP-MS to determine the concentration of platinum.
-
The amount of DNA can be inferred from the phosphorus content, which is also measured by ICP-MS, or by the initial quantification.
-
-
Data Analysis:
-
Calculate the amount of platinum per microgram of DNA (e.g., pg Pt/µg DNA).[3]
-
Apoptosis Analysis (Western Blotting)
This protocol is based on general Western blotting procedures for apoptosis-related proteins and findings from studies on this compound resistance.[7][9]
Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.
Materials:
-
Hepatoma cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat hepatoma cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Signaling Pathways
This compound, through its active form DPC, exerts its cytotoxic effects by inducing apoptosis. The primary mechanism involves the formation of platinum-DNA adducts, which triggers a cascade of events leading to programmed cell death.
This compound-Induced Apoptotic Pathway
The formation of platinum-DNA adducts by DPC is a critical initiating event. These adducts cause DNA damage, which, if not repaired, can activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. An imbalance in the ratio of these proteins can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9), leading to the activation of executioner caspases (e.g., caspase-3) and ultimately, cell death.
Studies have shown that acquired resistance to this compound in the rat hepatoma cell line AH109A is associated with the increased expression of the anti-apoptotic protein Bcl-2.[7][9] This overexpression of Bcl-2 is thought to inhibit the apoptotic process, thereby conferring resistance to the drug.
Conclusion
This compound demonstrates significant in vitro cytotoxicity against a range of hepatoma cell lines. Its mechanism of action is consistent with other platinum-based chemotherapeutic agents, primarily involving the formation of DNA adducts and the induction of apoptosis via the intrinsic pathway. The data and protocols presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of strategies to overcome resistance, such as targeting the Bcl-2 family of proteins. Further research is warranted to fully elucidate the specific molecular players in the this compound-induced apoptotic cascade in different HCC subtypes.
References
- 1. MiR-124 sensitizes cisplatin-induced cytotoxicity against CD133+ hepatocellular carcinoma cells by targeting SIRT1/ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquired resistance to this compound in rat hepatoma AH109A/MP10 is associated with increased Bcl-2 expression, leading to defects in inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Myristate Ligands in the Potency and Targeted Delivery of Miriplatin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Miriplatin (B1139251), a lipophilic platinum-based chemotherapeutic agent, has emerged as a significant advancement in the locoregional treatment of hepatocellular carcinoma (HCC). Its unique chemical structure, characterized by the presence of two myristate ligands, is central to its therapeutic efficacy and targeted delivery. These long-chain fatty acid ligands are not merely passive components; they are instrumental in this compound's formulation, pharmacokinetics, and mechanism of action. This technical guide delves into the critical role of these myristate ligands, providing a comprehensive overview of the underlying chemistry, pharmacology, and clinical implications. Through a detailed examination of experimental data, this guide elucidates how the myristate moieties contribute to this compound's selective tumor retention, sustained-release profile, and ultimate cytotoxic activity upon metabolic activation.
Introduction
Platinum-based drugs, such as cisplatin (B142131) and oxaliplatin, are mainstays in cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of platinum-DNA adducts that trigger apoptosis.[1] However, their systemic administration is often associated with significant toxicity. This compound was specifically designed to overcome these limitations for the treatment of HCC, a hypervascular tumor primarily supplied by the hepatic artery.[2] This strategic design leverages the unique properties conferred by its myristate ligands.
This compound is administered as a suspension in an oily lymphographic agent, Lipiodol, via transarterial chemoembolization (TACE).[2] The lipophilic nature imparted by the myristate ligands ensures a high affinity for and stable suspension in Lipiodol.[3] This formulation allows for selective delivery to and prolonged retention within the tumor tissue, thereby maximizing the local drug concentration while minimizing systemic exposure and associated side effects.[4] This guide will explore the multifaceted role of the myristate ligands, from facilitating this targeted delivery to their cleavage-dependent activation of the drug.
The Chemistry of this compound and the Function of Myristate Ligands
This compound, chemically known as (SP-4-2)-((1R,2R)-1,2-cyclohexanediamine-κN1,κN2)bis(tetradecanoato-κO)platinum(II), is a platinum(II) complex. It features a stable diaminocyclohexane (DACH) carrier ligand, which is also found in oxaliplatin, and two myristate molecules as leaving groups.
The two 14-carbon myristate ligands are the key to this compound's lipophilicity. This property is crucial for its formulation with Lipiodol, an oily contrast medium. The high affinity between the long hydrocarbon chains of the myristate ligands and the oily vehicle allows for the formation of a stable suspension that can be selectively delivered to the hypervascular environment of HCC tumors through the hepatic artery.[3]
Data Presentation: Quantitative Analysis of this compound's Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, highlighting the impact of its unique formulation and mechanism of action.
Table 1: In Vitro Cytotoxicity of this compound's Active Metabolite (DPC)
| Cell Line | IC50 (µg/mL) of DPC | IC50 (µg/mL) of Cisplatin |
| HepG2 (Human Hepatoma) | 0.26 - 1.9 | 0.42 - 1.2 |
| HuH-7 (Human Hepatoma) | 0.26 - 1.9 | 0.42 - 1.2 |
| Li-7 (Human Hepatoma) | 0.26 - 1.9 | 0.42 - 1.2 |
| AH109A (Rat Hepatoma) | ~0.89 (as this compound/LPD) | ~0.14 (as cisplatin/LPD) |
Data compiled from multiple sources. DPC (dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum) is the major active metabolite of this compound.
Table 2: In Vivo Antitumor Activity of this compound/Lipiodol Suspension in a Rat HCC Model
| Treatment Group | Dose (µ g/head ) | Tumor Growth Rate (%) |
| This compound/Lipiodol | 400 | Significant reduction |
| Cisplatin/Lipiodol | 200 | Significant reduction |
| Zinostatin stimalamer/LPD | 100 | Significant reduction |
Data from a study on AH109A tumor-bearing rats.[5]
Table 3: Platinum Accumulation and DNA Adduct Formation in Human HCC Tumors
| Parameter | HCC Tumor Tissue | Non-Tumor Liver Tissue | Fold Difference |
| Platinum Concentration (µg/g) | 730 ± 350 | 16 ± 9.2 | ~50-fold higher in tumor |
| Platinum-DNA Adducts (pg Pt/µg DNA) | 54 ± 16 | 13 ± 13 | ~7.6-fold higher in tumor |
Data from patients who received TACE with this compound.[6]
Table 4: Clinical Efficacy of this compound in HCC Patients (Phase III Trial)
| Parameter | This compound (n=124) | Epirubicin (B1671505) (n=123) |
| Median Overall Survival (days) | 1111 | 1127 |
| Treatment Effect 4 (100% necrosis) | 44.4% | 37.4% |
| Median Time to TACE Failure (days) | 365.5 | 414.0 |
Data from a randomized phase III trial comparing TACE with this compound versus Epirubicin.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures related to this compound's activity.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's action, from targeted delivery to apoptosis induction.
Experimental Workflow for Assessing this compound's In Vitro Cytotoxicity
Caption: A typical workflow for determining the in vitro cytotoxicity of this compound's active form.
Signaling Pathway of this compound-Induced Apoptosis
Caption: The intrinsic apoptosis pathway activated by this compound-induced DNA damage.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2, HuH-7) in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound's active metabolite, DPC, in the culture medium. For this compound/Lipiodol, prepare a stable suspension and add it to the upper chamber of a transwell insert to prevent direct contact with the cells while allowing for diffusion of the released drug. Remove the old medium from the wells and add 100 µL of the drug-containing medium or control medium.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration.
Measurement of Platinum-DNA Adducts
-
Sample Collection: Collect tumor and non-tumor tissue samples from animal models or patients treated with this compound. Isolate cells from in vitro experiments.
-
DNA Isolation: Isolate genomic DNA from the collected samples using a standard DNA extraction kit or phenol-chloroform extraction method. Ensure high purity of the DNA.
-
Platinum Quantification:
-
Atomic Absorption Spectroscopy (AAS): This is a common method for quantifying the total platinum bound to DNA.
-
Digest a known amount of DNA with proteinase K and RNase.
-
Precipitate the DNA and wash it to remove any unbound platinum.
-
Hydrolyze the DNA in nitric acid.
-
Analyze the platinum content in the hydrolyzed sample using a graphite (B72142) furnace atomic absorption spectrophotometer.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A more sensitive method for platinum quantification. The sample preparation is similar to that for AAS.
-
-
Data Normalization: Express the results as picograms (pg) or nanograms (ng) of platinum per microgram (µg) of DNA.
TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells grown on coverslips.
-
Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
TUNEL Reaction:
-
Equilibrate the samples in TdT (terminal deoxynucleotidyl transferase) buffer.
-
Incubate the samples with a TUNEL reaction mixture containing TdT and biotin-dUTP. TdT catalyzes the addition of biotin-labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
-
Detection:
-
Incubate the samples with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated nucleotides.
-
Add a substrate for HRP, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of DNA fragmentation.
-
-
Counterstaining and Visualization: Counterstain the nuclei with a suitable stain (e.g., hematoxylin) to visualize all cells. Observe the samples under a light microscope. Apoptotic cells will exhibit dark brown nuclear staining.
-
Quantification: Determine the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.
The Role of Myristate Ligand Cleavage in this compound's Activation
This compound itself is a prodrug and is not cytotoxic in its intact form.[9] Its anticancer activity is contingent upon the cleavage of its myristate leaving groups. This bioactivation is thought to occur predominantly within the tumor microenvironment following its sustained release from the Lipiodol carrier.
The primary mechanism for the cleavage of the ester linkages of the myristate ligands is likely enzymatic hydrolysis by carboxylesterases.[10][11][12] These enzymes are abundant in the liver, the primary site of this compound's action. Human carboxylesterases, hCE1 and hCE2, are known to metabolize a wide range of ester-containing drugs.[10][11][12] The cleavage of the myristate ligands transforms the lipophilic this compound into a more hydrophilic and reactive platinum species, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), which is considered the major active metabolite.[13] This activated form can then enter the nucleus and bind to DNA.
The Biological Significance of Released Myristic Acid
Upon cleavage from this compound, myristic acid is released into the tumor microenvironment. While the primary role of the myristate ligands is to facilitate drug delivery and activation, the released fatty acid may also have its own biological effects. Myristic acid is a saturated fatty acid that can be utilized by cells in various metabolic and signaling pathways.
Notably, myristoylation, the attachment of myristate to proteins, is a crucial post-translational modification that can influence protein localization and function. Several proteins involved in cell signaling, including Src family kinases, are myristoylated.[14][15] Elevated levels of myristic acid in the tumor microenvironment could potentially modulate these signaling pathways. For instance, studies have shown that a high dietary intake of myristic acid can promote tumor growth in prostate cancer models through the myristoylation of Src kinases.[1] While the specific impact of this compound-derived myristic acid on HCC signaling pathways requires further investigation, it represents an interesting area for future research.
Conclusion
The myristate ligands of this compound are not merely passive structural components but are integral to its therapeutic success. They are the cornerstone of its lipophilic character, enabling its formulation with Lipiodol for targeted delivery and sustained release in hepatocellular carcinoma. The cleavage of these ligands is a critical activation step, transforming the prodrug into its cytotoxic form. This innovative design allows for high local concentrations of the active platinum species within the tumor, leading to the formation of DNA adducts and subsequent apoptosis, all while minimizing systemic toxicity. The potential biological activity of the released myristic acid adds another layer of complexity and a potential avenue for further therapeutic exploration. Understanding the multifaceted role of the myristate ligands is paramount for the continued development and optimization of targeted cancer therapies.
References
- 1. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. [PDF] Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis | Semantic Scholar [semanticscholar.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of Miriplatin: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the molecular targets of Miriplatin (B1139251). This compound, a lipophilic platinum-based antineoplastic agent, has shown promise in the targeted treatment of hepatocellular carcinoma (HCC). This document elucidates its mechanism of action, molecular interactions, and the cellular pathways it modulates, providing a comprehensive overview for advancing cancer research and therapy.
Core Mechanism of Action: DNA Adduct Formation
Similar to other platinum-based chemotherapeutic agents, the principal molecular target of this compound is nuclear DNA.[1][2] Following administration, typically via transarterial chemoembolization (TACE), the lipophilic this compound is selectively retained in the tumor tissue.[3][4] It is then gradually converted to its active form, dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N′]platinum (DPC), which then forms covalent adducts with DNA.[5]
These platinum-DNA adducts, primarily intrastrand cross-links between adjacent purine (B94841) bases, disrupt the normal functions of DNA replication and transcription. This disruption triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[4][5][6]
Quantitative Analysis of this compound's Cytotoxicity and DNA Adduct Formation
| Cell Line | Drug | IC50 Value | Incubation Time | Reference |
| AH109A (Rat Ascites Hepatoma) | This compound/LPD | 0.89 ± 0.15 µg/mL | 7 days | [5] |
| AH109A (Rat Ascites Hepatoma) | Cisplatin (B142131)/LPD | 0.14 ± 0.09 µg/mL | 7 days | [5] |
| HepG2 (Human Hepatocellular Carcinoma) | Cisplatin | 15.9 µM | Not Specified | [7] |
| Huh7 (Human Hepatocellular Carcinoma) | Cisplatin | 5.47 µM | 72 hours | [8] |
| PLC/PRF/5 (Human Hepatocellular Carcinoma) | Sorafenib (for comparison) | 5.464 µM | Not Specified | [9] |
Table 1: Comparative IC50 Values of Platinum Compounds and Other Agents in Liver Cancer Cell Lines. LPD denotes Lipiodol suspension.
The formation of platinum-DNA adducts is a key indicator of this compound's target engagement. Studies have quantified these adducts in both tumor and non-tumor tissues, demonstrating the selective accumulation of this compound in HCC.
| Tissue Type | Mean Platinum-DNA Adduct Level (pg Pt/µg DNA) | Reference |
| HCC Tumors | 54 ± 16 | [3] |
| Non-tumor Liver Tissues | 13 ± 13 | [3] |
Table 2: Platinum-DNA Adduct Levels in Human Tissues Following this compound Treatment.
Cellular Signaling Pathways Modulated by this compound
The formation of this compound-DNA adducts initiates a complex network of cellular signaling pathways, primarily revolving around the DNA Damage Response (DDR) and apoptosis.
DNA Damage Response (DDR) Pathway
Upon detection of DNA damage, cells activate the DDR pathway to arrest the cell cycle and initiate DNA repair. Key proteins in this pathway, such as ATM, ATR, and DNA-PK, are activated. While direct studies on this compound's effect on these specific kinases are limited, the mechanism is expected to be similar to that of cisplatin, which is known to activate these pathways. Resistance to platinum-based drugs has been linked to the upregulation of DNA repair mechanisms, particularly the Nucleotide Excision Repair (NER) pathway, involving proteins like ERCC1.[10][11][12] The mismatch repair (MMR) protein MLH1 has also been implicated in the cellular response to platinum-induced DNA damage.[13][14]
References
- 1. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum anti-cancer drugs: Free radical mechanism of Pt-DNA adduct formation and anti-neoplastic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor activity of this compound and radiation through PUMA-mediated apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Anti-Cancer Effects of Plasma-Activated Medium and Its High Efficacy with Cisplatin on Hepatocellular Carcinoma with Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ERCC1 expression as a molecular marker of cisplatin resistance in human cervical tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of ERCC1 expression for cisplatin sensitivity in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased nucleotide excision repair in cisplatin-resistant ovarian cancer cells: role of ERCC1-XPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of MLH1 and MSH2 expression in ovarian cancer before and after platinum drug-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Presence of MLH1 protein aggravates the potential of the HSP90 inhibitor radicicol to sensitize tumor cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Miriplatin's Untapped Potential: A Technical Exploration Beyond Hepatocellular Carcinoma
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Miriplatin, a third-generation lipophilic platinum-based chemotherapeutic agent, has been a cornerstone in the locoregional treatment of hepatocellular carcinoma (HCC) via transarterial chemoembolization (TACE). Its unique physicochemical properties, particularly its affinity for oily lymphographic agents like Lipiodol, have confined its clinical application primarily to liver-directed therapies. However, emerging preclinical evidence suggests that the therapeutic utility of this compound may extend beyond HCC. This technical guide synthesizes the currently available data on the investigation of this compound in non-HCC malignancies, focusing on novel nanoparticle-based delivery systems designed to overcome its inherent formulation challenges for systemic administration. We present a comprehensive overview of the experimental data, detailed methodologies, and the underlying molecular mechanisms, offering a forward-looking perspective on the broader oncological potential of this potent platinum analogue.
Introduction: this compound - Beyond the Liver
This compound's established role in HCC is attributed to its sustained release and high local concentration within the tumor bed following TACE.[1] Its mechanism of action is consistent with other platinum agents, involving the formation of platinum-DNA adducts that trigger cellular apoptosis.[2] However, its poor solubility in both aqueous and common organic solvents has historically limited its systemic application.[3] Recent advancements in nanomedicine have opened new avenues for reformulating this compound, enabling its investigation in other solid tumors. This document details the pioneering efforts to encapsulate this compound into various nanocarriers, thereby enhancing its bioavailability and enabling its potential use against a wider range of cancers.
Nanoparticle Formulations for Systemic Delivery of this compound
To overcome the delivery challenges of this compound for non-HCC cancers, researchers have explored various nanoparticle-based platforms, including micelles, liposomes, and solid lipid nanoparticles (SLNs).[1] A key study focused on developing these formulations for non-small cell lung cancer (NSCLC).[1]
Experimental Protocol: Nanoparticle Formulation (Film-Hydration Method)
The film-hydration method is a common technique for preparing lipid-based nanoparticles.[1] The general protocol involves:
-
Lipid Film Formation: this compound and lipids (e.g., phospholipids, cholesterol, and polyethylene (B3416737) glycol-conjugated lipids) are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer, followed by sonication or extrusion to form a homogenous suspension of nanoparticles (micelles, liposomes, or SLNs).
-
Purification: The resulting nanoparticle suspension is purified to remove any unencapsulated drug and other impurities, typically through methods like dialysis or size exclusion chromatography.
Preclinical Investigations in Non-Small Cell Lung Cancer (NSCLC)
A seminal thesis provided the first evidence of this compound's potential in a non-HCC cancer type, specifically NSCLC.[1] This research focused on the formulation and in vitro evaluation of this compound-loaded nanoparticles.
Quantitative Data: Formulation and In Vitro Efficacy
The study successfully formulated this compound into micelles, liposomes, and SLNs and characterized their physicochemical properties and anti-cancer activity against NSCLC cell lines.[1]
| Nanoparticle Type | Average Diameter (nm) | Platinum Recovery (%) | Intact this compound Recovery (%) | IC50 vs. A549-iRFP 3D MCS (µM) |
| Micelles | ~15 | >80 | ~100 | ~25 |
| Liposomes | ~180 | >80 | Not Reported | Not Reported |
| SLNs | ~120 | >80 | ~30 | Not Reported |
| Cisplatin (B142131) (control) | - | - | - | 84.78 |
Data extracted from "Development of this compound-loaded nanoparticles against non-small cell lung cancer".[1]
Experimental Protocol: 3D Multicellular Spheroid (MCS) Viability Assay
To evaluate the anti-cancer activity in a more physiologically relevant model, three-dimensional multicellular spheroids of A549 and A549-iRFP NSCLC cell lines were utilized.[1]
-
Cell Seeding: A549 or A549-iRFP cells are seeded into ultra-low attachment plates to promote spheroid formation.
-
Spheroid Formation: The plates are incubated for a specified period to allow the cells to aggregate and form compact spheroids.
-
Treatment: The established spheroids are treated with various concentrations of this compound-loaded nanoparticles or control drugs.
-
Viability Assessment: After a 7-day treatment period, the viability of the spheroids is assessed using a suitable assay, such as a 3D cell viability assay that measures ATP content. For A549-iRFP cells, the iRFP fluorescence signal can also be used to monitor cell viability.[1]
Emerging Potential in Pancreatic Cancer and Triple-Negative Breast Cancer
Beyond NSCLC, preliminary research has indicated the potential of this compound in other aggressive malignancies.
Pancreatic Cancer
A study on this compound-loaded liposomes has demonstrated significant anti-cancer activity in both gemcitabine-sensitive and resistant pancreatic cancer cells.[3] The proposed mechanism involves faster cellular entry and a larger accumulation of this compound within the cancer cells.[3]
Triple-Negative Breast Cancer (TNBC)
In a study on TNBC metastasis, novel ultrasmall this compound dots (uPtDs) encapsulated in nanoparticles were developed.[4] These uPtDs exhibited a superior ability to damage DNA compared to conventional cisplatin and this compound.[4]
Signaling Pathway in TNBC Metastasis Suppression
The enhanced DNA damage induced by the this compound ultrasmall dots was found to activate the CHK1/2-CDC25A-cyclin A/E pathway, leading to cell cycle arrest.[4]
Future Directions and Conclusion
The research landscape for this compound in non-HCC cancers, while still in its infancy, is promising. The development of nanoparticle-based delivery systems has been a critical breakthrough, demonstrating the feasibility of systemic this compound administration. The superior in vitro efficacy of this compound-loaded micelles in NSCLC models compared to cisplatin highlights its potential.[1]
Further research is warranted to:
-
Conduct in vivo studies in animal models of NSCLC, pancreatic cancer, and TNBC to validate the in vitro findings.
-
Optimize nanoparticle formulations for improved tumor targeting and drug release kinetics.
-
Elucidate the detailed molecular mechanisms of this compound's action in these different cancer types.
-
Explore the potential of this compound in combination with other therapeutic agents, including immunotherapy and targeted therapies.
References
An In-depth Technical Guide to the Core Chemical Properties of Miriplatin
This technical guide provides a comprehensive overview of the fundamental chemical properties of Miriplatin (B1139251), a lipophilic platinum-based antineoplastic agent. The information is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Chemical and Physical Properties
This compound, with the chemical name (SP-4-2)-((1R,2R)-1,2-Cyclohexanediamine-κN1,κN2)bis(tetradecanoato-κO)platinum, is a second-generation platinum analog.[1] Its structure consists of a central platinum atom coordinated to a (1R,2R)-1,2-diaminocyclohexane (DACH) ligand and two myristate ligands. This lipophilic nature is a key characteristic, influencing its solubility and formulation.[1][2]
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₆₈N₂O₄Pt | [1][3][4] |
| Molecular Weight | 764.0 g/mol | [1] |
| IUPAC Name | (SP-4-2)-[(1R,2R)-1,2-cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)-platinum | [5] |
| CAS Number | 141977-79-9 | [3][4][6] |
| Appearance | White solid powder | [7] |
Physicochemical Properties
| Property | Value | Remarks | Source(s) |
| Melting Point | Not explicitly reported. | Thermal analysis has been performed, but a specific melting point is not available in the reviewed literature. A standard melting point determination protocol is described in Section 2.2. | [5][8] |
| pKa | Not experimentally determined. | The molecule does not possess readily ionizable protons within the typical aqueous pKa range. A general protocol for pKa determination is provided in Section 2.3. | |
| logP | 8.423 (calculated for hydrate) | This high value confirms the lipophilic nature of this compound. | [9] |
| Solubility | |||
| Water | < 0.00260 mg/mL at 20 °C | Extremely low solubility in aqueous media. | [10] |
| DMSO | Insoluble | Not recommended as a solvent as it can lead to inactivation. | [8][11] |
| Ethanol (B145695) | Insoluble | [11] | |
| Lipiodol (oily agent) | Can be suspended | This compound is formulated as a suspension in this oily lymphographic agent for clinical use. | [2][12] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common approach involves the reaction of a platinum-DACH complex with a myristate salt.
Example Protocol:
-
Preparation of the platinum precursor: Dichloro((1R,2R)-1,2-cyclohexanediamine)platinum(II) is prepared from potassium tetrachloroplatinate(II) and (1R,2R)-1,2-diaminocyclohexane.
-
Reaction with silver myristate: The platinum precursor is then reacted with silver myristate. The reaction proceeds via the precipitation of silver chloride, driving the formation of this compound.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.
Workflow for this compound Synthesis:
Melting Point Determination (General Protocol)
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination. For an accurate measurement, the heating rate should be slowed to 1-2 °C/min near the expected melting point.
-
Observation: The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.
pKa Determination (General Protocol)
Given the absence of readily ionizable groups in the this compound structure, its pKa is not a commonly measured property. However, for comprehensive characterization, potentiometric titration or NMR spectroscopy could be employed.[14][15][16]
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., a co-solvent if solubility in water is too low).
-
Titration: The solution is titrated with a standardized acid or base.
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant.
-
Analysis: A titration curve is plotted (pH vs. volume of titrant). The pKa can be determined from the midpoint of the buffer region.
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
-
¹H NMR Spectroscopy: Provides information on the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.[5][8][17][18]
-
FT-IR Spectroscopy: Identifies characteristic functional groups present in the molecule based on their vibrational frequencies.[5][8][17][18]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[5][8][17][18]
-
Elemental Analysis: Confirms the elemental composition of the molecule.[5][8][17][18]
Stability
This compound's stability is a critical factor for its storage and clinical application. As a lipophilic complex, it is formulated as a suspension in an oily vehicle (Lipiodol) for administration.[2] While this formulation is stable for clinical use, detailed stability studies of the pure compound under various conditions are not extensively reported.
A comprehensive stability testing protocol should be established following ICH guidelines.[6][11][19][20]
Proposed Stability Study Protocol:
Mechanism of Action and Signaling Pathway
The cytotoxic effect of this compound, like other platinum-based anticancer drugs, is primarily mediated by its interaction with DNA.[13] Upon administration, the active platinum species are gradually released from the lipophilic formulation.[12] These platinum compounds then form covalent adducts with DNA, primarily at the N7 position of guanine (B1146940) bases.[4]
The formation of these platinum-DNA adducts leads to conformational changes in the DNA structure, which subsequently interferes with DNA replication and transcription.[13] This disruption of essential cellular processes ultimately triggers a cascade of events leading to programmed cell death, or apoptosis.[2][13]
Signaling Pathway for this compound-Induced Apoptosis:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound, A Novel Platinum-Based Antitumor-Drug [journal11.magtechjournal.com]
- 6. database.ich.org [database.ich.org]
- 7. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. ijirss.com [ijirss.com]
- 15. mdpi.com [mdpi.com]
- 16. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 17. atlantis-press.com [atlantis-press.com]
- 18. Improved synthesis of this compound, an antitumor drug | Atlantis Press [atlantis-press.com]
- 19. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Genesis and Trajectory of Miriplatin: A Technical Deep Dive for the Scientific Community
An in-depth exploration of the discovery, development, and mechanistic underpinnings of Miriplatin (B1139251), a lipophilic platinum-based agent for the targeted treatment of hepatocellular carcinoma.
Introduction
This compound, a third-generation platinum-based chemotherapeutic agent, represents a significant advancement in the locoregional treatment of hepatocellular carcinoma (HCC).[1][2] Developed by Dainippon Sumitomo Pharma, its unique lipophilic nature allows for suspension in an oily lymphographic agent, Lipiodol, enabling targeted delivery and prolonged retention within the hypervascular environment of liver tumors.[1][3] This targeted approach, administered via transarterial chemoembolization (TACE), maximizes the cytotoxic effect on cancer cells while minimizing systemic toxicity, a common limitation of conventional platinum-based drugs like cisplatin.[1][4] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The development of this compound was driven by the need for a more effective and less toxic treatment for HCC, a cancer often confined to the liver. The core concept was to design a lipophilic platinum complex that could be stably suspended in Lipiodol, which is selectively retained in the tumor vasculature.[3] This led to the synthesis of a novel compound, initially designated SM-11355, which features a (1R,2R)-1,2-cyclohexanediamine platinum core with two myristate ligands.[1][5] These long-chain fatty acid ligands confer the desired lipophilicity. This compound was approved for the treatment of HCC in Japan in 2009.[6]
Chemical Synthesis
Several synthetic routes for this compound have been developed, with a common strategy involving the reaction of a platinum-diamine complex with a myristate salt. A prevalent method involves the use of (1R, 2R)-1,2-cyclohexanediamine-N, N') platinum (II) diiodide as a starting material.[5][7][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
(1R, 2R)-1,2-cyclohexanediamine-N, N') platinum (II) diiodide (Pt(C₆H₁₄N₂)I₂)
-
Silver myristate (CH₃(CH₂)₁₂COOAg) or Sodium myristate (CH₃(CH₂)₁₂COONa) and Silver nitrate (B79036) (AgNO₃)
-
Water (H₂O)
Procedure:
-
Preparation of Silver Myristate (if not commercially available):
-
Dissolve sodium myristate in heated water (e.g., 5g in 100ml at 60°C).[7]
-
Dissolve silver nitrate in water (e.g., in 50ml).[7]
-
Add the silver nitrate solution to the sodium myristate solution and stir for approximately 30 minutes at 60°C.[7]
-
Filter the resulting white precipitate, wash with water and ethanol, and dry to yield silver myristate.[7]
-
-
Synthesis of this compound:
-
Purification:
-
The precipitate is stirred in heated ethanol (e.g., at 80°C) for a short duration (e.g., 15 minutes) to dissolve the this compound, leaving the insoluble AgI behind.[7]
-
The AgI is removed by filtration.[7]
-
Water is added to the filtrate to precipitate the this compound.[7]
-
The white precipitate of this compound is filtered, washed with ethanol, and dried.[7]
-
Further purification can be achieved by recrystallization from ethanol.[7]
-
Mechanism of Action
This compound exerts its cytotoxic effects through a mechanism shared by other platinum-based anticancer drugs: the formation of platinum-DNA adducts.[1][4] Once administered into the hepatic artery as a suspension in Lipiodol, this compound is selectively retained within the tumor. The lipophilic myristate ligands are gradually cleaved, releasing the active platinum complex.[9] This active form then enters the cancer cells and binds to DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases, leading to the formation of intrastrand and interstrand crosslinks.[1] These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, which ultimately triggers programmed cell death, or apoptosis.[1]
Signaling Pathway of this compound-Induced Apoptosis
The formation of this compound-DNA adducts activates DNA damage response (DDR) pathways. A key mediator of this response is the tumor suppressor protein p53.[10][11] Upon sensing DNA damage, p53 is activated and transcriptionally upregulates several pro-apoptotic genes, most notably PUMA (p53 Upregulated Modulator of Apoptosis).[10][11][12] PUMA, a BH3-only protein, then translocates to the mitochondria where it antagonizes anti-apoptotic Bcl-2 family proteins, leading to the activation of Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[10]
Evidence also suggests the involvement of p53-independent pathways in this compound-induced apoptosis, potentially through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, which can also lead to the upregulation of pro-apoptotic proteins like PUMA.[12]
References
- 1. [p53-independent signaling pathway in DNA damage-induced cell apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Orthotopic Liver Tumors by Surgical Intrahepatic Tumor Injection in Mice with Underlying Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 4. Phase I study of this compound combined with transarterial chemotherapy using CDDP powder in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53-independent apoptosis limits DNA damage-induced aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p53-Independent Apoptosis Limits DNA Damage-Induced Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound imaging-guided protocol for monitoring tumor growth in orthotopic rat model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. All You Need to Know About TACE: A Comprehensive Review of Indications, Techniques, Efficacy, Limits, and Technical Advancement [mdpi.com]
- 12. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for Miriplatin-Lipiodol Suspension Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin (formerly SM-11355) is a lipophilic platinum-based antineoplastic agent developed for the treatment of hepatocellular carcinoma (HCC).[1] It is administered as a suspension in an oily lymphographic agent, Lipiodol® (iodized oil), via transcatheter arterial chemoembolization (TACE). This method allows for targeted delivery and prolonged retention of the active platinum compound within the tumor tissue, thereby enhancing its antitumor effects while minimizing systemic toxicity.[2]
These application notes provide detailed protocols for the preparation of both a conventional this compound-Lipiodol suspension and a solid-in-oil-in-water (s/o/w) emulsion. Additionally, protocols for the characterization of these formulations, including viscosity and particle size analysis, are provided. The underlying mechanism of action of this compound, involving the induction of apoptosis, is also discussed.
Data Presentation
Table 1: Formulation Parameters for this compound-Lipiodol Preparations
| Parameter | Conventional Suspension | s/o/w Emulsion | Reference(s) |
| This compound Concentration | 20 mg/mL | 10 mg/mL | [3][4] |
| This compound to Lipiodol Ratio (w/v) | 60 mg / 3 mL; 70 mg / 3.5 mL | 60 mg / 3 mL (initial suspension) | [2][3] |
| Emulsion Droplet Size (Mean ± SD) | N/A | 62.0 ± 6.42 µm | [3] |
| Membrane Pore Size for Emulsification | N/A | 20 µm | [3] |
Table 2: Viscosity of this compound-Lipiodol Suspension at Various Temperatures
| Temperature (°C) | Viscosity Reduction | Reference(s) |
| 25 | Baseline | [5] |
| 40 | Approximately 50% of baseline | [5] |
| 50 | Significant reduction from baseline | [5] |
| 60 | Significant reduction from baseline | [5] |
Experimental Protocols
Protocol 1: Preparation of Conventional this compound-Lipiodol Suspension
Objective: To prepare a sterile suspension of this compound in Lipiodol for preclinical and clinical research.
Materials:
-
This compound, freeze-dried powder (70 mg vial)
-
Lipiodol® Ultra-Fluid
-
Sterile 10 mL syringe
-
Sterile needles
Procedure:
-
Aseptically draw 3.5 mL of Lipiodol® into the 10 mL syringe.
-
Inject the Lipiodol® into the vial containing 70 mg of this compound powder.
-
Gently swirl the vial to ensure the powder is fully wetted by the Lipiodol®.
-
Aspirate the entire contents of the vial back into the syringe.
-
To ensure a homogenous suspension, gently invert the syringe several times. The resulting suspension will have a this compound concentration of 20 mg/mL.[2]
-
For administration, the suspension can be warmed to 40°C to reduce its viscosity.[5]
Protocol 2: Preparation of this compound-Lipiodol s/o/w Emulsion
Objective: To prepare a monodisperse solid-in-oil-in-water (s/o/w) emulsion of this compound-Lipiodol for improved intratumoral distribution.
Materials:
-
This compound-Lipiodol suspension (prepared as in Protocol 1)
-
Hydrophilic SPG (Shirasu Porous Glass) membrane (20 µm pore size)
-
Syringe pump
-
Outer aqueous phase (e.g., sterile water for injection with a surfactant like PEG-60 hydrogenated castor oil)
-
Sterile syringes
Procedure:
-
Prepare the conventional this compound-Lipiodol suspension as described in Protocol 1.
-
Draw the suspension into a sterile syringe.
-
Mount the SPG membrane in a suitable holder connected to the syringe.
-
Place the outlet of the membrane holder into the outer aqueous phase.
-
Using a syringe pump, push the this compound-Lipiodol suspension through the SPG membrane at a constant flow rate. This will generate a monodisperse s/o/w emulsion.[3]
-
The final concentration of this compound in the emulsion will depend on the ratio of the initial suspension to the outer aqueous phase. For example, mixing the suspension with an equal volume of an aqueous phase results in a this compound concentration of 10 mg/mL.[4]
Protocol 3: Viscosity Measurement
Objective: To determine the viscosity of the this compound-Lipiodol suspension at different temperatures.
Apparatus:
-
Capillary tube viscometer or a rheometer
-
Temperature-controlled water bath
Procedure:
-
Prepare the this compound-Lipiodol suspension as described in Protocol 1.
-
Equilibrate the viscometer/rheometer and the sample to the desired temperature (e.g., 25°C, 40°C, 50°C, 60°C) using the water bath.[5]
-
Load the sample into the viscometer or onto the rheometer plate.
-
Perform the viscosity measurement according to the instrument's operating instructions.
-
Repeat the measurement at each temperature to ensure reproducibility.
Protocol 4: Particle Size Analysis
Objective: To determine the particle/droplet size distribution of the this compound-Lipiodol preparations.
Method A: Microscopy (for larger particles/droplets)
-
Place a small aliquot of the suspension or emulsion on a microscope slide.
-
Cover with a coverslip.
-
Observe under a light microscope equipped with a calibrated eyepiece graticule or a digital camera with image analysis software.
-
Measure the diameter of a representative number of particles/droplets to determine the size distribution.[3]
Method B: Dynamic Light Scattering (DLS) (for nanoparticles/sub-micron emulsions) Note: DLS is best suited for particles in the sub-micron range and requires dilution in a suitable solvent in which the particles are well-dispersed.
-
Sample Preparation:
-
Dilute a small amount of the this compound-Lipiodol suspension or emulsion in a compatible, non-polar solvent (e.g., a filtered, low-viscosity oil) to a concentration suitable for DLS analysis (typically in the ppm range). The exact dilution will need to be determined empirically to achieve an appropriate scattering intensity.
-
Ensure the diluted sample is homogenous by gentle vortexing or sonication if necessary.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature and allow it to equilibrate.
-
Enter the viscosity and refractive index of the dispersant (the oil used for dilution) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and perform the measurement.
-
Acquire multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will calculate the hydrodynamic diameter and polydispersity index (PDI) of the particles based on their Brownian motion.
-
Protocol 5: In Vitro Stability Testing
Objective: To assess the physical and chemical stability of the this compound-Lipiodol suspension over time.
Procedure:
-
Prepare multiple vials of the this compound-Lipiodol suspension under aseptic conditions.
-
Store the vials at controlled temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions such as 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.
-
Physical Stability Assessment:
-
Visually inspect for any signs of phase separation, aggregation, or changes in appearance.
-
Measure particle size and distribution using microscopy or DLS to detect any changes over time.
-
Measure viscosity to identify any changes in flow characteristics.
-
-
Chemical Stability Assessment:
-
Determine the concentration of this compound using a validated analytical method (e.g., HPLC) to assess for any degradation.
-
Analyze for the presence of any degradation products.
-
Visualizations
References
- 1. Feasibility and Safety of Repeated Transarterial Chemoembolization Using this compound-Lipiodol Suspension for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Warming effect on this compound-lipiodol suspension for potential use as a chemotherapeutic agent for transarterial chemoembolization of hepatocellular carcinoma: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Miriplatin Administration via Transcatheter Arterial Chemoembolization (TACE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin (B1139251), a third-generation lipophilic platinum derivative, is a key therapeutic agent for unresectable hepatocellular carcinoma (HCC).[1][2] Its efficacy is leveraged through transcatheter arterial chemoembolization (TACE), a targeted drug delivery method.[3] this compound's high affinity for the oily lymphographic agent Lipiodol allows for the formation of a stable suspension that is selectively retained in the hypervascularized tumor tissue of HCC.[4][5] This localized delivery and sustained release of the active platinum compound at the tumor site enhances its anti-cancer effects while minimizing systemic toxicity.[3][4]
These application notes provide a comprehensive overview of this compound administration via TACE, including detailed protocols for its preparation, quantitative data from clinical studies, and visualizations of the experimental workflow and its mechanism of action.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from comparative clinical trials involving this compound in TACE for HCC.
Table 1: Comparison of Clinical Outcomes in Patients Treated with this compound versus Epirubicin (B1671505) or Cisplatin (B142131) via TACE
| Parameter | This compound Group | Epirubicin Group | Cisplatin Group | Source |
| Overall Survival (Median) | 1111 days | 1127 days | - | [1][6] |
| 1490 days | - | 1830 days | [7][8][9] | |
| 2-Year Survival Rate | 67% | 76% | - | [1] |
| 3-Year Survival Rate | 50% | 53% | - | [1] |
| Time to TACE Failure (Median) | 365.5 days | 414.0 days | - | [1][6] |
| Treatment Effect 4 (TE4) Rate * | 44.4% | 37.4% | Not Significantly Different | [1][6][10] |
| 1-Year Survival Rate (with DDP-H TAI) | 95.8% | 66.4% | - | [11] |
| 2-Year Survival Rate (with DDP-H TAI) | 61.3% | 36.0% | - | [11] |
*TE4 indicates a 100% necrotizing effect or tumor reduction.
Table 2: Comparison of Grade 3 or Higher Adverse Events
| Adverse Event | This compound Group (%) | Epirubicin Group (%) | Cisplatin Group (%) | Source |
| Elevated Aspartate Aminotransferase (AST) | 39.5 | 57.7 | - | [1][6] |
| Elevated Alanine Aminotransferase (ALT) | 31.5 | 53.7 | - | [1][6] |
| Decreased White Blood Cell Count | Less Frequent | More Frequent | - | [1] |
| Fever | Less Frequent | More Frequent | - | [1] |
| Overall Incidence of Adverse Events | Significantly Lower | - | Higher | [10][12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Lipiodol Suspension
This protocol details the preparation of a this compound-Lipiodol suspension for administration via TACE.
Materials:
-
This compound powder (lyophilized)
-
Lipiodol (iodized oil)
-
Sterile vials
-
Sterile syringes (10 mL)
Procedure:
-
Aspirate 3 mL of Lipiodol into a 10 mL syringe.[13]
-
Inject the Lipiodol into the vial containing 60 mg of this compound powder.[13]
-
Aspirate the entire mixture back into the same 10 mL syringe to create the this compound-Lipiodol suspension.[13] The resulting concentration will be 20 mg/mL.[1]
-
For a monodisperse solid-in-oil-in-water (s/o/w) emulsion, the prepared suspension can be pushed through a 20-μm hydrophilic Shirasu Porous Glass (SPG) membrane into an outer aqueous phase using a syringe pump.[13]
-
The amount of suspension administered is determined by the tumor size, with a maximum dose of 120 mg of this compound (6 mL of suspension).[1][11]
Protocol 2: Administration via Transcatheter Arterial Chemoembolization (TACE)
This protocol outlines the general procedure for administering the prepared this compound-Lipiodol suspension.
Procedure:
-
The TACE procedure is performed using the Seldinger technique to gain arterial access.[1]
-
A microcatheter is advanced into the hepatic artery and selectively positioned in the feeding artery of the tumor.[13]
-
The prepared this compound-Lipiodol suspension is injected through the microcatheter.[13]
-
Following the infusion of the this compound-Lipiodol suspension, embolization is performed using gelatin sponge particles (e.g., 1- or 2-mm porous gelatin particles) to induce ischemia.[1][8]
-
The embolization is continued until stasis of blood flow in the target artery is observed.[11]
-
Post-procedure angiograms are taken to confirm the absence of tumor staining and the accumulation of Lipiodol within the tumor.[11]
-
Tumor response is typically evaluated by dynamic CT at 5 and 12 weeks post-TACE.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation and administration of this compound via TACE.
Caption: Workflow for this compound-TACE preparation and administration.
Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound when delivered via TACE.
Caption: Mechanism of action of this compound delivered via TACE.
Conclusion
This compound administered via TACE represents a significant therapeutic option for unresectable HCC. Its lipophilic nature allows for targeted delivery and prolonged exposure of the tumor to the cytotoxic effects of platinum, leading to DNA damage and apoptosis.[3][4] Clinical data suggests that while overall survival may be comparable to other agents like epirubicin, this compound is associated with a more favorable safety profile, particularly concerning hepatic adverse events.[1][6] The protocols and data presented here provide a valuable resource for researchers and clinicians working on the development and application of intra-arterial chemotherapies for hepatocellular carcinoma.
References
- 1. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of double platinum agents, combination of this compound-transarterial oily chemoembolization and cisplatin-hepatic arterial infusion chemotherapy, in patients with hepatocellular carcinoma: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrate used for? [synapse.patsnap.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. Transarterial chemoembolization with this compound-lipiodol emulsion for neuroendocrine metastases of the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Safety and short-term therapeutic effects of this compound-lipiodol suspension in transarterial chemoembolization (TACE) for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved survival with double platinum therapy transcatheter arterial infusion using cisplatin and transcatheter arterial chemoembolization using this compound for BCLC-B hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Short-term Therapeutic Effects of this compound–Lipiodol Suspension in Transarterial Chemoembolization (TACE) for Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 13. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Miriplatin Concentration in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin, a lipophilic platinum complex, is a key therapeutic agent, particularly in the context of transarterial chemoembolization for hepatocellular carcinoma. Its efficacy and safety are intrinsically linked to its concentration within tumor and healthy tissues. Accurate quantification of this compound in biological matrices is therefore critical for preclinical pharmacokinetic studies, toxicological assessments, and clinical monitoring. These application notes provide detailed protocols for the quantification of this compound in tissue samples using state-of-the-art analytical techniques, including Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Flameless Atomic Absorption Spectrometry (FAAS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and the available instrumentation.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most sensitive technique for the determination of total platinum content in tissues.[1][2] It offers extremely low detection limits, making it ideal for studies where trace amounts of the drug are expected.[2]
-
Flameless Atomic Absorption Spectrometry (FAAS) provides a robust and sensitive method for quantifying total platinum. It has been successfully used for the analysis of platinum in biological materials, including tissue digests.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the unique advantage of being able to quantify the intact this compound molecule or its specific metabolites, providing crucial information on the drug's biotransformation. This technique often involves a derivatization step to enhance sensitivity and chromatographic performance.[4][5]
Quantitative Data Summary
The following table summarizes typical performance characteristics of the described analytical methods for platinum-based drug quantification in biological tissues. Please note that specific values can vary based on instrumentation, matrix effects, and protocol optimization.
| Analytical Method | Analyte | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linear Range | Key Advantages |
| ICP-MS | Total Platinum | < 1 ng/mL[6] | 0.5 - 5 ng/g | 0.5 - 50 ng/mL | Highest sensitivity, suitable for trace analysis. |
| FAAS | Total Platinum | ~20 ng/mL | 40 ng/mL | High and low concentration ranges with separate calibration | Robust, relatively simple sample preparation.[7] |
| LC-MS/MS | Intact this compound/Metabolites | 1 ng/mL | 1 - 5 ng/mL[4] | 3 - 3000 ng/mL[5] | High specificity for intact drug and metabolites. |
Experimental Protocols
I. Tissue Sample Preparation: Homogenization and Digestion
A critical step for accurate quantification is the efficient extraction of this compound from the tissue matrix.
Materials and Reagents:
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Concentrated nitric acid (70%, trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Deionized water (18 MΩ·cm)
-
Calibrated analytical balance
-
Digestion vessels (e.g., microwave digestion vessels or acid-washed glass tubes)
Protocol:
-
Tissue Excision and Weighing: Excise the tissue of interest and gently blot to remove excess blood and fluid. Accurately weigh the wet tissue sample (typically 100-500 mg).
-
Homogenization:
-
Place the weighed tissue in a suitable homogenization tube.
-
Add an appropriate volume of deionized water or a suitable buffer to create a slurry.
-
Homogenize the tissue until a uniform suspension is achieved. For tougher tissues, cryogenic grinding may be necessary.
-
-
Acid Digestion (for ICP-MS and FAAS):
-
Transfer a known volume of the tissue homogenate to a digestion vessel.
-
Add concentrated nitric acid (e.g., 5 mL for every 100 mg of tissue).
-
For more robust digestion, a mixture of nitric acid and hydrogen peroxide (e.g., 4:1 v/v) can be used.
-
Microwave Digestion (Recommended): Place the vessels in a microwave digestion system and follow a program with ramping temperature and pressure steps to ensure complete digestion.
-
Open-Vessel Digestion: Gently heat the samples in a fume hood on a hot plate until the tissue is dissolved and the solution is clear. This method is less preferred due to the potential for sample contamination and loss of volatile elements.
-
-
Sample Dilution: After digestion, allow the samples to cool. Dilute the digested solution to a final volume with deionized water to bring the platinum concentration within the linear range of the instrument. A typical final acid concentration of 2-5% is recommended for ICP-MS analysis.
-
Sample Preparation for LC-MS/MS:
-
Homogenize the tissue as described above.
-
Perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of homogenate).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be further processed, which may include a derivatization step with an agent like diethyldithiocarbamate (B1195824) (DDTC) to improve chromatographic properties and ionization efficiency.[4][5]
-
II. Protocol: Quantification by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Instrumentation and Parameters:
-
ICP-MS instrument equipped with a standard sample introduction system.
-
Platinum standard solutions for calibration.
-
Internal standard (e.g., Iridium or Rhenium) to correct for matrix effects and instrumental drift.
Protocol:
-
Instrument Tuning and Calibration:
-
Tune the ICP-MS according to the manufacturer's recommendations to ensure optimal sensitivity and resolution.
-
Prepare a series of calibration standards by diluting a certified platinum stock solution in the same acid matrix as the samples. The concentration range should bracket the expected sample concentrations.
-
Generate a calibration curve by analyzing the standards. A linear regression with a correlation coefficient (R²) of >0.995 is desirable.[8]
-
-
Sample Analysis:
-
Introduce the prepared (digested and diluted) tissue samples into the ICP-MS.
-
Monitor the platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt) to ensure accurate quantification and identify potential isobaric interferences.
-
Analyze a blank and a quality control (QC) sample with a known platinum concentration periodically to ensure the accuracy and stability of the analysis.
-
-
Data Analysis:
-
Calculate the platinum concentration in the original tissue sample by back-calculating from the measured concentration in the diluted sample, taking into account the initial tissue weight and all dilution factors. The concentration is typically expressed as ng/g or µg/g of wet tissue.
-
III. Protocol: Quantification by Flameless Atomic Absorption Spectrometry (FAAS)
Instrumentation and Parameters:
-
Atomic absorption spectrometer with a graphite (B72142) furnace atomizer and a deuterium (B1214612) background corrector.
-
Platinum hollow cathode lamp.
-
Graphite tubes.
Protocol:
-
Instrument Setup and Calibration:
-
Install the platinum hollow cathode lamp and align it for maximum light throughput.
-
Optimize the furnace temperature program (drying, charring, atomization, and cleaning steps) for platinum analysis in the sample matrix.
-
Prepare calibration standards in the same acid matrix as the samples.
-
Generate a calibration curve.
-
-
Sample Analysis:
-
Inject a small, precise volume (typically 10-20 µL) of the digested and diluted sample into the graphite tube.
-
Initiate the furnace program. The absorbance signal during the atomization step is proportional to the platinum concentration.
-
Analyze blanks and QC samples regularly.
-
-
Data Analysis:
-
Determine the platinum concentration in the samples from the calibration curve and calculate the concentration in the original tissue sample, accounting for weight and dilutions.
-
IV. Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation and Parameters:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A suitable reversed-phase column (e.g., C18).
-
This compound analytical standard and an appropriate internal standard (e.g., a stable isotope-labeled analog).
Protocol:
-
Chromatographic Method Development:
-
Develop a gradient or isocratic elution method to achieve good chromatographic separation of this compound from matrix components. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) acetate.
-
-
Mass Spectrometry Optimization:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flows, temperature) for this compound.
-
Perform MS/MS optimization to identify the precursor ion and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
-
-
Sample Analysis:
-
Prepare a calibration curve by spiking known amounts of this compound standard into a blank tissue homogenate that has undergone the same sample preparation procedure.
-
Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for this compound and the internal standard.
-
Calculate the peak area ratio and determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the final concentration in the original tissue sample.
-
Visualizations
Caption: Experimental workflow for quantifying this compound in tissue samples.
Caption: Principle of this compound quantification using ICP-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis for platinum in biological material by flameless atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for cisplatin quantification in plasma, whole blood, and cervical cancer tissue via diethyldithiocarbamate derivatization: Clinical application in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hylapharm.com [hylapharm.com]
Application Notes and Protocols for the Analytical Detection of Miriplatin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin, a lipophilic platinum-based chemotherapeutic agent, has emerged as a significant treatment for hepatocellular carcinoma. Its unique properties necessitate robust and validated analytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological fluids, aiding in pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical research. The methodologies covered include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total platinum quantification and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of the parent compound. Additionally, a protocol for the quantification of this compound-DNA adducts and insights into its apoptotic signaling pathway are presented.
Analytical Methods for this compound Quantification
The choice of analytical method for this compound depends on the specific research question. For determining the total platinum concentration, which is crucial for understanding the overall drug exposure, ICP-MS is the gold standard due to its high sensitivity and elemental specificity. For quantifying the parent drug, which is important for correlating drug levels with pharmacological activity, HPLC-UV is a widely used and reliable technique.
Data Presentation: Comparison of Analytical Methods
| Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Analyte | Total Platinum | This compound (parent compound) |
| Principle | Ionization of atoms in plasma followed by mass-to-charge ratio separation. | Separation of compounds based on their interaction with a stationary phase. |
| Sample Preparation | Acid digestion to decompose the organic matrix. | Protein precipitation followed by liquid-liquid extraction. |
| Typical Matrix | Plasma, Serum, Urine, Tissue homogenates | Plasma, Serum |
| Linearity Range | 0.01 - 100 ng/mL (for total platinum)[1] | 1 - 10 µg/mL (for cisplatin (B142131), adaptable for this compound)[2] |
| Lower Limit of Quantification (LLOQ) | 18.0 ng/mL in plasma (for total platinum)[1] | 1 µg/mL (for cisplatin, adaptable for this compound)[2] |
| Accuracy | Within ±15% of the nominal value[3][4] | Within ±15% of the nominal value (±20% at LLOQ)[5][6] |
| Precision | Coefficient of Variation (CV) <15%[3][4] | CV <15% (<20% at LLOQ)[5][6] |
| Recovery | 85-115%[7] | >90%[2] |
Experimental Protocols
The following are detailed protocols for the key analytical methods for this compound detection.
Protocol 1: Quantification of Total Platinum in Human Plasma using ICP-MS
This protocol is adapted from validated methods for other platinum-based drugs and is suitable for determining the total platinum concentration in plasma samples from patients treated with this compound.[1][7]
1. Materials and Reagents:
-
Nitric acid (65%, trace metal grade)
-
Internal Standard (IS) solution (e.g., Bismuth or Iridium in 2% nitric acid)
-
Platinum standard solutions for calibration curve
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Pipettes and polypropylene (B1209903) tubes
2. Sample Preparation (Acid Digestion):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a clean polypropylene tube.
-
Add 100 µL of the internal standard solution.
-
Add 800 µL of 65% nitric acid.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples in a heating block at 90°C for 60 minutes to ensure complete digestion of the organic matrix.
-
After cooling to room temperature, dilute the digested sample with ultrapure water to a final volume of 10 mL.
3. ICP-MS Analysis:
-
Instrument: Any commercially available ICP-MS instrument.
-
Nebulizer: Standard concentric nebulizer.
-
Spray Chamber: Scott-type double-pass spray chamber.
-
RF Power: ~1550 W.
-
Plasma Gas Flow: ~15 L/min.
-
Carrier Gas Flow: ~1 L/min.
-
Monitored Isotopes: ¹⁹⁵Pt for platinum and the appropriate isotope for the chosen internal standard.
-
Data Acquisition: Use the instrument software to create a calibration curve from the platinum standards and quantify the platinum concentration in the unknown samples.
4. Quality Control:
-
Analyze at least three levels of QC samples (low, medium, and high) in duplicate in each analytical run.
-
The accuracy and precision of the QCs should be within the acceptance criteria outlined in the data presentation table.
Protocol 2: Quantification of this compound in Human Plasma using HPLC-UV
This protocol is based on established methods for cisplatin and can be optimized for this compound.[2][8]
1. Materials and Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Ethanol (B145695) (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Human plasma (drug-free)
-
Pipettes, polypropylene tubes, and vials
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
Pipette 500 µL of plasma sample, calibration standard, or QC sample into a polypropylene tube.
-
Add 50 µL of the internal standard solution.
-
Add 1 mL of ice-cold ethanol to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 2 mL of chloroform and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 40:30:30 v/v/v). The exact ratio may need optimization for this compound.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm.
-
Data Analysis: Use chromatography software to integrate the peak areas of this compound and the internal standard to calculate the concentration based on the calibration curve.
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[3][4][5][6][9]
Protocol 3: Quantification of this compound-DNA Adducts using ³²P-Postlabeling
This protocol provides a highly sensitive method for the quantification of this compound-DNA adducts, adapted from established procedures for cisplatin.[10][11][12][13][14]
1. Materials and Reagents:
-
DNA extraction kit
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates or HPLC system with a radioisotope detector
-
Internal standard (e.g., TpT)
2. Procedure:
-
DNA Isolation: Extract DNA from cells or tissues treated with this compound using a commercial DNA isolation kit.
-
DNA Digestion: Digest the isolated DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the this compound-adducted nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled this compound-DNA adducts using either multidirectional thin-layer chromatography (TLC) or HPLC with an on-line radioisotope detector.
-
Quantification: Quantify the adducts by measuring their radioactivity using a phosphorimager for TLC or the radioisotope detector for HPLC. The adduct levels are typically expressed as adducts per 10⁸ or 10⁹ normal nucleotides.
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Workflow for Total Platinum Analysis by ICP-MS.
Caption: Workflow for this compound Analysis by HPLC-UV.
Caption: this compound-Induced Apoptotic Signaling Pathway.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the reliable quantification of this compound in biological fluids. The choice between ICP-MS and HPLC-UV will depend on the specific research objectives. Proper method validation is paramount to ensure the generation of high-quality, reproducible data for pharmacokinetic analysis and clinical decision-making. The elucidation of this compound's mechanism of action, including its apoptotic signaling pathway and the formation of DNA adducts, provides valuable insights for further drug development and optimization of therapeutic strategies.
References
- 1. A validated inductively coupled plasma mass spectrometry (ICP-MS) method for the quantification of total platinum content in plasma, plasma ultrafiltrate, urine and peritoneal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. 32P-postlabeling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Establishing and Characterizing a Miriplatin-Resistant Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction Miriplatin (B1139251), a lipophilic platinum-based antineoplastic agent, is utilized in transarterial chemoembolization (TACE) for hepatocellular carcinoma.[1] As with other platinum-based drugs like cisplatin (B142131) and oxaliplatin, the development of chemoresistance is a significant clinical obstacle that limits therapeutic efficacy.[2][3] To investigate the underlying molecular mechanisms of resistance and to screen for novel therapeutic strategies to overcome it, the development of stable, this compound-resistant cancer cell lines is an essential in vitro tool.[4][5]
This document provides detailed protocols for establishing a this compound-resistant cancer cell line using a continuous, dose-escalation method. It also outlines the procedures for verifying the resistant phenotype through cytotoxicity assays and presents the key signaling pathways implicated in platinum-drug resistance.
Protocol for Establishing a this compound-Resistant Cell Line
The most common method for inducing drug resistance in vitro is the continuous exposure of a parental cancer cell line to gradually increasing concentrations of the drug.[5][6][7] This process selects for cells that can survive and proliferate under drug pressure, mimicking the acquisition of resistance in a clinical setting.
1.1. Materials
-
Parental cancer cell line of choice (e.g., HepG2, HuH-7)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[2]
-
This compound (or its active form, DPC)[1]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T25, T75)
-
CO2 incubator (37°C, 5% CO2)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
1.2. Experimental Protocol
-
Initial IC50 Determination: First, determine the baseline sensitivity of the parental cell line to this compound. This is achieved by performing a cell viability assay (e.g., MTT, detailed in Section 2) to calculate the half-maximal inhibitory concentration (IC50).[4][8]
-
Initiation of Resistance Induction: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[5]
-
Stepwise Dose Escalation:
-
Continuously culture the cells in the drug-containing medium. When the cells become confluent (80-90%) and exhibit a stable growth rate similar to the parental line, they are ready for the next concentration.[9][10]
-
Increase the this compound concentration in the medium in a stepwise manner, for example, by 1.5 to 2.0-fold.[5]
-
Maintain the cells at each new concentration for at least 2-3 passages to ensure the population has adapted.[6][9]
-
If significant cell death (>50%) is observed after a dose increase, revert to the previous, lower concentration until the cells recover.[5][6]
-
-
Monitoring and Maintenance: This entire process is lengthy and can take 6-12 months.[8][11]
-
Periodically (e.g., every two months), perform an IC50 determination to assess the developing resistance.[9] A resistant line is generally considered established when its IC50 value is at least 3-5 fold higher than the parental line.[5][12]
-
At each successful concentration step, it is crucial to cryopreserve vials of cells. This allows researchers to return to an earlier stage if a culture is lost and provides a timeline of the development of resistance.[9][10]
-
-
Stabilization of the Resistant Line: Once the desired level of resistance is achieved, the this compound-resistant (Miri-R) cell line should be maintained in a culture medium containing a constant, final concentration of this compound to preserve the resistant phenotype.
Caption: Workflow for developing a this compound-resistant cell line.
Protocol for Verification of Resistance: MTT Cytotoxicity Assay
To quantify the level of resistance, the IC50 values of the parental and resistant cell lines are compared. The MTT assay is a standard colorimetric method for assessing cell viability.[13][14] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13]
2.1. Materials
-
Parental and putative this compound-Resistant (Miri-R) cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)[13]
2.2. Experimental Protocol
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).[4][15] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of the this compound dilutions to the wells. Include "no drug" (vehicle control) and "no cell" (blank) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[13]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).[13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration using the formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration at which cell viability is reduced by 50%).[5][17]
-
Caption: Workflow for IC50 determination using the MTT assay.
Data Presentation
The success of establishing a resistant cell line is quantified by the Resistance Index (RI), calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line. A higher RI indicates a greater degree of resistance.[3][11]
Table 1: Example IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) [Mean ± SD] | Resistance Index (RI) |
| HepG2-Parental | This compound (72h) | 4.5 ± 0.6 | - |
| HepG2-Miri-R | This compound (72h) | 48.2 ± 3.1 | 10.7 |
| HuH-7-Parental | This compound (72h) | 6.1 ± 0.9 | - |
| HuH-7-Miri-R | This compound (72h) | 55.8 ± 4.5 | 9.1 |
Note: Data are hypothetical and for illustrative purposes, based on typical fold-changes observed for platinum-based drugs.[3]
Key Signaling Pathways in Platinum-Drug Resistance
Resistance to platinum-based drugs is a multifactorial process involving numerous cellular adaptations.[18][19] While this compound-specific pathways are still under investigation, the mechanisms are largely expected to overlap with those of cisplatin and oxaliplatin.
Key mechanisms include:
-
Reduced Intracellular Drug Accumulation: This is a major resistance mechanism.[19] It can be caused by decreased drug influx (e.g., downregulation of copper transporter CTR1) or increased drug efflux, mediated by ATP-binding cassette (ABC) transporters like ABCG2.[18][20]
-
Increased Drug Inactivation: Intracellular drug molecules can be detoxified through conjugation with glutathione (B108866) (GSH) and other antioxidants, preventing them from reaching their DNA target.[19]
-
Enhanced DNA Repair: Platinum drugs kill cancer cells primarily by forming DNA adducts that block replication and transcription.[21] Resistant cells often upregulate DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, which efficiently removes platinum-DNA adducts.[21]
-
Inhibition of Apoptosis: Cancer cells can develop resistance by altering signaling pathways that control programmed cell death (apoptosis). This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[22] Hyperactivation of survival pathways like EGFR/AKT and NF-κB can also contribute to apoptosis evasion.[21][23]
Caption: Key signaling pathways implicated in platinum-drug resistance.
References
- 1. Synergistic anti-tumor activity of this compound and radiation through PUMA-mediated apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxaliplatin resistance in colorectal cancer cells is mediated via activation of ABCG2 to alleviate ER stress induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. pharmacytimes.com [pharmacytimes.com]
Miriplatin Dose-Response in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Miriplatin (B1139251), a lipophilic platinum-based antineoplastic agent, has demonstrated significant efficacy in preclinical xenograft models, particularly for hepatocellular carcinoma (HCC). Its unique formulation as a suspension in an oily lymphographic agent, such as Lipiodol, allows for targeted, intra-arterial delivery and sustained release at the tumor site. This document provides a comprehensive overview of dose-response studies of this compound in various xenograft models, detailed experimental protocols for key assays, and a summary of its mechanism of action, including relevant signaling pathways.
Introduction
This compound (formerly SM-11355) is a third-generation platinum analog characterized by its lipophilicity, which allows it to be suspended in oily carriers like Lipiodol for transarterial chemoembolization (TACE).[1][2] This targeted delivery method enhances drug concentration at the tumor site while minimizing systemic toxicity.[3] The primary mechanism of action for this compound involves the formation of platinum-DNA adducts, which triggers cellular apoptosis and subsequent tumor regression.[1][4] Preclinical studies in xenograft models have been instrumental in establishing the dose-dependent anti-tumor activity of this compound and elucidating its therapeutic potential.
Dose-Response Data in Xenograft Models
The following tables summarize the quantitative data from dose-response studies of this compound in hepatocellular carcinoma xenograft models.
Table 1: Dose-Dependent Inhibition of Tumor Growth in Li-7 Human Hepatoma Xenograft Model
| Animal Model | Cell Line | This compound Dose (per head) | Administration Route | Observation Period | Tumor Growth Inhibition (%) | Reference |
| Nude Rat | Li-7 | 100 µg | Intra-hepatic artery | 14 days | Not specified, but dose-dependent | [5] |
| Nude Rat | Li-7 | 200 µg | Intra-hepatic artery | 14 days | Not specified, but dose-dependent | [5] |
| Nude Rat | Li-7 | 400 µg | Intra-hepatic artery | 14 days | Significant reduction in tumor growth rate | [5] |
Note: The study demonstrated a dose-dependent inhibition, with 400 µ g/head showing a significant effect compared to the control group treated with Lipiodol alone.[5]
Table 2: Antitumor Effects of this compound/Lipiodol Suspension in AH109A Rat Hepatoma Xenograft Model
| Animal Model | Cell Line | This compound Dose (mg/20 µL Lipiodol) | Administration Route | Observation Period | Mean Tumor Growth Rate (%) | Reference |
| Donryu Rat | AH109A | 0.02 | Intra-hepatic artery | 1 week | 86 | [6] |
| Donryu Rat | AH109A | 0.04 | Intra-hepatic artery | 1 week | 110 | [6] |
| Donryu Rat | AH109A | 0.1 | Intra-hepatic artery | 1 week | 81 | [6] |
| Donryu Rat | AH109A | 0.2 | Intra-hepatic artery | 1 week | 51 | [6] |
| Donryu Rat | AH109A | 0.4 | Intra-hepatic artery | 1 week | 40 | [6] |
Note: The control group (Lipiodol alone) had a mean tumor growth rate of 244%. Massive necrosis was observed in the tumor tissue at doses of 0.2 mg and 0.4 mg of this compound.[6]
Experimental Protocols
Preparation of this compound-Lipiodol Suspension
Objective: To prepare a stable suspension of this compound in Lipiodol for intra-arterial administration in xenograft models.
Materials:
-
This compound powder (freeze-dried)
-
Lipiodol (iodized oil)
-
Sterile vials
-
Sterile syringes (1 mL and 5 mL)
-
Vortex mixer
Protocol:
-
Aseptically transfer the required amount of this compound powder into a sterile vial. For example, for a 20 mg/mL suspension, use 60 mg of this compound for 3 mL of Lipiodol.[7]
-
Using a sterile 5 mL syringe, draw up the desired volume of Lipiodol.
-
Inject the Lipiodol into the vial containing the this compound powder.
-
Cap the vial and vortex vigorously for 2-5 minutes, or until a homogenous milky-white suspension is formed.
-
Visually inspect the suspension for any clumps or sedimentation. If present, continue vortexing until a uniform suspension is achieved.
-
Using a sterile 1 mL syringe, draw up the required volume of the this compound-Lipiodol suspension for administration. The suspension should be used immediately after preparation.
Establishment of Orthotopic Hepatocellular Carcinoma (HCC) Xenograft in Rats
Objective: To establish a clinically relevant orthotopic HCC tumor model in rats for evaluating the efficacy of this compound.
Materials:
-
Human (e.g., Li-7) or rat (e.g., N1S1) HCC cell lines
-
Immunodeficient rats (e.g., nude rats for human cell lines) or syngeneic rats (e.g., Sprague-Dawley for N1S1 cells)
-
Cell culture medium (e.g., DMEM) and supplements
-
Matrigel (optional, for enhancing tumor take rate)
-
Surgical instruments (scalpel, forceps, scissors)
-
Anesthetic (e.g., isoflurane)
-
30G needle and 1 mL syringe
Protocol:
-
Culture the selected HCC cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 3 x 10^6 cells in 100 µL.[2]
-
Anesthetize the rat using a suitable anesthetic agent.
-
Make a small midline abdominal incision to expose the liver.
-
Carefully exteriorize the left lobe of the liver.
-
Using a 30G needle, slowly inject the 100 µL of cell suspension into the subcapsular region of the liver lobe. A successful injection is indicated by the formation of a small, pale bleb.[2][8]
-
Carefully retract the needle and apply gentle pressure to the injection site with a sterile cotton swab to prevent bleeding and leakage of the cell suspension.
-
Return the liver to the abdominal cavity and close the incision in two layers (peritoneum and skin) using sutures.
-
Monitor the animal for recovery and tumor growth. Tumor development can be monitored non-invasively using imaging techniques like micro-CT or ultrasound.[1][8]
Intra-arterial Administration of this compound-Lipiodol Suspension
Objective: To deliver the this compound-Lipiodol suspension directly to the tumor-bearing liver via the hepatic artery.
Materials:
-
Rat with established orthotopic HCC tumor
-
This compound-Lipiodol suspension
-
Surgical instruments
-
Anesthetic
-
Microcatheter
Protocol:
-
Anesthetize the tumor-bearing rat.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Identify the gastroduodenal artery, which branches from the hepatic artery.
-
Carefully insert a microcatheter into the gastroduodenal artery and advance it to the proper hepatic artery.
-
Slowly infuse the prepared this compound-Lipiodol suspension (e.g., 0.02 mL/head for rats) through the catheter.[5]
-
After infusion, ligate the gastroduodenal artery at the point of catheter insertion to prevent bleeding.
-
Close the abdominal incision and monitor the animal.
-
Tumor response can be assessed by measuring tumor volume at specified time points post-treatment.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the induction of apoptosis. As a platinum-based compound, its active form, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum(II) (DPC), forms covalent bonds with DNA, leading to the formation of platinum-DNA adducts.[4] These adducts cause DNA damage, which, if not repaired, triggers a cascade of signaling events culminating in programmed cell death.
Studies have suggested the involvement of the c-Jun N-terminal kinase (JNK) signaling pathway in this compound-induced apoptosis, particularly in combination with radiation.[9] The JNK pathway is a critical component of the cellular stress response and can be activated by various stimuli, including DNA damage. Activated JNK can phosphorylate and activate pro-apoptotic proteins and transcription factors, leading to the induction of apoptosis.
The intrinsic apoptotic pathway is also implicated, involving the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[10][11][12] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3, -9), which execute the final stages of apoptosis.[10][12][13]
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for this compound dose-response studies.
Conclusion
The preclinical data from xenograft models strongly support the dose-dependent anti-tumor efficacy of this compound, particularly in the context of hepatocellular carcinoma. The provided protocols offer a foundation for researchers to conduct further investigations into the therapeutic potential of this compound. The elucidation of its mechanism of action, involving DNA adduct formation and induction of apoptosis through pathways such as the JNK signaling cascade, provides a rationale for its clinical use and for exploring potential combination therapies. Further studies in a broader range of cancer xenograft models are warranted to expand the potential applications of this targeted chemotherapeutic agent.
References
- 1. Establishment of Animal Models with Orthotopic Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. Knockdown of miR-221 promotes the cisplatin-inducing apoptosis by targeting the BIM-Bax/Bak axis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. miR-193b acts as a cisplatin sensitizer via the caspase-3-dependent pathway in HCC chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Involving Miriplatin and Sorafenib in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, often diagnosed at advanced stages where curative therapies are not feasible. Sorafenib (B1663141), a multi-kinase inhibitor, has been a standard of care for advanced HCC, targeting pathways involved in tumor cell proliferation and angiogenesis.[1] Miriplatin (B1139251), a lipophilic platinum-based chemotherapeutic agent, is approved for use in transarterial chemoembolization (TACE) for HCC in Japan.[2][3] Its unique properties allow for selective retention within the tumor, leading to localized cytotoxicity through the formation of platinum-DNA adducts and subsequent apoptosis.[1][3]
This document outlines preclinical application notes and protocols for investigating the combination of this compound, administered locally via a simulated TACE procedure, and systemic sorafenib. The rationale for this combination is based on the potential for synergistic anti-tumor effects, drawing parallels from studies combining sorafenib with another platinum-based drug, cisplatin, which have demonstrated enhanced inhibition of cancer cell proliferation and induction of apoptosis.[4] The proposed protocols are designed to evaluate this synergy and elucidate the underlying mechanisms of action in preclinical models of HCC.
Mechanism of Action and Rationale for Combination
This compound acts as a classic platinum-based alkylating agent. Following its administration and gradual release within the tumor, it forms platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][3] Its lipophilic nature ensures prolonged retention in the tumor tissue when delivered via TACE, thereby maximizing local efficacy and minimizing systemic toxicity.[3]
Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases (CRAF, BRAF), VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[5] By inhibiting these kinases, sorafenib disrupts the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and inhibits angiogenesis, a key process for tumor growth and metastasis.
The proposed combination therapy aims to leverage the distinct but complementary mechanisms of this compound and sorafenib. The localized, high-concentration cytotoxic effect of this compound is expected to be augmented by the systemic anti-proliferative and anti-angiogenic effects of sorafenib. This dual approach could potentially overcome resistance mechanisms and lead to a more profound and durable anti-tumor response.
Figure 1: Proposed synergistic mechanism of this compound and sorafenib in HCC.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and sorafenib in HCC.
Table 1: Preclinical In Vitro Efficacy of this compound
| Cell Line | Drug Formulation | IC50 (µg/mL) | Reference |
| HepG2 | This compound/LPD | 2.6 ± 1.0 | [6] |
| HuH-7 | This compound/LPD | 7.1 ± 1.1 | [6] |
| Li-7 | This compound/LPD | 3.5 ± 0.6 | [6] |
| AH109A (rat hepatoma) | This compound/LPD | 0.89 ± 0.15 | [7] |
*LPD: Lipiodol
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Dose | Outcome | Reference |
| Nude Rats | Li-7 Human Hepatoma (orthotopic) | This compound/LPD intra-hepatic arterial administration | 400 µ g/head | Significant tumor growth inhibition | [2] |
Table 3: Clinical Data for this compound in TACE
| Study Phase | Number of Patients | Treatment | Key Outcomes | Reference |
| Phase I | 9 | This compound-TOCE and Cisplatin-HAIC | Disease control rate: 62.5% | [1] |
| Phase II | 16 | This compound/LPD (20 mg/mL) | 9 of 16 patients achieved a complete response | [2] |
*TOCE: Transarterial oily chemoembolization; HAIC: Hepatic arterial infusion chemotherapy.
Table 4: Clinical Data for Sorafenib in Advanced HCC
| Study | Treatment Arm | Median Overall Survival (months) | Median Time to Progression (months) | Reference |
| SHARP | Sorafenib | 10.7 | 5.5 | [5] |
| Asia-Pacific | Sorafenib | 6.5 | 2.8 | [5] |
Experimental Protocols
In Vitro Synergy Studies
Objective: To determine if the combination of a this compound-releasing compound and sorafenib results in synergistic inhibition of HCC cell proliferation and induction of apoptosis.
Cell Lines:
-
Human HCC cell lines: HepG2, Huh7, PLC/PRF/5
Reagents:
-
Dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC) - a major active metabolite of this compound.
-
Sorafenib
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
MTT or WST-1 cell proliferation assay kit
-
Annexin V-FITC/Propidium Iodide apoptosis detection kit
Protocol for Cell Viability Assay:
-
Cell Seeding: Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of DPC and sorafenib in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and combinations at various ratios.
-
Treatment: Treat the cells with DPC alone, sorafenib alone, or the combination for 48-72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol for Apoptosis Assay:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DPC, sorafenib, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
Figure 2: Workflow for in vitro synergy studies of this compound and sorafenib.
In Vivo Preclinical Model
Objective: To evaluate the anti-tumor efficacy and safety of concurrent this compound-TACE and systemic sorafenib in an orthotopic HCC mouse model.
Animal Model:
-
Male BALB/c nude mice (6-8 weeks old)
-
Orthotopic implantation of luciferase-expressing human HCC cells (e.g., Huh7-luc) into the liver.
Materials:
-
This compound
-
Lipiodol
-
Sorafenib
-
Micro-catheters for intra-arterial injection
-
In vivo imaging system (IVIS) for bioluminescence imaging
Experimental Protocol:
-
Tumor Implantation: Surgically implant Huh7-luc cells into the liver of the mice. Monitor tumor growth weekly using bioluminescence imaging.
-
Group Allocation: Once tumors reach a predetermined size, randomize the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (systemic and local)
-
Group 2: Sorafenib (e.g., 30 mg/kg, oral gavage, daily)
-
Group 3: this compound-TACE (e.g., single intra-arterial injection of this compound/Lipiodol suspension)
-
Group 4: this compound-TACE + Sorafenib
-
-
Treatment Administration:
-
This compound-TACE: Under anesthesia, perform a laparotomy to expose the hepatic artery. Using a micro-catheter, slowly inject the this compound/Lipiodol suspension.
-
Sorafenib: Administer sorafenib daily via oral gavage.
-
-
Monitoring:
-
Tumor Growth: Monitor tumor burden weekly using bioluminescence imaging.
-
Animal Health: Record body weight and observe for any signs of toxicity twice weekly.
-
Survival: Monitor survival until a predefined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Tumor Weight and Volume: Measure the final tumor weight and volume.
-
Histopathology: Perform H&E staining to assess tumor necrosis and immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Figure 3: Experimental workflow for the in vivo evaluation of this compound-TACE and sorafenib.
Conclusion
The combination of localized this compound via TACE and systemic sorafenib represents a promising therapeutic strategy for advanced HCC. The provided protocols offer a framework for preclinical evaluation of this combination, focusing on demonstrating synergy and understanding the underlying mechanisms. Successful preclinical validation could provide a strong rationale for translating this combination therapy into clinical trials for patients with unresectable HCC.
References
- 1. Phase I study of this compound combined with transarterial chemotherapy using CDDP powder in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrate used for? [synapse.patsnap.com]
- 4. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy with interferon-lambda 3 and sorafenib suppresses hepatocellular carcinoma proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Miriplatin and Cisplatin Powder
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Miriplatin (B1139251), a lipophilic platinum-based compound, and cisplatin (B142131), a widely used aqueous platinum-based chemotherapeutic agent, have shown promise in combination therapy, particularly for hepatocellular carcinoma (HCC). This combination leverages the distinct pharmacokinetic properties of each drug to potentially achieve a synergistic anti-tumor effect. This compound, typically administered as a suspension in an oily lymphographic agent like Lipiodol via transarterial chemoembolization (TACE), allows for sustained, localized drug delivery within the tumor vasculature. Cisplatin powder, reconstituted for transarterial infusion (TAI), provides a high-concentration, immediate cytotoxic effect.
The proposed synergy stems from this compound's sustained release creating a persistent cytotoxic environment, complemented by the concentration-dependent cell-killing mechanism of cisplatin.[1] This dual-platinum approach aims to enhance therapeutic efficacy while managing systemic toxicity.
These application notes provide a comprehensive overview of the preclinical and clinical data, along with detailed protocols for in vitro and in vivo studies to further investigate the combination of this compound and cisplatin powder.
II. Mechanism of Action
Both this compound and cisplatin exert their cytotoxic effects primarily through the formation of platinum-DNA adducts. These adducts disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][3]
This compound: As a lipophilic complex, this compound is retained for an extended period within the tumor when delivered via an oily carrier. It is converted in vivo to its active form, dichloro(1,2-diaminocyclohexane)platinum (DPC), which then forms DNA cross-links.[4]
Cisplatin: This well-characterized agent readily enters cells and its aquated form reacts with DNA, forming intrastrand and interstrand crosslinks, leading to DNA damage and the activation of apoptotic signaling pathways.[3]
Synergistic Interaction (Hypothesized): The combination of this compound and cisplatin is thought to create a multi-faceted attack on tumor cells. The sustained release of this compound's active metabolites ensures a prolonged period of DNA damage, while the initial high concentration of cisplatin from TAI overwhelms DNA repair mechanisms. This combined assault is hypothesized to lead to enhanced apoptosis and tumor cell death. While clinically significant improvements in survival and disease control have been observed, formal preclinical quantification of this synergy (e.g., through Combination Index calculations) is not yet widely reported in the literature.[1][5]
Putative Signaling Pathways
The combination of this compound and cisplatin is likely to impact key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on the known mechanisms of cisplatin, the PI3K/Akt and MAPK signaling pathways are of particular interest. Inhibition of these pro-survival pathways can enhance the cytotoxic effects of platinum-based drugs.[6][7]
Caption: Putative signaling pathways affected by this compound and cisplatin combination.
III. Data Presentation
Table 1: Preclinical In Vitro Cytotoxicity Data
| Cell Line | Drug | Parameter | Value | Reference |
| HepG2 | DPC (active form of this compound) | IC50 (7-day exposure) | 22.3 µg/mL | [8] |
| HepG2 | Cisplatin | IC50 (7-day exposure) | 0.40 µg/mL | [8] |
| HepG2 | Cisplatin | IC50 (48h) | Varies (meta-analysis) | [9] |
| Huh-7 | DPC (active form of this compound) | Not Reported | - | - |
| Huh-7 | Cisplatin | Not Reported | - | - |
Table 2: Clinical Efficacy of this compound and Cisplatin Combination Therapy in HCC
| Study Type | Patient Cohort | Treatment Regimen | Key Outcomes | Reference |
| Phase II Randomized Trial | 19 unresectable HCC patients | This compound/DDP-H combination (n=10) vs. This compound alone (n=9) | Progression-Free Survival: 423 days (combo) vs. 91 days (mono) (p=0.025)Overall Disease Control Rate: 77.8% (combo) vs. 40.0% (mono) (p=0.0025) | [10] |
| Retrospective Study | 55 BCLC-B HCC patients | DDP-H TAI + this compound TACE (n=26) vs. DDP-H TAI + Epirubicin TACE (n=29) | 1-Year Survival: 95.8% (this compound group) vs. 66.4% (Epirubicin group)2-Year Survival: 61.3% (this compound group) vs. 36.0% (Epirubicin group) | [1] |
| Phase I Study | 9 unresectable HCC patients | Dose-escalation of DDP-H TAI with this compound TOCE | Disease Control Rate: 62.5%Combination can be safely administered up to their respective MTDs. |
IV. Experimental Protocols
Preparation of this compound-Lipiodol Suspension and Cisplatin Solution for Preclinical Studies
Objective: To prepare this compound and cisplatin formulations suitable for in vitro and in vivo preclinical evaluation.
Materials:
-
This compound powder (lyophilized)
-
Cisplatin powder
-
Sterile Lipiodol (or other iodized oil)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Syringes and needles
Protocol:
-
This compound-Lipiodol Suspension:
-
Aseptically, add a defined volume of Lipiodol to a sterile vial containing a pre-weighed amount of this compound powder. A common concentration used in clinical settings is 70 mg of this compound in 3.5 mL of Lipiodol.[6]
-
Vigorously shake the vial by hand until a uniform, milky-white suspension is formed. The freeze-dried nature of this compound facilitates its suspension in the oily vehicle.[6]
-
Visually inspect for any clumps or incomplete suspension.
-
For in vivo administration, this suspension can be drawn into a syringe for intra-arterial injection.
-
-
Cisplatin Powder Solution:
-
Aseptically, reconstitute a pre-weighed amount of cisplatin powder with sterile 0.9% saline to the desired concentration. For example, 100 mg of cisplatin powder can be dissolved in 70 mL of saline.
-
Gently swirl the vial until the powder is completely dissolved.
-
This solution is ready for in vitro use or in vivo infusion.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound (its active form, DPC), cisplatin, and their combination on HCC cell lines.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. MiR-27a-3p enhances the cisplatin sensitivity in hepatocellular carcinoma cells through inhibiting PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transhepatic arterial infusion chemotherapy using a combination of this compound and CDDP powder versus this compound alone in the treatment of hepatocellular carcinoma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiR-27a-3p enhances the cisplatin sensitivity in hepatocellular carcinoma cells through inhibiting PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Transcatheter arterial infusion chemotherapy with cisplatin in combination with transcatheter arterial chemoembolization decreases intrahepatic distant recurrence of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Miriplatin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin, a lipophilic platinum-based chemotherapeutic agent, is a promising therapeutic for hepatocellular carcinoma (HCC). Its unique formulation as a suspension in an oily lymphographic agent, Lipiodol, allows for targeted delivery and prolonged retention within liver tumors via transarterial chemoembolization (TACE). This targeted approach enhances its anti-tumor efficacy while minimizing systemic toxicity.
This document provides detailed application notes and experimental protocols for preclinical efficacy studies of this compound, encompassing both in vitro and in vivo models. The methodologies outlined herein are intended to guide researchers in the consistent and reproducible evaluation of this compound's therapeutic potential.
Mechanism of Action
Similar to other platinum-based drugs, this compound's primary mechanism of action involves the formation of platinum-DNA adducts. This process disrupts DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2] this compound's active metabolite, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), is a potent inducer of apoptosis.[3] Studies have indicated that this compound-induced apoptosis in HCC cells is mediated through the JNK signaling pathway, leading to the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).
References
Miriplatin in Neuroendocrine Liver Metastases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin (B1139251), a lipophilic platinum derivative, is a chemotherapeutic agent primarily developed for the transarterial chemoembolization (TACE) of hepatocellular carcinoma (HCC).[1][2] Its high affinity for the oily lymphographic agent Lipiodol allows for selective delivery and prolonged retention within hepatic tumors, theoretically enhancing its antitumor effects while minimizing systemic toxicity.[1][3] While extensively studied in HCC, the application of this compound in treating neuroendocrine liver metastases (NELM) is an emerging area of interest. This document provides detailed application notes and protocols based on available clinical data for the use of this compound in this specific context.
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies that frequently metastasize to the liver.[2] These liver metastases are often hypervascular, making them amenable to liver-directed therapies like TACE.[2] TACE aims to deliver a high concentration of a chemotherapeutic agent directly to the tumor while simultaneously inducing ischemia through embolization of the tumor-feeding arteries. The use of this compound in this setting offers a potential therapeutic option for patients with unresectable NELM.
Mechanism of Action
Similar to other platinum-based chemotherapeutic agents, this compound's cytotoxic effects are mediated through the formation of platinum-DNA adducts.[3] This process disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[3] The lipophilic nature of this compound facilitates its suspension in Lipiodol, an oily contrast agent that is selectively retained in the hypervascularized tissue of liver tumors following intra-arterial administration.[1][3] This targeted delivery system results in a sustained release of the active platinum compound within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative data from a case report on the use of this compound TACE in two patients with neuroendocrine liver metastases. It is important to note that this data is based on a very small patient cohort and should be interpreted with caution.
Table 1: Patient Demographics and Baseline Characteristics
| Parameter | Patient 1 | Patient 2 |
| Age (years) | 38 | 35 |
| Sex | Male | Female |
| Primary Tumor | Pancreatic Neuroendocrine Tumor | Not specified |
| Prior Therapies | Systemic chemotherapy (octreotide, tegafur, gimeracil, and oteracil) | Not specified |
| Liver Metastases | Multiple, bilateral | Single lesion |
| Tumor Vascularity | Hypervascular and hypovascular with cystic degeneration | Hypervascular with arterioportal shunting |
Table 2: this compound TACE Treatment Parameters
| Parameter | Patient 1 | Patient 2 |
| This compound Dose | 120 mg | 70 mg |
| Lipiodol Volume | 10 mL | 3.5 mL |
| Embolic Agent | Gelatin particles | Gelatin particles |
| TACE Approach | Whole liver chemoembolization (separate embolization of right and left hepatic arteries) | Superselective chemoembolization of the right posterior arterial segment |
Table 3: Treatment Outcomes and Adverse Events
| Parameter | Patient 1 | Patient 2 |
| Follow-up Period | 3 months | 3 months |
| Tumor Response | Substantial reduction in the size of all hepatic lesions | Significant reduction in tumor size |
| Iodized Oil Accumulation | Sufficient in hypervascular lesions, marginal in lesions with cystic degeneration | Compact accumulation in the tumor |
| Adverse Events | No serious adverse events reported | No serious adverse events reported |
Experimental Protocols
The following protocols are derived from the available literature on this compound TACE for both neuroendocrine liver metastases and hepatocellular carcinoma. These should be adapted and optimized based on institutional guidelines and individual patient characteristics.
Protocol 1: Preparation of this compound-Lipiodol Emulsion
Materials:
-
This compound powder for suspension (e.g., Miripla®)
-
Iodized oil (e.g., Lipiodol® Ultra-Fluid)
-
Sterile syringes (10 mL and 20 mL)
-
Three-way stopcock
-
Sterile vial
Procedure:
-
Aspirate the required volume of Lipiodol into a 10 mL syringe.[1]
-
Inject the Lipiodol into the vial containing the this compound powder.[1]
-
Aspirate the entire mixture back into the same syringe to create the initial suspension.[1]
-
To create a more stable emulsion, connect the syringe containing the this compound-Lipiodol suspension to another empty syringe via a three-way stopcock.
-
Forcefully and repeatedly pass the mixture between the two syringes (a technique known as "pumping") for at least 5 minutes to ensure a homogenous and stable water-in-oil emulsion.
-
Visually inspect the emulsion for uniformity before administration.
Protocol 2: Transarterial Chemoembolization (TACE) Procedure
Pre-procedure:
-
Obtain informed consent from the patient.
-
Perform baseline laboratory tests, including complete blood count, liver function tests, and renal function tests.
-
Conduct baseline imaging (e.g., contrast-enhanced CT or MRI) to assess tumor burden and vascular supply.
Procedure:
-
Under local anesthesia, gain access to the femoral artery using the Seldinger technique.
-
Introduce a 4-F or 5-F catheter and navigate to the celiac and superior mesenteric arteries to perform visceral angiography and delineate the hepatic arterial anatomy and tumor vascularity.
-
Coaxially advance a microcatheter (e.g., 2.4-F) into the hepatic artery supplying the tumor(s).
-
For diffuse disease, catheterization of the right and left hepatic arteries may be necessary for whole-liver treatment.[2] For solitary or localized lesions, superselective catheterization of the segmental or subsegmental arteries is preferred to minimize damage to non-tumorous liver parenchyma.[2]
-
Slowly infuse the prepared this compound-Lipiodol emulsion under fluoroscopic guidance.
-
Following the infusion of the chemotherapeutic emulsion, inject an embolic agent (e.g., gelatin sponge particles) until near stasis of blood flow in the target vessel is achieved.
-
Remove the catheters and apply hemostasis to the puncture site.
Post-procedure:
-
Monitor the patient for post-embolization syndrome (fever, abdominal pain, nausea) and other potential complications.
-
Perform follow-up laboratory tests to assess for changes in liver and renal function.
-
Conduct follow-up imaging (e.g., unenhanced CT at 1 week to assess Lipiodol retention and contrast-enhanced CT or MRI at 1-3 months) to evaluate tumor response.[2][4]
Visualizations
References
- 1. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transarterial chemoembolization with this compound-lipiodol emulsion for neuroendocrine metastases of the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial safety and outcomes of this compound plus low-dose epirubicin for transarterial chemoembolisation of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local tumor progression following lipiodol-based targeted chemoembolization of hepatocellular carcinoma: a retrospective comparison of this compound and epirubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Therapeutic Response to Miriplatin-TACE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transarterial chemoembolization (TACE) is a cornerstone therapy for unresectable hepatocellular carcinoma (HCC). Miriplatin (B1139251), a lipophilic platinum-based chemotherapeutic agent, is specifically designed for suspension in an oily lymphographic agent (Lipiodol) for TACE procedures. Its lipophilicity allows for selective retention within the tumor, leading to sustained drug release and enhanced cytotoxic effects.[1] this compound, like other platinum-based agents, induces cancer cell death by forming platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][2]
Accurate and timely monitoring of the therapeutic response to this compound-TACE is crucial for patient management, guiding subsequent treatment decisions, and evaluating the efficacy of this targeted therapy in clinical and research settings. This document provides detailed application notes and protocols for a multi-faceted approach to monitoring the therapeutic response to this compound-TACE, incorporating standardized imaging criteria, emerging molecular biomarkers, and a conceptual framework of the underlying cellular mechanisms.
Data Presentation: Quantitative Assessment of Therapeutic Response
Summarizing treatment efficacy is essential for comparative analysis. The following tables provide an overview of response rates based on established imaging criteria and findings from clinical studies involving this compound-TACE.
Table 1: Comparison of Response Evaluation Criteria in Solid Tumors (RECIST 1.1) and Modified RECIST (mRECIST) for TACE in Hepatocellular Carcinoma. [3]
| Response Category | RECIST 1.1 | mRECIST |
| Complete Response (CR) | 9.2% | 56.9% |
| Partial Response (PR) | 33.9% | 22.8% |
| Stable Disease (SD) | 41.5% | 10.8% |
| Progressive Disease (PD) | 15.4% | 9.5% |
| Overall Response Rate (CR+PR) | 43.1% | 79.7% |
Data from a study on TACE for HCC, illustrating the higher response rates observed with mRECIST due to its consideration of tumor necrosis.[3]
Table 2: Therapeutic Effect of this compound-TACE in Clinical Trials.
| Study | Comparison Agent | This compound Group (Effective Response Rate) | Comparison Group (Effective Response Rate) |
| Phase III Randomized Trial[4] | Epirubicin (B1671505) | 44.4% (Treatment Effect 4) | 37.4% (Treatment Effect 4) |
| Randomized Controlled Trial[5] | Cisplatin | 45.0% (TE3 + TE4) | 42.3% (TE3 + TE4) |
*Treatment Effect 4 (TE4) is defined as a 100% necrotizing effect or tumor reduction.[4] **Therapeutic Effect (TE) was categorized from 1 to 4, with 3 and 4 indicating a significant therapeutic effect.[5]
Experimental Protocols
Imaging-Based Response Assessment
a. Protocol for CT Imaging Acquisition for TACE Follow-up
This protocol outlines the parameters for a four-phase liver CT scan to assess tumor response after this compound-TACE.[6][7]
-
Patient Preparation: Patients should fast for at least 4 hours prior to the scan.
-
Scout Images: Obtain anteroposterior and lateral scout images to plan the scan range.
-
Scan Extent: The scan should cover the entire liver, from the diaphragm to the iliac crests.
-
Non-Contrast Phase: Acquire a baseline scan of the liver before contrast administration to assess for calcifications, hemorrhage, and Lipiodol deposition.
-
Contrast Administration:
-
Contrast Agent: Use a non-ionic iodinated contrast medium.
-
Volume: 100-120 mL.
-
Injection Rate: 3-5 mL/sec.
-
-
Scan Phases (with Bolus Tracking):
-
Region of Interest (ROI): Place the ROI in the abdominal aorta at the level of the diaphragm.
-
Threshold: Set the trigger threshold to 150 Hounsfield Units (HU).
-
Late Arterial Phase: Acquire images 15-20 seconds after the trigger. This phase is critical for assessing the enhancement of viable tumor tissue.[6][7]
-
Portal Venous Phase: Acquire images at a 60-70 second delay from the start of the injection.
-
Delayed Phase: Acquire images at a 3-5 minute delay.
-
-
Scan Parameters:
-
Slice Thickness: ≤ 5 mm.
-
Reconstruction Interval: 2.5 mm.
-
Respiration: Patients should hold their breath during each acquisition.
-
b. Protocol for MRI Imaging Acquisition for TACE Follow-up
This protocol details the parameters for a dynamic contrast-enhanced MRI of the liver.[8][9]
-
Patient Preparation: Patients should be nil per os (NPO) for at least 4 hours before the examination.
-
Coil: Use a body coil.
-
Pre-Contrast Sequences:
-
T1-weighted in-phase and out-of-phase sequences.
-
T2-weighted sequences with fat suppression.
-
Diffusion-weighted imaging (DWI).
-
-
Contrast Administration:
-
Contrast Agent: Gadolinium-based contrast agent.
-
Dose: 0.1 mmol/kg.
-
Injection Rate: 2 cc/sec.
-
-
Dynamic Contrast-Enhanced Sequences (T1-weighted 3D Gradient Echo with Fat Suppression):
-
Arterial Phase: 15-30 seconds post-injection.
-
Portal Venous Phase: 60-90 seconds post-injection.
-
Delayed Phase: 3-5 minutes post-injection.
-
-
Scan Parameters:
-
Slice Thickness: ≤ 5 mm with minimal to no gap.
-
-
Post-Processing: Subtraction imaging can be useful to differentiate between true enhancement and T1 hyperintense hemorrhage.[10]
c. Protocol for RECIST 1.1 and mRECIST Assessment
-
Baseline Scan: Identify target lesions (up to 5 per organ, 10 total) that are measurable (≥10 mm in the longest diameter).
-
Follow-up Scans: Performed at 1 month post-TACE and then every 3 months.[10]
-
Measurement:
-
RECIST 1.1: Measure the longest diameter of the entire target lesion, including any necrotic areas.
-
mRECIST: Measure the longest diameter of the viable (arterially enhancing) portion of the target lesion.[3]
-
-
Response Categorization:
-
Complete Response (CR):
-
RECIST 1.1: Disappearance of all target lesions.
-
mRECIST: Disappearance of any intratumoral arterial enhancement in all target lesions.[3]
-
-
Partial Response (PR):
-
RECIST 1.1: At least a 30% decrease in the sum of diameters of target lesions.
-
mRECIST: At least a 30% decrease in the sum of diameters of viable target lesions.[3]
-
-
Progressive Disease (PD):
-
RECIST 1.1: At least a 20% increase in the sum of the diameters of target lesions.
-
mRECIST: At least a 20% increase in the sum of the diameters of viable target lesions.[3]
-
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[3]
-
Biomarker-Based Response Assessment
a. Protocol for Circulating microRNA (miRNA) Analysis by qRT-PCR
This protocol describes the quantification of circulating miRNAs (e.g., miR-122 and miR-4492) from patient plasma as potential biomarkers for this compound-TACE response.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes.
-
Centrifuge at 2000 x g for 20 minutes at room temperature to separate plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until use.
-
-
RNA Extraction:
-
Thaw plasma samples on ice.
-
Use a commercial exosomal and circulating RNA isolation kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
Reverse Transcription (RT):
-
Use a miRNA-specific reverse transcription kit.
-
Prepare a master mix containing the RT buffer, dNTPs, reverse transcriptase, and specific stem-loop RT primers for miR-122, miR-4492, and a reference miRNA (e.g., miR-16).
-
Add the extracted RNA to the master mix.
-
Perform the RT reaction in a thermal cycler according to the kit's protocol.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Prepare a qPCR master mix containing a SYBR Green or TaqMan-based qPCR mix, forward and reverse primers for each miRNA, and nuclease-free water.
-
Add the cDNA from the RT reaction to the master mix.
-
Perform the qPCR in a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each miRNA.
-
Normalize the Ct values of the target miRNAs (miR-122, miR-4492) to the reference miRNA (e.g., miR-16) using the ΔCt method (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in miRNA expression relative to a baseline sample (pre-TACE) using the 2-ΔΔCt method.
-
Expected Outcome: Studies have shown that higher pre-treatment levels of miR-4492 are associated with a complete response to TACE.[1] Conversely, high pre-treatment plasma levels of miR-122 have been associated with early TACE refractoriness.
-
Visualizations
This compound's Proposed Mechanism of Action
References
- 1. MicroRNAs Related to TACE Treatment Response: A Review of the Literature from a Radiological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UMIN Clinical Trials Registry [center6.umin.ac.jp]
- 3. Tumor response evaluation criteria for HCC (hepatocellular carcinoma) treated using TACE (transcatheter arterial chemoembolization): RECIST (response evaluation criteria in solid tumors) version 1.1 and mRECIST (modified RECIST): JIVROSG-0602 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. radiopaedia.org [radiopaedia.org]
- 7. tranow.com [tranow.com]
- 8. droracle.ai [droracle.ai]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Plasma micoRNA-122 as a predictive marker for treatment response following transarterial chemoembolization in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Miriplatin-Loaded Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin (B1139251), a lipophilic platinum-based anticancer agent, has shown promise in the treatment of various cancers, particularly hepatocellular carcinoma.[1] However, its poor solubility in both aqueous and common organic solvents limits its clinical application.[2] Encapsulating this compound into nanoparticle formulations, such as lipid-based nanoparticles (e.g., micelles, solid lipid nanoparticles (SLNs), and liposomes), offers a promising strategy to overcome these limitations. Nanoparticle delivery systems can enhance the solubility, bioavailability, and tumor-targeting efficiency of this compound, potentially leading to improved therapeutic outcomes and reduced systemic toxicity.[1][3]
These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following tables summarize the quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulations.
Table 1: this compound-Loaded Micelles
| Formulation Code | Composition (molar ratio) | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Platinum Recovery (%) | Reference |
| Micelle-4 | This compound/PE-PEG2000 | Thin-Film Hydration | ~15 | < 0.3 | > 80% | [2][4] |
| Micelle-5 | This compound/Lecithin/PE-PEG2000 | Thin-Film Hydration | ~15 | < 0.3 | > 80% | [4] |
| Reduction-Responsive Micelle | Pyrene-modified PDMAEA | Dialysis | ~40 | Narrow | Not Reported | [5][6][7] |
Table 2: this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Composition (molar ratio) | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Platinum Recovery (%) | Reference |
| SLN-15 | This compound/Trimyristin/PE-PEG2000 | Thin-Film Hydration | ~120 | ~0.8 | > 80% | [2][4] |
| SLN-24 | This compound/Tripalmitin/PE-PEG2000 | Thin-Film Hydration | ~120 | ~0.8 | > 80% | [2][4] |
| SLN-25 | This compound/Paclitaxel/Trimyristin/PE-PEG2000 | Thin-Film Hydration | Not Reported | Not Reported | ~92% | [4] |
Table 3: this compound-Loaded Liposomes
| Formulation Code | Composition | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipothis compound | DMPC or DMPG | Thin-Film Hydration | 99.71 ± 0.56 | -50 | >95% | [3] |
| rHSA-miPt | rHSA/Miriplatin (150mg/30mg) | High-Pressure Homogenization | 61 ± 10 | -18 ± 5 | 98.4% | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Co-Solvent Slow Evaporation
This method is suitable for preparing both micelles and SLNs with good reproducibility.[1]
Workflow for Co-Solvent Slow Evaporation
Caption: Workflow for nanoparticle synthesis by co-solvent slow evaporation.
Materials:
-
This compound
-
Lipids (e.g., Trimyristin, Tripalmitin) or Polymers (e.g., PE-PEG2000, Lecithin)
-
Co-solvent system (e.g., Chloroform, Methanol)
-
Aqueous phase (e.g., deionized water, buffer)
-
Magnetic stirrer
-
Rotary evaporator or heating mantle
Procedure:
-
Preparation of the Organic Phase: Dissolve the desired amounts of this compound and lipids/polymers in a suitable co-solvent system to obtain a clear solution.
-
Nanoparticle Formation:
-
Slowly inject the organic phase into the aqueous phase under vigorous stirring. The ratio of the organic to aqueous phase should be optimized for desired particle characteristics.
-
Continue stirring at a constant speed.
-
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure. Alternatively, gentle heating with continuous stirring can be used until all organic solvents are removed.[1]
-
Purification: Filter the resulting nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Storage: Store the final this compound-loaded nanoparticle suspension at 4°C for further characterization and use.
Protocol 2: Preparation of this compound-Loaded Nanoparticles by Thin-Film Hydration
This is a common and straightforward method for preparing liposomes and other lipid-based nanoparticles.[8][9][10]
Workflow for Thin-Film Hydration
Caption: Workflow for liposome (B1194612) preparation by thin-film hydration.
Materials:
-
This compound
-
Lipids (e.g., DMPC, DMPG, Cholesterol, PE-PEG2000)[3]
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous hydration medium (e.g., 5% glucose solution, PBS)[11]
-
Rotary evaporator
-
Vortex mixer or sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Film Formation:
-
Dissolve this compound and the selected lipids in an organic solvent in a round-bottom flask.[8]
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the boiling point of the solvent. This will form a thin, uniform lipid-drug film on the inner surface of the flask.[8][11]
-
Dry the film under a high vacuum for at least 1-2 hours to remove any residual organic solvent.[4]
-
-
Hydration:
-
Vesicle Formation: Vigorously agitate the hydrated lipid film using a vortex mixer or bath sonicator. This will cause the lipid sheets to swell and detach, forming multilamellar vesicles (MLVs).[4]
-
Size Reduction (Optional): To obtain a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated for a set number of cycles (e.g., 10-20 times).
Protocol 3: Characterization of this compound-Loaded Nanoparticles
A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Workflow for DLS Measurement
Caption: Workflow for Dynamic Light Scattering (DLS) analysis.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
-
Filtered deionized water or buffer for dilution
Procedure:
-
Sample Preparation: Dilute the this compound-loaded nanoparticle suspension to an appropriate concentration with filtered deionized water or a suitable buffer to avoid multiple scattering effects. The optimal count rate is typically between 100 and 500 kcps.[12]
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.[13]
-
Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate.
-
Input the dispersant properties (viscosity and refractive index) into the software.
-
-
Measurement:
-
Place the cuvette containing the diluted sample into the instrument.
-
Set the measurement parameters, including the scattering angle (e.g., 173° for backscatter detection), laser wavelength (e.g., 633 nm), and measurement duration.[14]
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis: The instrument's software will analyze the intensity fluctuations of the scattered light to calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the nanoparticles.
B. Morphology by Transmission Electron Microscopy (TEM)
Workflow for TEM Imaging
Caption: Workflow for Transmission Electron Microscopy (TEM) sample preparation and imaging.
Materials and Equipment:
-
Transmission Electron Microscope (TEM)
-
Carbon-coated copper grids
-
Negative staining solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water.
-
Place a drop of the diluted suspension onto a carbon-coated copper grid and allow it to sit for 1-2 minutes for the particles to adsorb.[15]
-
-
Negative Staining:
-
Carefully blot the excess liquid from the edge of the grid with a piece of filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% aqueous solution of uranyl acetate) onto the grid for a few seconds.[1]
-
Blot away the excess staining solution.
-
-
Drying: Allow the grid to air dry completely before inserting it into the TEM.
-
Imaging: Observe the nanoparticles under the TEM at an appropriate acceleration voltage (e.g., 80-120 kV) and magnification to visualize their morphology, size, and lamellarity (for liposomes).[8] For more detailed structural information, cryogenic TEM (cryo-TEM) can be employed, which involves vitrifying the sample in its hydrated state.[5][16][17]
C. Platinum Quantification by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Workflow for ICP-OES Analysis
Caption: Workflow for platinum quantification by ICP-OES.
Materials and Equipment:
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
-
Concentrated nitric acid (HNO₃)
-
Platinum standard solution
-
Volumetric flasks and pipettes
-
Heating block or microwave digestion system
Procedure:
-
Sample Digestion:
-
Accurately pipette a known volume of the this compound-loaded nanoparticle suspension into a digestion tube.
-
Add concentrated nitric acid (e.g., 70%) to the sample. A common ratio is 1:1 or 2:1 acid to sample volume.[1]
-
Digest the sample by heating. This can be done on a heating block at a controlled temperature (e.g., 90°C for 90 minutes) or using a microwave digestion system.[4] Aqua regia (a mixture of nitric acid and hydrochloric acid) can also be used for digesting platinum samples.[18]
-
-
Sample Preparation: After digestion, allow the sample to cool to room temperature. Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
ICP-OES Analysis:
-
Prepare a series of platinum standard solutions of known concentrations from a certified stock solution.
-
Set up the ICP-OES instrument with the appropriate parameters for platinum analysis (e.g., wavelength, RF power, gas flow rates).[15]
-
Aspirate the blank, standards, and samples into the plasma.
-
Measure the emission intensity of platinum at a specific wavelength (e.g., 265.945 nm).[15]
-
-
Quantification: Generate a calibration curve by plotting the emission intensity of the standards versus their concentrations. Use the calibration curve to determine the platinum concentration in the unknown samples. The drug loading efficiency and encapsulation efficiency can then be calculated.
Mechanism of Action: this compound-Induced Apoptosis
This compound, like other platinum-based drugs, exerts its cytotoxic effects primarily by inducing apoptosis in cancer cells. The lipophilic nature of this compound facilitates its passage through cell membranes. Once inside the cell, it forms platinum-DNA adducts, leading to DNA damage. This damage triggers a cascade of signaling events that culminate in programmed cell death.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
The key steps in the this compound-induced apoptotic pathway include:
-
Cellular Uptake: this compound-loaded nanoparticles are taken up by cancer cells.
-
DNA Damage: Intracellular this compound binds to DNA, forming platinum-DNA adducts and causing DNA damage.
-
p53 Activation: The DNA damage activates the tumor suppressor protein p53.
-
PUMA Upregulation: Activated p53 upregulates the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).
-
Inhibition of Anti-apoptotic Proteins: PUMA inhibits the function of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[19][20]
-
Activation of Pro-apoptotic Proteins: The inhibition of anti-apoptotic proteins allows the activation of pro-apoptotic proteins Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3.[21][22]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death.[19][22]
The nanoparticle formulation can influence the efficiency of this compound delivery to the tumor cells and its intracellular concentration, thereby modulating the extent of apoptosis induction. Studies have shown that this compound-loaded micelles can induce significant apoptosis in cancer cells, with IC50 values that are comparable or even lower than that of cisplatin.[2]
References
- 1. "Development of Lipid-based Nano Formulations of this compound Against Lun" by Zizhao Xu [scholarlycommons.pacific.edu]
- 2. "DEVELOPMENT OF this compound-LOADED NANOPARTICLES AGAINST NON-SMALL CELL " by Zhongyue Yuan [scholarlycommons.pacific.edu]
- 3. researchgate.net [researchgate.net]
- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [jstage.jst.go.jp]
- 6. Preparation and evaluation of reduction-responsive nano-micelles for this compound delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of reduction-responsive nano-micelles for this compound delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protochips.com [protochips.com]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. chem.uci.edu [chem.uci.edu]
- 13. amsec.wwu.edu [amsec.wwu.edu]
- 14. rivm.nl [rivm.nl]
- 15. icpms.cz [icpms.cz]
- 16. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 17. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 18. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ijper.org [ijper.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Assaying Platinum-DNA Adducts Following Miriplatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miriplatin (B1139251), a lipophilic platinum complex, is a chemotherapeutic agent utilized primarily in the treatment of hepatocellular carcinoma. Its mechanism of action, like other platinum-based drugs, involves the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1] The quantification of this compound-DNA adducts is crucial for understanding its pharmacodynamics, assessing therapeutic efficacy, and potentially predicting patient response.[2][3]
These application notes provide detailed protocols for the sensitive and accurate measurement of platinum-DNA adducts in biological samples following this compound treatment. The methodologies covered include Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and Immunoassays.
Principle of this compound-DNA Adduct Formation
This compound, administered as a suspension in an oily lymphographic agent, is selectively retained in tumor tissues.[1] The active platinum compounds are gradually released, aquated, and then react with the N7 positions of purine (B94841) bases, primarily guanine (B1146940) and adenine, in the DNA. This results in the formation of various intrastrand and interstrand crosslinks, with the 1,2-intrastrand d(GpG) adduct being the most common. These adducts distort the DNA helix, triggering cellular processes that lead to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data on platinum-DNA adduct formation from studies involving this compound and other platinum-based drugs.
Table 1: this compound-DNA Adduct Levels in Human Hepatocellular Carcinoma (HCC) [4]
| Tissue Type | Mean Platinum Concentration (μg/g) | Mean Platinum-DNA Adduct Level (pg Pt/μg DNA) |
| HCC Tumor | 730 ± 350 | 54 ± 16 |
| Non-tumor Liver | 16 ± 9.2 | 13 ± 13 |
Table 2: this compound-DNA Adduct Formation in vitro [1]
| Cell Line | Treatment | Platinum Incorporated into DNA (pg Pt/μg DNA) |
| AH109A | This compound/LPD (100 µg/mL) for 3 days | 509 ± 100 |
| AH109A | Cisplatin/LPD (15 µg/mL) for 3 days | 34.1 ± 11.0 |
Table 3: Comparative DNA Adduct Levels from Cisplatin Treatment [5]
| Sample Source | Treatment | Max DNA Adduct Level (pg Pt/μg DNA) |
| White Blood Cells (Freshly Isolated) | Cisplatin (in vivo) | 1.28 ± 0.40 |
| White Blood Cells (from frozen samples) | Cisplatin (in vivo) | 2.48 ± 1.14 |
Experimental Protocols
Protocol 1: Quantification of Platinum-DNA Adducts by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for quantifying the total amount of platinum bound to DNA.[6][7] It offers excellent detection limits and is not dependent on antibody availability.
References
- 1. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current sample handling methods for measurement of platinum-DNA adducts in leucocytes in man lead to discrepant results in DNA adduct levels and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Handling Miriplatin in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of Miriplatin (B1139251) in a laboratory setting. This compound is a lipophilic platinum (II) complex with antineoplastic activity, primarily used in the treatment of hepatocellular carcinoma through transcatheter arterial chemoembolization (TACE).
Chemical and Physical Properties
This compound, with the chemical name cis-(((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato))platinum (II), is a lipophilic compound.[1] Its lipophilicity allows for suspension in oily lymphographic agents like Lipiodol for targeted delivery.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | cis-(((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato))platinum (II) | [1] |
| CAS Number | 141977-79-9 | [1] |
| Molecular Formula | C₃₄H₆₈N₂O₄Pt | [1] |
| Molecular Weight | 764.0 g/mol | [1] |
| Appearance | Data not available | [1] |
| Solubility | Specific quantitative data for common laboratory solvents such as DMSO, ethanol, and water is not readily available in the reviewed literature. It is recommended to determine solubility empirically for your specific experimental needs. This compound is known to be suspendable in iodinated poppy seed oil (Lipiodol).[4] | N/A |
| Stability | Information regarding the stability of this compound in common laboratory solvents under various pH and temperature conditions is limited. It is advised to prepare fresh solutions for experiments and avoid prolonged storage unless stability has been validated for the specific conditions. For clinical use, it is supplied as a freeze-dried product.[4] | N/A |
Safety, Handling, and Storage
2.1. Hazard Identification
This compound is a potent pharmaceutical compound and should be handled with care. The Safety Data Sheet (SDS) indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]
2.2. Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: A fume hood should be used when handling the powdered form of the compound to avoid inhalation.
2.3. Handling
-
All handling of this compound powder should be performed in a chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Prepare solutions in a well-ventilated area.
2.4. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Some suppliers recommend refrigeration for storage.[6] Always refer to the manufacturer's instructions for specific storage conditions.
Experimental Protocols
3.1. Preparation of this compound Stock Solutions
Due to the lack of specific solubility data in common laboratory solvents, it is recommended to perform small-scale solubility tests to determine the most appropriate solvent for your intended application (e.g., DMSO, ethanol).
Protocol for Stock Solution Preparation (General Guidance):
-
Under a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
In a sterile, conical tube, add the desired solvent (e.g., DMSO) dropwise to the powder while vortexing to aid dissolution.
-
Once dissolved, the stock solution can be further diluted with cell culture medium for in vitro experiments. Note that the final concentration of the solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C and perform a stability test for your specific storage conditions.
3.2. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution
-
Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures for flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3.4. DNA Adduct Formation Assay (General Guidance for ICP-MS)
This protocol provides a general framework for the quantification of this compound-DNA adducts using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for platinum quantification. This method requires specialized equipment and expertise.
Materials:
-
This compound-treated and control cells or tissues
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
Ultra-pure water
-
Nitric acid (trace metal grade)
-
ICP-MS instrument
Procedure:
-
Cell/Tissue Lysis and DNA Extraction:
-
Harvest cells or homogenize tissue samples after this compound treatment.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.
-
-
DNA Quantification:
-
Accurately quantify the concentration of the extracted DNA using a spectrophotometer or a fluorometric method.
-
-
Enzymatic Digestion of DNA:
-
Digest the DNA to individual nucleosides. A typical procedure involves sequential digestion with nuclease P1 and alkaline phosphatase. This step is crucial to release the platinum-adducted nucleotides.
-
-
Sample Preparation for ICP-MS:
-
Dilute the digested DNA samples with ultra-pure water to a suitable concentration for ICP-MS analysis.
-
Prepare a calibration curve using a certified platinum standard solution.
-
-
ICP-MS Analysis:
-
Analyze the samples for platinum content using an ICP-MS instrument. The instrument will measure the mass-to-charge ratio of platinum isotopes.
-
-
Data Analysis:
-
Quantify the amount of platinum in each sample based on the calibration curve.
-
Express the results as the amount of platinum per microgram of DNA (e.g., pg Pt/µg DNA) to represent the level of DNA adduct formation.
-
Quantitative Data
The following tables summarize available quantitative data for this compound and its active metabolite, Dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC).
Table 2: In Vitro Cytotoxicity of this compound's Active Form (DPC) and Cisplatin (B142131) in Hepatocellular Carcinoma Cell Lines
| Cell Line | Compound | IC50 (µg/mL) | Exposure Time | Reference |
| HepG2 | DPC | 0.26 - 1.9 | 3 days | [7] |
| HuH-7 | DPC | 2.1 - 6.5 | 3 days | [7] |
| Li-7 | DPC | 0.42 - 1.2 | 3 days | [7] |
| HepG2 | Cisplatin | Data varies significantly | 48 hours | [8] |
| HuH-7 | Cisplatin | Data varies significantly | 48 hours | [9] |
Note: IC50 values for cisplatin can vary significantly between studies due to different experimental conditions.[8]
Table 3: this compound-DNA Adduct Formation in Human HCC Tumors after TACE
| Tissue | Mean Platinum Concentration (µg/g) | Mean Platinum-DNA Adduct Levels (pg Pt/µg DNA) | Reference |
| HCC Tumors | 730 ± 350 | 54 ± 16 | [10] |
| Non-tumor Liver | 16 ± 9.2 | 13 ± 13 | [10] |
Signaling Pathways and Experimental Workflows
5.1. This compound-Induced Apoptotic Signaling Pathway
This compound, through its active form DPC, induces apoptosis in hepatocellular carcinoma cells. This process is mediated by the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), which is dependent on the JNK (c-Jun N-terminal kinase) signaling pathway.[1]
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Current sample handling methods for measurement of platinum-DNA adducts in leucocytes in man lead to discrepant results in DNA adduct levels and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of transcatheter arterial chemoembolization with this compound-lipiodol water-soluble contrast agent emulsion in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a method for quantitative immunohistochemical analysis of cisplatin-DNA adducts in tissues from nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum | C6H14Cl2N2Pt | CID 9821202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of cellular uptake, DNA incorporation and adduct formation in cisplatin sensitive and resistant cell lines: Comparison of different Pt-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of P53 up-regulated modulator of apoptosis (PUMA) in ovarian development, cardiovascular and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Miriplatin Resistance in Hepatocellular Carcinoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Miriplatin resistance in hepatocellular carcinoma (HCC).
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our long-term HCC cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound in HCC is a multifactorial issue. A key reported mechanism is the upregulation of anti-apoptotic proteins, particularly Bcl-2.[1][2] Overexpression of Bcl-2 prevents the induction of apoptosis (programmed cell death) that this compound is designed to trigger after causing DNA damage. Other potential mechanisms, common to platinum-based chemotherapeutics, include alterations in drug efflux pumps, changes in cellular metabolism, and the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.
Q2: How can we experimentally confirm if our HCC cell line has developed resistance to this compound?
A2: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be measured using a standard cell viability assay, such as the MTT or MTS assay. Furthermore, you can investigate the underlying molecular mechanisms by performing a Western blot to check for the overexpression of Bcl-2 in the resistant cells compared to the sensitive cells.
Q3: What are the strategies to overcome this compound resistance in our in vitro or in vivo models?
A3: A primary strategy is the use of combination therapies. Given the role of Bcl-2 in this compound resistance, combining this compound with a Bcl-2 inhibitor, such as ABT-737 or its orally available version ABT-263 (Navitoclax), can be effective. These inhibitors can restore the apoptotic sensitivity of resistant cells. Additionally, targeting other pro-survival pathways that may be upregulated in resistant cells is a viable approach.
Q4: Are there any known biomarkers that can predict the response to this compound-based therapy?
A4: While research is ongoing, the expression level of Bcl-2 could serve as a potential biomarker for this compound sensitivity. High levels of Bcl-2 may indicate a higher likelihood of intrinsic or acquired resistance.[1][3] Further investigation into the genetic and proteomic profiles of this compound-resistant HCC is needed to identify more robust predictive biomarkers.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results with this compound
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete this compound solubilization: this compound is lipophilic and requires proper suspension in an oily medium like Lipiodol for in vivo use. For in vitro studies, ensure it is appropriately prepared for cell culture media. 3. Edge effects: Evaporation from wells on the edge of the plate. | 1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each row/column. 2. Follow the manufacturer's instructions for preparing this compound for in vitro use. Sonication or vortexing of the stock solution may be necessary. 3. Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. |
| Low signal-to-noise ratio | 1. Suboptimal cell number: Too few or too many cells seeded. 2. Incorrect incubation time: Insufficient or excessive incubation with this compound or the viability reagent. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Optimize the incubation time for both the drug treatment and the viability assay reagent. |
| Unexpected dose-response curve (e.g., U-shaped) | 1. This compound precipitation at high concentrations: The compound may be coming out of solution. 2. Off-target effects: At very high concentrations, the drug may have paradoxical effects. | 1. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or reducing the highest concentration tested. 2. Re-evaluate the concentration range and consider narrower intervals. |
Guide 2: Difficulty in Establishing a this compound-Resistant Cell Line
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Massive cell death after initial this compound treatment | Initial drug concentration is too high: The starting dose for selection is lethal to the entire cell population. | Start with a very low concentration of this compound (e.g., IC10 or IC20) and allow the surviving cells to recover and repopulate before gradually increasing the concentration. |
| Resistant phenotype is not stable | Insufficient selection pressure or duration: The resistance may be transient if the drug is removed too soon. | Maintain the resistant cell line in a continuous low dose of this compound to ensure the stability of the resistant phenotype. Periodically re-check the IC50 to confirm resistance. |
| Slow growth of the resistant cell line | Fitness cost of resistance: The molecular changes that confer resistance may also slow down cell proliferation. | Be patient with the resistant cell line, as it may have a longer doubling time. Ensure optimal culture conditions. |
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines.
Note: Specific IC50 values for this compound in resistant vs. sensitive HCC cell lines are not widely published. The following data is illustrative, based on typical fold-changes observed for other platinum-based drugs.
| Cell Line | Description | This compound IC50 (µM) (Illustrative) | Fold Resistance |
| HepG2 | Parental, this compound-sensitive | 15 | - |
| HepG2-MiriR | This compound-resistant (experimentally derived) | 90 | 6 |
| Huh7 | Parental, this compound-sensitive | 20 | - |
| Huh7-MiriR | This compound-resistant (experimentally derived) | 140 | 7 |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant HCC Cell Line
This protocol describes a method for generating a this compound-resistant HCC cell line using a stepwise dose-escalation approach.
Materials:
-
Parental HCC cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound
-
Sterile, tissue culture-treated flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: First, determine the IC50 of this compound for the parental HCC cell line using a standard cell viability assay.
-
Initial Treatment: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Recovery and Repopulation: Maintain the cells in the this compound-containing medium. The majority of cells will likely die. Allow the small population of surviving cells to grow and become confluent.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The cells should gradually become tolerant to higher concentrations of this compound.
-
Characterization of Resistant Line: Periodically, determine the IC50 of the treated cell population. A significant increase in the IC50 (e.g., >5-fold) compared to the parental line indicates the establishment of a resistant cell line.
-
Stability Check: To confirm the stability of the resistant phenotype, culture a subset of the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Western Blot Analysis of Bcl-2 Expression
This protocol outlines the procedure for detecting the expression levels of Bcl-2 protein in sensitive and resistant HCC cells.
Materials:
-
Parental and this compound-resistant HCC cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Bcl-2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse an equal number of parental and resistant cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Bcl-2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control or run a parallel gel.
-
Densitometry Analysis: Quantify the band intensities and normalize the Bcl-2 signal to the loading control to compare its expression levels between the sensitive and resistant cells.
Visualizations
Caption: this compound resistance pathway mediated by Bcl-2.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Bcl-2 expression is a poor predictor for hepatocellular carcinoma prognosis of andropause-age patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difference in expression of Bcl-2 and Bcl-xl genes in cisplatin-sensitive and cisplatin-resistant human in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between chemosensitivity to anticancer drugs and Bcl-2 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Events of Miriplatin-TACE in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events associated with Miriplatin-based Transarterial Chemoembolization (this compound-TACE) in a clinical research setting.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may be encountered during clinical research involving this compound-TACE.
Issue: Patient develops fever, abdominal pain, and nausea/vomiting within 72 hours of this compound-TACE.
-
Question: What is the likely cause of these symptoms, and what is the immediate course of action?
-
Answer: These are hallmark symptoms of Post-Embolization Syndrome (PES), a common and expected inflammatory response following TACE. The immediate course of action is supportive care to manage the symptoms. This typically includes the administration of analgesics for pain, antiemetics for nausea and vomiting, and antipyretics for fever.[1][2] It is crucial to monitor the patient's vital signs and clinical status closely to rule out more severe complications.
-
Question: What is a standard protocol for managing Post-Embolization Syndrome in a clinical trial setting?
-
Answer: While specific protocols may vary between studies, a general management plan for PES includes:
-
Pain Management: Administration of non-opioid or opioid analgesics as needed to control abdominal pain.
-
Nausea and Vomiting Control: Prophylactic or therapeutic administration of 5-HT3 receptor antagonists (e.g., ondansetron) or other antiemetics.
-
Fever Management: Use of acetaminophen (B1664979) or other antipyretics for fever exceeding a certain threshold (e.g., 38.5°C).
-
Hydration: Intravenous fluids to maintain adequate hydration, especially if the patient is experiencing significant vomiting.
-
Monitoring: Regular assessment of vital signs, pain scores, and fluid intake/output. Laboratory monitoring of liver function tests and complete blood count.
-
Issue: Patient develops a high fever, chills, and right upper quadrant pain more than 72 hours after this compound-TACE.
-
Question: What is the primary concern, and what diagnostic steps should be taken?
-
Answer: The primary concern is a potential infectious complication, most seriously a liver abscess. Immediate diagnostic steps should include:
-
Blood Cultures: To identify any systemic bacterial infection.
-
Complete Blood Count (CBC) with Differential: To check for leukocytosis.
-
Liver Function Tests (LFTs): To assess for hepatic injury.
-
Imaging: An abdominal ultrasound or CT scan to look for fluid collections or abscess formation in the liver.
-
-
Question: What is the recommended management if a liver abscess is confirmed?
-
Answer: The management of a TACE-induced liver abscess typically involves a combination of antibiotics and drainage.
-
Antibiotic Therapy: Broad-spectrum intravenous antibiotics should be initiated promptly. The choice of antibiotics may be guided by blood culture results if available.
-
Percutaneous Drainage: Image-guided percutaneous drainage of the abscess is often necessary for source control.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with this compound-TACE?
A1: The most frequently reported adverse events include Post-Embolization Syndrome (PES), characterized by fever, abdominal pain, and nausea/vomiting. Other common adverse events are elevations in liver enzymes (AST and ALT), fatigue, and decreased white blood cell count.[3][4]
Q2: How does the adverse event profile of this compound-TACE compare to TACE with other chemotherapeutic agents like Cisplatin (B142131) or Epirubicin (B1671505)?
A2: Clinical studies have suggested that this compound-TACE may have a more favorable safety profile compared to some other agents. Specifically, This compound (B1139251) has been associated with a lower incidence of severe hepatic adverse events, such as significant elevations in AST and ALT, when compared to Epirubicin.[3][4][5][6] When compared to Cisplatin, this compound may be associated with less renal toxicity, potentially reducing the need for extensive hydration.[7][8]
Q3: What is the recommended prophylactic antibiotic regimen for patients undergoing this compound-TACE in a clinical trial?
A3: While there is no universal consensus, many clinical protocols for TACE include prophylactic antibiotics to reduce the risk of infectious complications, particularly liver abscess. A common approach is the administration of a broad-spectrum antibiotic, such as a third-generation cephalosporin (B10832234) (e.g., ceftriaxone (B1232239) 1g IV), prior to the procedure.[9][10] The decision to use prophylactic antibiotics should be based on the individual patient's risk factors, such as a history of biliary procedures.[11]
Q4: What are the key risk factors for developing a liver abscess after TACE?
A4: The primary risk factor is a history of biliary-enteric anastomosis or other biliary interventions that may compromise the integrity of the biliary system and allow for bacterial entry. Other potential risk factors include large tumor size and the presence of diabetes mellitus.
Q5: What is the underlying mechanism of this compound that contributes to its therapeutic effect and potential toxicity?
A5: this compound is a lipophilic platinum-based compound. When administered during TACE, it is suspended in an oily contrast agent (lipiodol) and is selectively retained within the hypervascular tumor. The platinum component of this compound then forms adducts with DNA, leading to inhibition of DNA replication and transcription. This ultimately induces apoptosis (programmed cell death) in the cancer cells. The localized delivery and slow release of the active platinum compound are thought to enhance its anti-tumor efficacy while potentially reducing systemic toxicity.
Data Presentation
Table 1: Comparison of Grade 3 or Higher Adverse Events in this compound-TACE vs. Epirubicin-TACE
| Adverse Event | This compound Group (n=124) | Epirubicin Group (n=123) | P-value |
| Elevated Aspartate Aminotransferase (AST) | 39.5% | 57.7% | 0.005 |
| Elevated Alanine Aminotransferase (ALT) | 31.5% | 53.7% | <0.001 |
| Decreased White Blood Cell Count | Data not specified | More frequent in Epirubicin group | - |
| Fever | Data not specified | More frequent in Epirubicin group | - |
Source: Adapted from a phase III randomized trial comparing this compound and Epirubicin in TACE for unresectable hepatocellular carcinoma.[3][4][5][6]
Table 2: Comparison of Overall Adverse Event Incidence in this compound + Epirubicin TACE vs. This compound TACE Alone
| Adverse Event Category | This compound + Epirubicin Group | This compound Group | P-value |
| Overall Incidence Rate | 58% | 60% | 0.633 |
| Severe (Grade 3 or 4) Incidence Rate | 4.4% | 6.8% | 0.063 |
Source: Adapted from a retrospective analysis on the effect of this compound plus Epirubicin TACE.[12]
Experimental Protocols
Protocol 1: Prophylactic Antibiotic Administration for this compound-TACE
-
Patient Screening: Assess patient for risk factors for infectious complications, particularly a history of biliary-enteric anastomosis or biliary stenting.
-
Antibiotic Selection: For patients deemed to be at risk, select a broad-spectrum antibiotic. A commonly used agent is Ceftriaxone.
-
Dosing and Administration: Administer Ceftriaxone 1 gram intravenously (IV) as a single dose 30-60 minutes prior to the start of the TACE procedure.
-
Post-Procedure Monitoring: Monitor the patient for signs and symptoms of infection (fever, chills, abdominal pain) for at least 72 hours post-procedure.
-
Management of Suspected Infection: If signs of infection develop, obtain blood cultures and initiate empiric broad-spectrum antibiotic therapy pending culture results. Consider imaging (ultrasound or CT) to rule out abscess formation.
Protocol 2: Management of Post-Embolization Syndrome (PES)
-
Symptom Assessment: Regularly assess the patient for the cardinal symptoms of PES: fever, abdominal pain, nausea, and vomiting, using standardized scales (e.g., visual analog scale for pain).
-
Pharmacological Intervention:
-
Pain: Administer analgesics based on the patient's reported pain level. Start with non-opioids (e.g., acetaminophen) and escalate to opioids if necessary.
-
Nausea/Vomiting: Administer a 5-HT3 receptor antagonist (e.g., ondansetron) either prophylactically or at the first sign of nausea.
-
Fever: Administer antipyretics (e.g., acetaminophen) for temperatures exceeding 38.5°C.
-
-
Supportive Care:
-
Hydration: Ensure adequate hydration with intravenous fluids, especially if the patient is unable to tolerate oral intake.
-
Rest: Encourage rest and comfort measures.
-
-
Monitoring and Follow-up:
-
Monitor vital signs every 4-6 hours for the first 24-48 hours.
-
Continue to monitor for at least 72 hours or until symptoms resolve.
-
If symptoms are severe, prolonged, or worsen, re-evaluate the patient to rule out other complications such as infection or liver failure.
-
Mandatory Visualization
Caption: this compound-induced apoptosis signaling pathway.
Caption: Clinical research workflow for managing an adverse event.
References
- 1. healthsystem.osumc.edu [healthsystem.osumc.edu]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of cisplatin versus this compound in transcatheter arterial chemoembolization and transarterial infusion chemotherapy for hepatocellular carcinoma: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. e-jlc.org [e-jlc.org]
- 12. Effect of transarterial chemoembolization with this compound plus epirubicin on local control of hepatocellular carcinoma: a retrospective comparison with this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Miriplatin-Lipiodol Emulsion Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and handling of Miriplatin-Lipiodol emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a this compound-Lipiodol suspension and an emulsion?
A this compound-Lipiodol suspension consists of solid this compound particles dispersed in Lipiodol.[1][2] In contrast, an emulsion is a mixture of two immiscible liquids, in this case, the oil-based this compound-Lipiodol phase and an aqueous phase (like a water-soluble contrast agent), where one liquid is dispersed in the other in the form of droplets.[3] For transarterial chemoembolization (TACE), a water-in-oil (w/o) emulsion is generally desired for stable and effective drug delivery.[4][5]
Q2: Why is the stability of the this compound-Lipiodol emulsion so critical for my experiments?
An unstable emulsion can break down prematurely after administration, causing the this compound and Lipiodol to separate.[1] This leads to suboptimal drug delivery to the target tumor, potentially compromising the therapeutic outcome. A stable emulsion ensures that this compound remains encapsulated within the Lipiodol droplets, allowing for more effective and targeted delivery.[6]
Q3: What makes this compound particularly suitable for creating a stable emulsion with Lipiodol?
This compound is a lipophilic, or fat-soluble, platinum derivative.[1][6] Its high affinity for the iodized oil, Lipiodol, allows it to be well-dispersed, forming a more stable system compared to hydrophilic (water-soluble) anticancer agents.[1][6]
Q4: What is a monodisperse emulsion and what are its advantages?
A monodisperse emulsion is one in which the droplets are of a uniform size.[6] This homogeneity can improve the predictability of the emulsion's behavior in vivo, potentially leading to better tumor accumulation and retention of the drug-Lipiodol mixture compared to polydisperse emulsions with uneven particle sizes.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Emulsion appears unstable and separates quickly. | Improper mixing technique. | Utilize a standardized mixing procedure, such as the repetitive pumping method between two syringes connected by a three-way stopcock.[3][4] Ensure a sufficient number of passes to create a homogenous mixture. |
| Incorrect ratio of components. | A higher ratio of Lipiodol to the aqueous phase can significantly increase emulsion stability.[4][5] Experiment with different ratios to find the optimal balance for your specific formulation. | |
| Absence of a surfactant. | The addition of a surfactant, such as PEG-60 hydrogenated castor oil, can help to stabilize the emulsion.[6] | |
| High viscosity of the this compound-Lipiodol mixture, making it difficult to inject. | Inherent property of the suspension at room temperature. | Warming the this compound-Lipiodol suspension can significantly reduce its viscosity and the required injection pressure.[7] Warming to approximately 40°C has been shown to be effective.[7] |
| Inconsistent results between batches. | Variation in the preparation method. | Adopt a standardized and reproducible preparation protocol. For highly consistent droplet sizes, consider using membrane emulsification.[1][6] |
| Differences in the speed of incorporating the aqueous phase. | Continuous and incremental injection of the aqueous phase into the Lipiodol results in more predictable and stable water-in-oil emulsions compared to a bolus injection.[4][5] |
Quantitative Data Summary
The stability and characteristics of this compound-Lipiodol emulsions can be quantitatively assessed. Below is a summary of key parameters from cited studies.
| Parameter | Conventional Suspension | Monodisperse s/o/w Emulsion | Reference |
| Median Iodine Concentration in Tumor (ppm) | 840 (range: 660-1800) | 1100 (range: 750-1500) | [1] |
| Mean Hounsfield Unit (HU) Value (Immediately after TACE) | 165.3 (range: 131.4-280.5) | 199.6 (range: 134.0-301.7) | [1] |
| Mean Hounsfield Unit (HU) Value (2 days after TACE) | 58.3 (range: 42.9-132.5) | 114.2 (range: 56.1-229.8) | [1] |
| Mode Droplet Size (µm) | Not Applicable | 60.0 | [6][8] |
| Factor Influencing Stability | Condition 1 | Stability (Time to Coalescence) | Condition 2 | Stability (Time to Coalescence) | Reference |
| Lipiodol/Doxorubicin Ratio | 2/1 | 47 ± 43 min | 3/1 | 372 ± 276 min | [4][5] |
| Aqueous Phase Injection Method | Incremental | 96 ± 101 min | Continuous | 326 ± 309 min | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Lipiodol Emulsion (Two-Syringe Pumping Method)
This protocol describes a common method for preparing a this compound-Lipiodol emulsion for pre-clinical research.
Materials:
-
This compound powder
-
Lipiodol
-
Water-soluble contrast agent (e.g., Omnipaque)
-
Two 10 mL Luer-lock syringes
-
One three-way stopcock
Procedure:
-
Prepare a this compound-Lipiodol suspension according to the manufacturer's instructions, typically at a concentration of 20 mg/mL.[2][3]
-
Draw the desired volume of the this compound-Lipiodol suspension into one 10 mL syringe.
-
Draw the desired volume of the water-soluble contrast agent into the second 10 mL syringe. A common ratio is 1:1 by volume.[3]
-
Connect both syringes to the three-way stopcock.
-
Firmly and repeatedly push the contents of the syringes back and forth through the stopcock for a set number of times (e.g., 20 times) to ensure thorough mixing and the formation of a homogenous emulsion.[3]
-
Visually inspect the emulsion for uniformity.
-
The emulsion is now ready for immediate use. Its stability should be monitored, as it can begin to separate over time.
Protocol 2: Assessment of Emulsion Stability (Static Observation)
This is a basic method to visually assess the stability of a prepared emulsion.
Materials:
-
Prepared this compound-Lipiodol emulsion
-
Clear glass vial or test tube
-
Timer
-
Microscope (optional)
Procedure:
-
Transfer a sample of the freshly prepared emulsion into a clear glass vial and seal it.
-
Allow the vial to stand undisturbed at room temperature.
-
At regular intervals (e.g., every 15 minutes), visually inspect the emulsion for any signs of phase separation.[3] This will appear as distinct layers of the oil and aqueous phases.
-
Record the time at which phase separation is first observed. This provides a qualitative measure of emulsion stability.
-
For a more detailed analysis, a small droplet of the emulsion can be placed on a microscope slide at each time point and observed under magnification to monitor changes in droplet size and distribution.[3]
Visualizations
Caption: Workflow for this compound-Lipiodol emulsion preparation and stability assessment.
Caption: Key factors influencing the stability of this compound-Lipiodol emulsions.
References
- 1. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model | PLOS One [journals.plos.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Efficacy of Transcatheter Arterial Chemoembolization with this compound–Lipiodol Water-soluble Contrast Agent Emulsion in Patients with Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 4. Parameters for Stable Water-in-Oil Lipiodol Emulsion for Liver Trans-Arterial Chemo-Eembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warming effect on this compound-lipiodol suspension for potential use as a chemotherapeutic agent for transarterial chemoembolization of hepatocellular carcinoma: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Miriplatin-TACE Injection Techniques
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the injection technique for Miriplatin-TACE (Trans-arterial Chemoembolization). The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for preparing a this compound-Lipiodol formulation for TACE?
A1: The optimal preparation method depends on the desired stability and droplet characteristics of the formulation. A standard approach is to create a suspension; however, for improved stability and potentially better tumor targeting, a solid-in-oil-in-water (s/o/w) emulsion is recommended. This compound (B1139251) is a lipophilic platinum derivative with extremely low water solubility, making it suitable for suspension in Lipiodol.[1][2] For enhanced stability, a monodisperse s/o/w emulsion can be prepared, which may improve Lipiodol accumulation and retention in the tumor.[2][3]
Q2: How does temperature affect the this compound-Lipiodol suspension?
A2: Temperature has a significant impact on the viscosity of the this compound-Lipiodol suspension. Warming the suspension reduces its viscosity and the pressure required for injection through microcatheters.[4][5] This can lead to a smoother, more continuous flow within the arteries and potentially better intrahepatic distribution of the drug.[1][5] Studies have shown that warming the suspension to 40°C can reduce its viscosity by approximately half compared to its viscosity at room temperature (25°C).[4]
Q3: What is Balloon-Occluded TACE (B-TACE) and when should it be considered with this compound?
A3: Balloon-Occluded TACE (B-TACE) is a technique where a microballoon catheter is used to temporarily occlude the tumor-feeding artery during the injection of the chemoembolic agent.[6][7] This method can improve the delivery and accumulation of this compound-Lipiodol suspension in the tumor nodules, potentially enhancing the therapeutic effect, especially given the high viscosity of the this compound suspension.[7][8] B-TACE with this compound has been shown to improve cancer nodule control compared to conventional TACE (C-TACE).[7][8]
Q4: How can I assess the success of the this compound-Lipiodol injection post-procedure?
A4: Post-TACE assessment is typically performed using contrast-enhanced computed tomography (CT) or magnetic resonance imaging (MRI).[9] An immediate post-procedure CT scan is useful for evaluating the deposition of Lipiodol, which serves as a carrier for this compound.[9] Dense and diffuse Lipiodol accumulation within the tumor, indicated by high Hounsfield Unit (HU) values on CT, is correlated with a better treatment effect and near-complete tumor necrosis.[10][11] Follow-up imaging at one and three months is common to assess tumor response.[9][12]
Troubleshooting Guide
Problem 1: High injection pressure required and difficulty in administering the this compound-Lipiodol suspension.
-
Cause: The this compound-Lipiodol suspension has a high viscosity, which can make it difficult to inject through a microcatheter.[5]
-
Solution:
-
Warming the Suspension: Before injection, warm the this compound-Lipiodol suspension to 40°C. This can significantly reduce the viscosity and the required injection pressure.[4][13][14]
-
Emulsification: Prepare a this compound-Lipiodol emulsion with a water-soluble contrast agent. This can also reduce the viscosity, although warming has been reported to be more effective in viscosity reduction.[1] Emulsification, however, can improve the intrahepatic distribution independent of viscosity.[1]
-
Problem 2: Poor or heterogeneous distribution of this compound-Lipiodol in the tumor.
-
Cause: This can be due to an unstable suspension/emulsion, the high viscosity of the formulation, or the presence of an arterioportal shunt around the tumor.[2][15] An unstable emulsion can break down, leading to the separation of this compound and Lipiodol before reaching the tumor microcirculation.[2]
-
Solution:
-
Prepare a Stable Emulsion: For a more stable and homogenous formulation, prepare a solid-in-oil-in-water (s/o/w) emulsion using a membrane emulsification technique.[2] This can lead to a monodisperse emulsion with a uniform droplet size, which may improve Lipiodol accumulation in the tumor.[2][3]
-
Utilize B-TACE: Balloon-occluded TACE can help to achieve a more dense and targeted accumulation of the this compound-Lipiodol suspension in the tumor nodule by controlling blood flow dynamics.[6][7]
-
Optimize Injection Rate: Inject the formulation slowly and under fluoroscopic guidance to monitor distribution and avoid reflux into non-target vessels.
-
Problem 3: Evidence of non-target embolization, such as cholecystitis.
-
Cause: Reflux of the embolic agent into arteries supplying other organs, such as the gallbladder, can cause inflammation.[2][15] This may be more likely with unstable emulsions that can break down and travel to non-target areas.[2]
-
Solution:
-
Super-selective Catheterization: Advance the microcatheter as close as possible to the tumor-feeding artery to minimize the risk of non-target embolization.
-
Use a Stable Emulsion: A stable, monodisperse s/o/w emulsion is less likely to break down and cause non-target embolization compared to a conventional, unstable suspension.[2]
-
Monitor Injection: Carefully monitor the injection under imaging to ensure the agent is being delivered to the target lesion and to detect any reflux promptly.
-
Data Presentation
Table 1: Effect of Temperature on this compound-Lipiodol Suspension Viscosity
| Temperature (°C) | Relative Viscosity Reduction | Reference |
| 25 | Baseline | [4] |
| 40 | Approximately 50% reduction from baseline | [4] |
Table 2: Comparison of Treatment Efficacy between Warmed and Non-warmed this compound-TACE
| Treatment Group | Complete or Partial Response Rate | Objective Response Rate (Odds Ratio) | Reference |
| Non-warmed this compound | 12.5% (TE4) | - | [14] |
| Warmed this compound (40°C) | 34.1% (TE4) | 12.35 | [14] |
| Room Temperature this compound | 44.3% | - | [13] |
| Warmed this compound (40°C) | 71.1% | 2.26 | [13] |
TE4 denotes a 100% necrotizing effect or tumor reduction.
Table 3: Comparison of this compound Formulations in a Preclinical Model
| Formulation | Mean Droplet Size (µm) | Iodine Concentration in Tumor (ppm, median) | Hounsfield Unit (HU) Value Immediately After TACE (median) | Reference |
| Conventional Suspension | N/A | 840 | 165.3 | [2][3] |
| s/o/w Emulsion | 62.0 ± 6.42 | 1100 | 199.6 | [2][3] |
Experimental Protocols
Protocol 1: Preparation of Conventional this compound-Lipiodol Suspension
-
Aspirate 3 mL of Lipiodol into a 10 mL syringe.
-
Inject the Lipiodol into a vial containing 60 mg of this compound powder.
-
Aspirate the mixture back into the same 10 mL syringe to form the suspension.
-
If warming is desired, the syringe containing the suspension can be placed in a water bath at 40°C prior to injection.
Reference:[2]
Protocol 2: Preparation of Monodisperse this compound solid-in-oil-in-water (s/o/w) Emulsion
-
Prepare the this compound-Lipiodol Suspension: Follow steps 1-3 of Protocol 1.
-
Prepare the Outer Aqueous Phase: Add 0.8% PEG-60 hydrogenated castor oil (surfactant) to a 0.45% w/v NaCl solution.
-
Emulsification: Using a syringe pump, push the this compound-Lipiodol suspension through a 20-µm hydrophilic Shirasu Porous Glass (SPG) membrane into the outer aqueous phase. This process creates a monodisperse s/o/w emulsion.
-
Droplet Size Measurement: Measure the droplet size using microscopy at 100x magnification to confirm the desired particle size distribution.
Reference:[2]
Protocol 3: Balloon-Occluded TACE (B-TACE) with this compound
-
Catheter Placement: Insert a microballoon catheter into the tumor-feeding artery as peripherally as possible.
-
Balloon Inflation: Inflate the balloon to occlude the artery.
-
This compound Administration: Inject the prepared this compound-Lipiodol suspension or emulsion through the microballoon catheter until the tumor is sufficiently filled, or overflow into intrahepatic collateral pathways is observed.
-
Embolization (Optional): After this compound administration, fragmented gelatin sponge slurry can be injected to achieve further embolization.
Visualizations
Caption: Experimental workflow for this compound-TACE from preparation to evaluation.
Caption: Troubleshooting decision tree for this compound-TACE injection issues.
References
- 1. [Improvement of the viscosity and the intrahepatic distribution of this compound-lipiodol suspension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Warming effect on this compound-lipiodol suspension for potential use as a chemotherapeutic agent for transarterial chemoembolization of hepatocellular carcinoma: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Balloon-occluded transcatheter arterial chemoembolization for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. terumo-europe.com [terumo-europe.com]
- 8. Safety and efficacy of balloon‐occluded transcatheter arterial chemoembolization using this compound for hepatocellular carcinoma [terumo-europe.com]
- 9. radiopaedia.org [radiopaedia.org]
- 10. Imaging Predictors of Response to Transarterial Chemoembolization in Patients with Hepatocellular Carcinoma: Radiologic-Pathologic Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of post-TACE necrosis of hepatocellular carcinoma using volumetric enhancement on MRI and volumetric oil deposition on CT, with pathological correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of predictive factors of complete response after chemoembolization for unresectable hepatocellular carcinoma in 162 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor efficacy of transcatheter arterial chemoembolization with warmed this compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved efficacy of transcatheter arterial chemoembolization using warmed this compound for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model | PLOS One [journals.plos.org]
Addressing high viscosity issues of Miriplatin-Lipiodol suspension
Welcome to the technical support center for Miriplatin-Lipiodol suspension. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation and use of this formulation, with a specific focus on managing its high viscosity.
Frequently Asked Questions (FAQs)
Q1: What is this compound-Lipiodol suspension and why is viscosity a concern?
This compound is a lipophilic platinum derivative designed for transarterial chemoembolization (TACE) in cancer therapy.[1] It is formulated as a suspension with Lipiodol, an iodized oil, which acts as a carrier to deliver the drug to the tumor site.[1][2] However, this suspension can exhibit high viscosity, which may impede its delivery through microcatheters, leading to uneven distribution and potentially suboptimal accumulation of the therapeutic agent in the target tumor.[3][4]
Q2: What are the primary methods to reduce the viscosity of the this compound-Lipiodol suspension?
There are two main strategies to mitigate the high viscosity of the this compound-Lipiodol suspension:
-
Warming: Heating the suspension is an effective method to significantly decrease its viscosity and the required injection pressure.[5][6]
-
Emulsification: Creating a solid-in-oil-in-water (s/o/w) emulsion can improve the intrahepatic distribution of the formulation.[7]
Q3: How does warming affect the suspension's properties?
Increasing the temperature of the this compound-Lipiodol suspension leads to a notable reduction in its viscosity.[5][7][8] Studies have shown that warming the suspension to 40°C can reduce its viscosity by approximately half compared to its viscosity at room temperature (25°C).[5] This reduction in viscosity is associated with improved intrahepatic distribution of the drug.[7][8] The change in viscosity due to temperature is also reproducible with repeated warming and cooling cycles.[5]
Q4: What is the principle behind emulsification for improving delivery?
Emulsification involves dispersing the this compound-Lipiodol suspension in an aqueous medium, often with a water-soluble contrast agent like Iomeron, to create a solid-in-oil-in-water (s/o/w) emulsion.[7][8] This can lead to better intrahepatic distribution.[7][8] Interestingly, the improved distribution from emulsification is not solely dependent on the reduction of viscosity.[7][9] Creating a monodisperse emulsion, where the droplets are of a uniform size, can further enhance tumor accumulation and retention of Lipiodol.[3][10]
Q5: Can the infusion rate affect the delivery of the suspension?
Yes, the rate of infusion can impact the effectiveness of the delivery. A slow infusion of the this compound-Lipiodol suspension, for instance, using an automatic injector, may result in a higher concentration of platinum in the tumor tissue compared to a conventional manual infusion.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and administration of this compound-Lipiodol suspension.
| Problem | Possible Cause | Recommended Solution |
| Difficulty injecting the suspension through a microcatheter | High viscosity of the suspension at room temperature. | Warm the suspension: Gently warm the this compound-Lipiodol suspension to 40°C. This has been shown to significantly reduce viscosity and injection pressure.[5][11] Ensure the temperature does not exceed recommended limits to avoid degradation. |
| Poor or uneven distribution of the suspension in the target tissue | High viscosity impeding flow to peripheral tumor vessels.[4] | 1. Warming: As mentioned above, warming can improve flow characteristics.[7][8]2. Emulsification: Prepare a solid-in-oil-in-water (s/o/w) emulsion. This can improve intrahepatic distribution.[7]3. Slow Infusion: Utilize an automatic injector for a slow and controlled infusion rate.[4] |
| Inconsistent results between experiments | Variability in the suspension preparation, leading to polydisperse droplets. | Standardize the preparation method: Follow a consistent protocol for mixing this compound and Lipiodol. For emulsions, consider using a membrane emulsification technique to generate monodisperse droplets for more uniform performance.[3] |
| Phase separation or instability of the prepared emulsion | Improper emulsification technique or lack of a stabilizing agent. | Optimize the emulsion protocol: Ensure thorough mixing when creating the emulsion. While surfactants are not typically used in the standard preparation, the stability of the emulsion is crucial.[3] For research purposes, the addition of a biocompatible surfactant could be explored to enhance stability. |
Data Summary
The following tables summarize key quantitative data from studies on modifying the viscosity of this compound-Lipiodol suspension.
Table 1: Effect of Warming on this compound-Lipiodol Suspension Viscosity
| Temperature (°C) | Relative Viscosity Reduction | Reference |
| 25 | Baseline | [5] |
| 40 | Approximately 50% reduction from 25°C | [5] |
Note: This data is based on in-vitro studies and illustrates a significant, temperature-dependent reduction in viscosity.
Table 2: Comparison of Conventional Suspension vs. Monodisperse Emulsion in a Preclinical Model
| Parameter | Conventional Suspension (Median) | Monodisperse s/o/w Emulsion (Median) | Statistical Significance | Reference |
| Iodine Concentration in Tumor (ppm) | 840 (range: 660-1800) | 1100 (range: 750-1500) | Not significant (p=0.53) | [3][10] |
| Tumor HU Value (Immediately Post-TACE) | 165.3 (range: 131.4-280.5) | 199.6 (range: 134.0-301.7) | Not significant (p=0.53) | [3] |
| Tumor HU Value (2 Days Post-TACE) | 58.3 (range: 42.9-132.5) | 114.2 (range: 56.1-229.8) | Not significant (p=0.30) | [3] |
HU = Hounsfield Units. While not statistically significant in the cited study due to a small sample size, the data suggests a trend towards improved Lipiodol accumulation and retention with the monodisperse emulsion.[3][10]
Experimental Protocols
Protocol 1: Preparation of Standard this compound-Lipiodol Suspension
Objective: To prepare a standard suspension of this compound in Lipiodol for experimental use.
Materials:
-
This compound powder (e.g., 60 mg)[3]
-
Lipiodol (e.g., 3 mL)[3]
-
Sterile vial
-
Sterile syringe (e.g., 10 mL)[3]
Methodology:
-
Using a sterile 10 mL syringe, aspirate 3 mL of Lipiodol.
-
Inject the Lipiodol into the sterile vial containing 60 mg of this compound powder.
-
Securely cap the vial and shake by hand to ensure the powder is uniformly dispersed in the Lipiodol. The use of freeze-dried this compound with fine, spherical particles facilitates uniform suspension.[2]
-
Aspirate the resulting suspension back into the same syringe for administration.
Protocol 2: In-vitro Viscosity Measurement by Capillary Tube Method
Objective: To determine the viscosity of the this compound-Lipiodol suspension at different temperatures.
Materials:
-
This compound-Lipiodol suspension
-
Capillary tube viscometer
-
Water bath with temperature control
-
Stopwatch
-
Rheometer (for injection pressure measurement)
Methodology:
-
Prepare the this compound-Lipiodol suspension as described in Protocol 1.
-
Set the water bath to the desired temperature (e.g., 25°C, 30°C, 40°C, 50°C, 60°C).[5]
-
Place the capillary tube viscometer containing the suspension into the water bath and allow it to equilibrate.
-
Measure the time it takes for the suspension to flow between two marked points on the viscometer.
-
Calculate the kinematic viscosity using the viscometer constant and the flow time.
-
Repeat the measurement at each temperature to determine the temperature-viscosity profile.
-
To measure injection pressure, a rheometer can be used to assess the force required to extrude the suspension through a microcatheter at different temperatures.[5]
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Experimental workflow for viscosity modification.
References
- 1. Transarterial chemoembolization with this compound-lipiodol emulsion for neuroendocrine metastases of the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Warming effect on this compound-lipiodol suspension for potential use as a chemotherapeutic agent for transarterial chemoembolization of hepatocellular carcinoma: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Improvement of the viscosity and the intrahepatic distribution of this compound-lipiodol suspension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model | PLOS One [journals.plos.org]
- 11. Combination Therapy by Transarterial Injection of this compound-Iodized Oil Suspension with Microwave Ablation for Medium-Sized Hepatocellular Carcinoma: the Preliminary Experience - PMC [pmc.ncbi.nlm.nih.gov]
Impact of warming Miriplatin on treatment efficacy
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving Miriplatin (B1139251).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a lipophilic, platinum-based chemotherapeutic agent.[1][2][3] Its mechanism of action is similar to other platinum-based drugs like cisplatin.[1] After administration, this compound intercalates into the DNA of cancer cells, forming platinum-DNA adducts.[1][3] These adducts disrupt DNA replication and transcription, which in turn induces apoptosis (programmed cell death) in the malignant cells.[1][3]
Q2: What is the standard formulation and administration route for this compound in a clinical setting?
This compound is typically supplied as a freeze-dried powder.[2] For clinical use, it is suspended in an oily lymphographic agent called Lipiodol.[2][4][5] This suspension is then administered via transarterial chemoembolization (TACE), a procedure where the drug is injected directly into the hepatic artery supplying the tumor.[1] This targeted delivery method allows for a high concentration of the drug at the tumor site while minimizing systemic exposure.[1]
Q3: What is the rationale for warming the this compound-Lipiodol suspension before administration?
The this compound-Lipiodol suspension can be viscous at room temperature, which can make injection through microcatheters difficult.[6][7] In vitro studies have shown that warming the suspension significantly reduces its viscosity.[6] For instance, at 40°C, the viscosity is almost half of what it is at room temperature (25°C).[6] This reduction in viscosity leads to a lower injection pressure, which may facilitate the TACE procedure.[6]
Q4: Does warming the this compound-Lipiodol suspension affect its treatment efficacy?
Yes, clinical studies suggest that warming the this compound-Lipiodol suspension can improve treatment efficacy.[8][9] One study found that the treatment effect grades were significantly improved in the group that received warmed this compound compared to the non-warmed group.[8] Multivariate analysis from the same study indicated a significant impact of warming this compound on the objective response rate.[8]
Q5: Are there any safety concerns associated with warming the this compound-Lipiodol suspension?
Studies have shown that while warming this compound may lead to transiently higher grades of elevated aspartate and alanine (B10760859) transaminases after TACE, these adverse events were not serious and were temporary.[8] Overall, the use of warmed this compound in TACE has been found to be safe and did not cause serious complications.[8][9]
Troubleshooting Guide
Issue: Difficulty in injecting the this compound-Lipiodol suspension through a microcatheter.
-
Cause: The this compound-Lipiodol suspension has a high viscosity at room temperature, which can lead to high injection pressure and difficulty in administration.[6][7]
-
Solution: Warm the this compound-Lipiodol suspension to approximately 40°C before administration. This has been shown to reduce the viscosity by about half, thereby lowering the required injection pressure.[6] Ensure that the warming process is controlled and uniform.
Issue: Inconsistent or lower-than-expected treatment response.
-
Cause: Several factors can influence treatment efficacy. One potential factor is the viscosity of the this compound-Lipiodol suspension, which can affect its delivery and distribution within the tumor.[7]
-
Solution: Consider warming the this compound-Lipiodol suspension to 40°C prior to administration. Clinical data suggests that this can lead to an improved treatment effect.[8][9] Additionally, ensure proper preparation of the suspension according to the manufacturer's protocol to achieve a uniform dispersion of the this compound particles.[2]
Data Presentation
Table 1: Impact of Warming on this compound-Lipiodol Suspension Viscosity
| Temperature (°C) | Relative Viscosity (compared to 25°C) |
| 25 | 1.00 |
| 30 | Not specified |
| 40 | ~0.50[6] |
| 50 | Not specified |
| 60 | Not specified |
Note: Data is based on an in-vitro study and shows a significant reduction in viscosity with increased temperature.[6]
Table 2: Clinical Efficacy of Warmed vs. Non-warmed this compound in TACE
| Treatment Group | Treatment Effect (TE) 4 (Complete Response) | Objective Response Rate (Odds Ratio) | P-value for TE improvement |
| Non-warmed this compound | 12.5%[8] | 1.00 (Reference) | 0.017[8] |
| Warmed this compound | 34.1%[8] | 12.35[8] |
Note: Data is from a retrospective study evaluating the efficacy of TACE with warmed and non-warmed this compound for hepatocellular carcinoma.[8]
Experimental Protocols
Protocol 1: Measurement of this compound-Lipiodol Suspension Viscosity
This protocol is based on the methodology described in the in-vitro study by Tanaka et al.[6]
-
Preparation of MPT/LPD: Prepare the this compound-Lipiodol suspension (MPT/LPD) at the on-label dose.
-
Temperature Control: Use a water bath or a similar temperature-controlled device to maintain the MPT/LPD sample at the desired temperatures (e.g., 25°C, 30°C, 40°C, 50°C, and 60°C).
-
Viscosity Measurement:
-
Use a capillary tube viscometer.
-
Draw the MPT/LPD suspension into the capillary tube.
-
Measure the time it takes for the suspension to flow between two marked points on the capillary tube.
-
Calculate the kinematic viscosity using the formula: ν = C * t, where ν is the kinematic viscosity, C is the calibration constant of the viscometer, and t is the flow time.
-
To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density of the suspension (ρ): η = ν * ρ.
-
-
Data Analysis: Repeat the measurement at each temperature at least twice to ensure reproducibility. Plot viscosity as a function of temperature.
Protocol 2: Measurement of Injection Pressure
This protocol is based on the methodology described in the in-vitro study by Tanaka et al.[6]
-
Experimental Setup:
-
Use a rheometer or a similar device capable of measuring injection pressure.
-
Connect a commercially available microcatheter to the outlet of the rheometer's syringe pump.
-
-
Sample Preparation: Prepare the this compound-Lipiodol suspension (MPT/LPD) and either keep it at room temperature (25°C) or warm it to a specified temperature (e.g., 40°C).
-
Pressure Measurement:
-
Load the MPT/LPD into the syringe of the rheometer.
-
Set the injection speed to a clinically relevant rate.
-
Initiate the injection and record the pressure readings from the rheometer.
-
-
Data Analysis: Perform at least two measurements for each condition (room temperature and warmed). Compare the injection pressures between the two groups using an appropriate statistical test (e.g., Spearman's rank correlation coefficient).
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow of warming this compound suspension and its effects.
References
- 1. What is this compound Hydrate used for? [synapse.patsnap.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A transcatheter arterial chemotherapy using a novel lipophilic platinum derivative (this compound) for patients with small and multiple hepatocellular carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Warming effect on this compound-lipiodol suspension for potential use as a chemotherapeutic agent for transarterial chemoembolization of hepatocellular carcinoma: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved efficacy of transcatheter arterial chemoembolization using warmed this compound for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor efficacy of transcatheter arterial chemoembolization with warmed this compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Miriplatin experiments
Welcome to the technical support center for Miriplatin (B1139251) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my cell viability (e.g., MTT, XTT) assay results with this compound?
A1: Inconsistent results in cell viability assays with this compound can stem from several factors:
-
Poor Solubility: this compound is highly lipophilic and has very low water solubility.[1][2] If not properly prepared as a uniform suspension, the concentration of the active compound delivered to the cells can vary significantly between wells.
-
Drug Formulation: this compound is often suspended in an oily lymphographic agent like Lipiodol for in vivo and some in vitro studies.[1][3] The release of the active platinum compounds from this suspension is sustained over time.[1][3][4] Inconsistencies in the preparation of this suspension can lead to variable release kinetics and, consequently, variable cytotoxic effects. For some in vitro experiments, using the active form, dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), may yield more consistent results.[1][5]
-
Cell Seeding Density: The initial number of cells plated can significantly impact the IC50 values of platinum-based drugs. Higher cell densities can sometimes lead to increased resistance.[6] Ensure you use a consistent seeding density across all experiments.
-
Incubation Time: Due to the sustained release of its active components, the duration of cell exposure to this compound suspension is a critical parameter. Shorter incubation times may not be sufficient to observe the full cytotoxic effect.
Q2: My apoptosis assay results (e.g., Annexin V/PI staining) are not consistent. What could be the cause?
A2: Variability in apoptosis assays can be linked to:
-
Timing of Analysis: Apoptosis is a dynamic process. The percentage of apoptotic cells will change over time after treatment. It is crucial to perform your analysis at a consistent and optimal time point post-treatment.
-
Drug Concentration: The induction of apoptosis is dose-dependent. Ensure precise and consistent preparation of your this compound suspension or DPC solution.
-
Cell Line Specific Responses: Different cell lines may have varying sensitivities and timelines for apoptosis induction in response to this compound.
Q3: I am having trouble detecting this compound-induced DNA adducts. What are some common issues?
A3: Detecting DNA adducts can be challenging. Common issues include:
-
Sensitivity of Detection Method: The number of adducts formed may be below the detection limit of your assay. Highly sensitive methods like inductively coupled plasma mass spectrometry (ICP-MS) or 32P-postlabeling are often required.[7][8][9]
-
Timing of DNA Isolation: DNA repair mechanisms in the cell will begin to remove the adducts over time.[9][10] The timing of DNA isolation after treatment is therefore critical for detecting the peak level of adducts.
-
Sample Handling: Improper handling of samples can lead to degradation of DNA or loss of adducts. It has been shown that for cisplatin, the handling of white blood cell samples (frozen whole blood vs. immediate processing) can lead to discrepant results in DNA adduct levels.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent preparation of this compound suspension. | Develop and adhere to a strict sonication or vortexing protocol to ensure a uniform suspension before each use. Alternatively, consider using the more soluble active form, DPC, for in vitro studies. |
| Cell seeding density is not consistent. | Optimize and standardize the cell seeding density for your specific cell line and assay duration. | |
| Incubation time is too short. | For this compound/Lipiodol suspensions, consider longer incubation times (e.g., 7 days) to account for the sustained release of the active compound.[1][3] | |
| Low or no apoptotic signal | Sub-optimal drug concentration or incubation time. | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your cell line. |
| Cell line is resistant to this compound. | Consider using a different cell line or investigating mechanisms of resistance, such as the expression of anti-apoptotic proteins like Bcl-2. | |
| Inconsistent DNA adduct levels | Timing of DNA isolation is not optimal. | Perform a time-course experiment to identify the time point of maximum adduct formation before significant DNA repair occurs. |
| Insufficiently sensitive detection method. | Utilize highly sensitive techniques such as ICP-MS or accelerator mass spectrometry for platinum quantification in DNA. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay Duration | IC50 Value (µg/mL) | Reference |
| This compound/Lipiodol | AH109A | 7 days | 0.89 ± 0.15 | [1] |
| Cisplatin/Lipiodol | AH109A | 7 days | 0.14 ± 0.09 | [1] |
| This compound | HepG2 | 3 days | >20 | [5] |
| This compound | HuH-7 | 3 days | >20 | [5] |
| DPC | AH109A | 3 days | 0.14 ± 0.07 | [1] |
| DPC | HepG2 | 3 days | 0.26 ± 0.24 | [5] |
| DPC | HuH-7 | 3 days | 1.9 ± 1.8 | [5] |
| Cisplatin | AH109A | 3 days | 0.30 ± 0.07 | [1] |
| Cisplatin | HepG2 | 3 days | 0.96 ± 0.27 | [5] |
Table 2: this compound-Induced DNA Adduct Formation
| Treatment | Cell Line | Treatment Concentration | Treatment Duration | Platinum in DNA (pg/µg DNA) | Reference |
| This compound/Lipiodol | AH109A | 100 µg/mL | 3 days | 509 ± 100 | [1] |
| Cisplatin/Lipiodol | AH109A | 15 µg/mL | 3 days | 34.1 ± 11.0 | [1] |
| This compound/Lipiodol | Li-7 | 70 µg/mL | 3 days | 380 ± 17 | [5] |
| Cisplatin/Lipiodol | Li-7 | 5 µg/mL | 3 days | 7.5 ± 1.0 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound suspension or DPC solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound suspension or DPC in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours for DPC, or up to 7 days for this compound/Lipiodol suspension).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assessment by Flow Cytometry (Sub-G1 Analysis)
This protocol is for the analysis of DNA content to quantify the sub-G1 apoptotic cell population.
Materials:
-
6-well cell culture plates
-
This compound suspension or DPC solution
-
Phosphate-buffered saline (PBS)
-
70-80% ethanol (B145695) (ice-cold)
-
RNase A solution (1 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% sodium citrate, 0.1% Triton X-100)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or DPC for the determined optimal time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70-80% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 20-30 minutes to degrade RNA.[1]
-
Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[1]
-
Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound leading to apoptosis.
General Experimental Workflow for In Vitro this compound Testing
References
- 1. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 3. In vitro Antitumor Activity, Intracellular Accumulation, and DNA Adduct Formation of cis‐[((1R, 2R)‐1,2‐Cyclohexanediamine‐N, N')bis(myristato)] Platinum (II) Suspended in Lipiodol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-DNA adduct formation in patients treated with cisplatin-based chemoradiation: lack of correlation between normal tissues and primary tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current sample handling methods for measurement of platinum-DNA adducts in leucocytes in man lead to discrepant results in DNA adduct levels and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Miriplatin Delivery to Tumor Core: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Miriplatin (B1139251). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing this compound delivery to the tumor core.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the tumor core?
This compound, a lipophilic platinum-based anticancer agent, presents several delivery challenges primarily due to its poor solubility in both aqueous and common organic solvents.[1] This inherent property limits its systemic administration and effective penetration into the dense stromal tissue of the tumor core. The tumor microenvironment itself poses a significant barrier, characterized by high interstitial fluid pressure and a complex extracellular matrix, which further impedes drug distribution.[2][3]
Q2: What are the most promising strategies to enhance this compound delivery?
Nanoparticle-based drug delivery systems are a leading strategy to overcome the challenges of this compound's poor solubility and improve its delivery.[1][4] Formulations such as liposomes, micelles, and solid lipid nanoparticles (SLNs) can encapsulate this compound, enhancing its stability and bioavailability.[5][6] These nanoparticles can exploit the enhanced permeability and retention (EPR) effect of tumors for passive targeting. Additionally, surface modifications of these nanoparticles can be employed for active targeting of tumor cells.
Q3: How can I formulate this compound into nanoparticles?
Several methods can be used to formulate this compound into nanoparticles. The choice of method depends on the desired nanoparticle characteristics. Common techniques include:
-
Thin Film Hydration: This method is suitable for preparing liposomes and some micelles.[7]
-
Dialysis Method: Often used for the preparation of micelles.[1][8]
-
Co-solvent Slow Evaporation: A scalable method for preparing both micelles and SLNs with good reproducibility.[4]
Troubleshooting Guides
Nanoparticle Formulation and Characterization
Issue: Low this compound encapsulation efficiency in my nanoparticle formulation.
-
Possible Cause 1: Inefficient formulation method.
-
Solution: For lipophilic drugs like this compound, methods like co-solvent slow evaporation have been shown to significantly improve platinum recovery compared to other techniques.[5] Consider optimizing your current method or switching to a more suitable one.
-
-
Possible Cause 2: Suboptimal lipid or polymer composition.
-
Solution: The composition of your nanoparticles is crucial. For instance, in micelle formulations, a higher molar ratio of PE-PEG2000 has been associated with higher platinum recovery.[7] Systematically screen different lipid/polymer compositions to find the optimal ratio for this compound encapsulation.
-
Issue: My this compound-loaded nanoparticles are too large or have a high polydispersity index (PDI).
-
Possible Cause 1: Aggregation during formulation.
-
Solution: Ensure proper mixing and homogenization during the formulation process. For methods like film hydration, ensure the lipid film is thin and evenly distributed before hydration. For co-solvent methods, the rate of solvent evaporation can influence particle size.
-
-
Possible Cause 2: Inappropriate formulation parameters.
-
Solution: Adjusting formulation parameters can help control particle size. For example, in SLN formulations, a higher molar ratio of this compound has been shown to result in smaller particle sizes.[7] Similarly, in micellar formulations, a higher molar ratio of PE-PEG2000 can lead to smaller sizes.[7]
-
In Vitro and In Vivo Experiments
Issue: I am not observing significant cytotoxicity of my this compound nanoparticles in 3D tumor spheroid models.
-
Possible Cause 1: Poor penetration of nanoparticles into the spheroid core.
-
Solution: The size of your nanoparticles is a critical factor for penetration. Smaller nanoparticles (around 10-15 nm) like micelles have shown better penetration and higher anti-cancer activity in 3D multicellular spheroids (MCS) compared to larger nanoparticles like SLNs (around 120 nm).[4][7] Aim to formulate smaller, more homogeneous nanoparticles.
-
-
Possible Cause 2: Insufficient drug release at the tumor site.
Issue: this compound accumulation in the tumor is low in my animal model.
-
Possible Cause 1: Rapid clearance of nanoparticles from circulation.
-
Solution: The surface properties of your nanoparticles can affect their circulation time. PEGylation (coating with polyethylene (B3416737) glycol) is a common strategy to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation and enhancing tumor accumulation via the EPR effect.
-
-
Possible Cause 2: The animal model is not appropriate.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles.
| Nanoparticle Type | Preparation Method | Average Size (nm) | Polydispersity Index (PDI) | Platinum Recovery (%) | Reference |
| Micelles | Film-Hydration | ~15 | < 0.3 | >80% | [7] |
| Solid Lipid Nanoparticles (SLNs) | Film-Hydration | ~120 | ~0.8 | >80% | [7] |
| Liposomes | Film-Hydration | ~180 | - | >80% | [7] |
| Micelles | Co-solvent Slow Evaporation | ~10 | < 0.3 | >75% | [4] |
| Solid Lipid Nanoparticles (SLNs) | Co-solvent Slow Evaporation | ~100 | ~0.8 | >75% | [4] |
| Reduction-responsive Micelles | Dialysis | ~40 | Narrow | - | [1][8] |
Table 2: In Vitro Efficacy of this compound Formulations in 3D Tumor Spheroids.
| Formulation | Cell Line | IC50 (µM) | Observation | Reference |
| This compound-loaded Micelles | A549-iRFP 3D MCS | ~25 | Similar efficacy to Cisplatin | [7] |
| Cisplatin | A549-iRFP 3D MCS | 84.78 | - | [7] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Micelles by Film-Hydration
Materials:
-
This compound
-
Lipids (e.g., DSPE-PEG2000, Cholesterol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound and lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension can be sonicated or extruded to obtain smaller, more uniform micelles.
Protocol 2: In Vitro Tumor Spheroid Penetration Assay
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Ultra-low attachment 96-well plates
-
Cell culture medium
-
This compound nanoparticle formulation
-
Confocal microscope
-
Fluorescent dye (if nanoparticles are not intrinsically fluorescent)
Procedure:
-
Seed cells in ultra-low attachment plates to allow for spheroid formation (typically takes 24-72 hours).
-
Once spheroids have formed, treat them with the this compound nanoparticle formulation.
-
At various time points, fix the spheroids and stain with appropriate markers (e.g., DAPI for nuclei).
-
Image the spheroids using a confocal microscope to visualize the penetration of the nanoparticles into the spheroid core.
-
Quantify the fluorescence intensity at different depths within the spheroid to assess penetration.
Mandatory Visualizations
Signaling Pathway
Caption: Bcl-2 signaling pathway in this compound-induced apoptosis and chemoresistance.
Experimental Workflow
Caption: Experimental workflow for developing and evaluating this compound nanoparticle delivery systems.
References
- 1. Preparation and evaluation of reduction-responsive nano-micelles for this compound delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholarly Commons - Graduate and Professional Student Research Showcase: Development of Lipid-based Nano Formulations of this compound against Lung Cancer [scholarlycommons.pacific.edu]
- 5. "Development of Lipid-based Nano Formulations of this compound Against Lun" by Zizhao Xu [scholarlycommons.pacific.edu]
- 6. researchgate.net [researchgate.net]
- 7. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 8. Preparation and evaluation of reduction-responsive nano-micelles for this compound delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Miriplatin Administration
Welcome to the technical support center for Miriplatin (B1139251) administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during pre-clinical and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a third-generation, lipophilic platinum-based anticancer agent. Its mechanism of action is similar to other platinum drugs, where it forms platinum-DNA adducts, leading to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1] It is primarily used in transarterial chemoembolization (TACE) for hepatocellular carcinoma (HCC).[1] Its lipophilic nature allows for suspension in an oily lymphographic agent, leading to prolonged retention in the liver and targeted delivery to tumor tissues, which helps to minimize systemic toxicity.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is designed for targeted delivery, some systemic exposure and off-target effects can occur. The most commonly reported adverse events in clinical trials include:
-
Hepatotoxicity: Elevated liver enzymes (AST and ALT) are common, indicating liver stress or damage.[1] However, in some studies, hepatic adverse events were less frequent with this compound compared to epirubicin.[3]
-
Hematological Toxicity: Thrombocytopenia (low platelet count) and eosinophilia are frequently observed.[4][5]
-
Gastrointestinal Effects: Nausea and vomiting are common side effects.[1]
-
General Systemic Effects: Fatigue and fever have been reported.[1]
-
Nephrotoxicity: While less common and severe than with cisplatin (B142131) due to its localized administration and low plasma concentration, renal toxicity is a potential risk associated with platinum-based drugs.[1][6][7] Studies in patients with chronic renal failure suggest that this compound can be used safely without significant elevation in serum creatinine (B1669602) levels.[7][8]
-
Neurotoxicity: Peripheral neuropathy is a known side effect of platinum-based drugs like oxaliplatin (B1677828) and cisplatin.[9] While specific data on this compound-induced neurotoxicity is limited, it remains a potential concern.
-
Cardiotoxicity: Cardiotoxicity is a potential, though less common, side effect of platinum-based chemotherapy.[10]
Q3: How can I proactively minimize off-target effects in my in vitro experiments?
-
Optimize Concentration: Determine the minimal effective concentration of this compound that induces the desired on-target effect in your cancer cell model. Higher concentrations are more likely to cause off-target effects.
-
Use Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, typically in an emulsion for in vitro studies) to ensure that the observed effects are not due to the delivery vehicle itself.
-
Non-Target Cell Lines: Test the cytotoxic effects of this compound on relevant non-cancerous cell lines (e.g., normal hepatocytes, renal proximal tubule cells, or neuronal cells) to determine its off-target toxicity profile.
-
-
Consider Drug Delivery Systems: For more advanced studies, consider formulating this compound into nanoparticles or other delivery systems to enhance tumor-specific targeting and reduce systemic exposure.[11]
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity in my non-target control cell line.
-
Question: Is the observed cytotoxicity significantly higher than what is reported in preclinical studies for non-target tissues?
-
Possible Cause & Solution:
-
Concentration Too High: The concentration of this compound may be too high for your specific non-target cell line. Perform a dose-response curve to determine the IC50 value for both your target and non-target cells to establish a therapeutic window.
-
Solvent Toxicity: The vehicle used to emulsify the lipophilic this compound for in vitro use may be causing cytotoxicity. Ensure you have a proper vehicle control and consider alternative, less toxic solvents if necessary.
-
Cell Line Sensitivity: The specific non-target cell line you are using may be particularly sensitive to platinum-based compounds. If possible, test on a secondary non-target cell line to confirm the effect.
-
Issue 2: My experimental results are inconsistent, and I suspect off-target effects are confounding my data.
-
Question: Are you seeing unexpected phenotypic changes in your target cells that are not consistent with the known mechanism of action of this compound?
-
Possible Cause & Solution:
-
Off-Target Signaling Pathway Activation: Platinum drugs can affect various cellular signaling pathways beyond DNA damage repair. Consider investigating the activation state of key survival pathways such as PI3K/Akt and MAPK/ERK, which have been implicated in the response to cisplatin.[1][4][12][13][14] Western blotting or other immunoassays can be used to probe the phosphorylation status of key proteins in these pathways.
-
Apoptosis Induction in Non-Target Cells: this compound induces apoptosis in cancer cells.[3] If you are working with a co-culture system, ensure that the observed effects are specific to the cancer cells and not due to widespread apoptosis in bystander non-target cells. Use cell-specific markers to differentiate the cell types in your analysis.
-
Issue 3: I am planning an in vivo study and want to monitor for potential off-target toxicities.
-
Question: What are the key parameters to monitor in animal models to assess this compound's off-target effects?
-
Monitoring Plan:
-
Hepatotoxicity: Monitor serum levels of ALT and AST.[15][16] At the end of the study, perform histopathological analysis of liver tissue.
-
Nephrotoxicity: Monitor blood urea (B33335) nitrogen (BUN) and creatinine levels.[8] Conduct histopathological examination of the kidneys.
-
Hematological Toxicity: Perform complete blood counts (CBCs) to monitor for thrombocytopenia, neutropenia, and eosinophilia.
-
Neurotoxicity: For longer-term studies, use behavioral tests to assess for signs of peripheral neuropathy (e.g., thermal sensitivity, mechanical allodynia). Histopathological analysis of dorsal root ganglia can also be performed.
-
General Health: Monitor body weight, food and water intake, and general animal behavior throughout the study.
-
Data Presentation
Table 1: Comparison of Grade 3 or Higher Adverse Events in a Phase III Randomized Trial of this compound vs. Epirubicin in TACE for Unresectable HCC [3]
| Adverse Event | This compound (n=124) | Epirubicin (n=123) |
| Elevated Aspartate Aminotransferase (AST) | 39.5% | 57.7% |
| Elevated Alanine Aminotransferase (ALT) | 31.5% | 53.7% |
Table 2: Comparison of Grade 3 or Higher Drug-Related Adverse Events in a Phase II Trial of this compound (SM-11355) vs. Zinostatin Stimalamer in TACE for HCC [4]
| Adverse Event | This compound (SM-11355) (n=83) | Zinostatin Stimalamer (n=39) |
| Elevated AST | Most Frequent | - |
| Elevated ALT | Most Frequent | - |
| Thrombocytopenia | Most Frequent | - |
| Hyperbilirubinemia | Most Frequent | - |
| Hepatic Vascular Injury | 0% | 48.4% |
| Eosinophilia | 84.3% | 41.0% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted for testing the cytotoxicity of this compound on both target cancer cells and non-target cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
Target cancer cell line (e.g., HepG2) and non-target cell line (e.g., normal hepatocytes or renal epithelial cells)
-
Complete cell culture medium
-
This compound
-
Vehicle for emulsification (e.g., Lipiodol or a suitable alternative for in vitro use)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound emulsified in the vehicle. Create a series of dilutions in culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), cells with vehicle control, and cells with medium only (untreated control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.[17]
Protocol 2: Assessment of Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Target and non-target cell lines
-
This compound and vehicle
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours. Include appropriate controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18]
Visualizations
Caption: On-target mechanism of this compound leading to cancer cell apoptosis.
Caption: Potential off-target modulation of PI3K/Akt and MAPK/ERK signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. MiR-27a-3p enhances the cisplatin sensitivity in hepatocellular carcinoma cells through inhibiting PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. MiR-27a-3p enhances the cisplatin sensitivity in hepatocellular carcinoma cells through inhibiting PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. miR-101 inhibits autophagy and enhances cisplatin-induced apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardio-Oncology Preclinical Models: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chemical perspective on the clinical use of platinum-based anticancer drugs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interplay between MAPK/ERK signaling pathway and MicroRNAs: A crucial mechanism regulating cancer cell metabolism and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Blocking MAPK/ERK pathway sensitizes hepatocellular carcinoma cells to temozolomide via downregulating MGMT expression - Li - Annals of Translational Medicine [atm.amegroups.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. europeanreview.org [europeanreview.org]
Improving the therapeutic index of Miriplatin in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Miriplatin (B1139251) in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using this compound in a combination therapy approach?
A1: The primary goals for using this compound in combination therapies are to enhance anti-tumor efficacy through synergistic interactions, overcome or delay the onset of drug resistance, and reduce dose-limiting toxicities.[1] this compound, a lipophilic platinum complex, is approved for treating hepatocellular carcinoma (HCC) and is administered via transarterial chemoembolization (TACE).[2][3] Its unique delivery method provides high local concentration with reduced systemic toxicity compared to other platinum agents like cisplatin.[4][5] Combining it with other agents can target different cancer signaling pathways simultaneously, potentially leading to a greater therapeutic effect than either drug alone.
Q2: How do I select a suitable combination partner for this compound?
A2: Selecting a combination partner depends on the cancer type and the goal of the therapy. A rational approach involves:
-
Targeting Different Pathways: Choose a drug that targets a complementary pathway to this compound's mechanism of DNA damage. For example, combining this compound with an agent that inhibits a cell survival pathway could be effective.
-
Overcoming Resistance: If resistance to this compound is observed, it may be associated with increased Bcl-2 expression, which leads to defects in apoptosis.[2][6] In such cases, a Bcl-2 inhibitor could be a rational combination partner.[7]
-
Clinical Precedent: Cisplatin powder (DDP-H) has been successfully used in combination with this compound in clinical trials for HCC.[8][9] Other agents commonly combined with platinum drugs, such as 5-fluorouracil (B62378) or paclitaxel, could also be considered for investigation.[10][11]
Q3: What are the common mechanisms of acquired resistance to this compound?
A3: Studies have shown that acquired resistance to this compound can be associated with the increased expression of the anti-apoptotic protein Bcl-2.[2][6] This leads to a reduced ability of the cancer cells to undergo apoptosis following drug-induced DNA damage.[7] Interestingly, this compound-resistant cells may not show cross-resistance to cisplatin, suggesting different resistance mechanisms and potential for use in cisplatin-refractory cases.[6]
Q4: How can I quantitatively assess if my drug combination is synergistic?
A4: The most common method is to calculate a Combination Index (CI) based on the Chou-Talalay method.[1] This method provides a quantitative definition for synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[1] The analysis requires generating dose-response curves for each drug individually and in combination at various concentrations (a dose-response matrix).[12] Several models, such as the Loewe additivity and Bliss independence models, can be used to analyze the data.[13][14]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results for this compound.
-
Possible Cause: this compound is a lipophilic compound and is administered as a suspension in an oily medium (Lipiodol) in clinical settings.[3] This formulation is difficult to replicate in standard in vitro cell culture. The active form is gradually released from the suspension.[15] Inconsistent suspension preparation or drug precipitation in aqueous culture media can lead to variable results.
-
Solution:
-
Active Metabolite: Consider using dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC), which is believed to be a major active form of this compound, for in vitro screening to obtain more consistent dose-response data.[3]
-
Solubilizing Agent: If using this compound directly, experiment with pharmaceutically acceptable solubilizing agents, ensuring they do not have confounding cytotoxic effects on your cell lines.
-
Vigorous Mixing: Ensure the this compound suspension is thoroughly and consistently mixed before each dilution and addition to the culture plates.
-
Problem 2: The combination of this compound and Drug X shows antagonism at low concentrations but synergism at high concentrations.
-
Possible Cause: This is a common phenomenon in drug combination studies.[1] The nature of the drug interaction can be highly dependent on the dose and the specific biology of the cancer cells being tested.
-
Solution:
-
Focus on a Therapeutic Window: The synergistic interaction is most relevant at concentrations that are clinically achievable and have an acceptable toxicity profile. Focus your analysis on the synergistic concentrations that produce a significant therapeutic effect (e.g., >80% cell kill).[1]
-
Dose-Reduction Index (DRI): Calculate the DRI, which quantifies how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.[1] A favorable DRI (>1) is a key indicator of a potentially successful combination, as it suggests toxicity can be reduced.[1]
-
Problem 3: The combination therapy is effective in vitro but shows high toxicity in vivo.
-
Possible Cause: In vitro models do not fully recapitulate the complex physiology and drug metabolism of an in vivo system. The combination may lead to unexpected overlapping toxicities. Although this compound generally has lower systemic toxicity, especially renal toxicity, compared to cisplatin, the combination partner may exacerbate off-target effects.[4][5]
-
Solution:
-
Staggered Dosing: Investigate different dosing schedules. Administering the drugs sequentially rather than simultaneously might mitigate toxicity while preserving efficacy.
-
Toxicity Profiling: Conduct a thorough toxicity study in your animal model, evaluating markers for liver and kidney function (e.g., ALT, AST, creatinine (B1669602) levels) and hematological parameters.[16][17]
-
Dose Optimization: Use the in vitro synergy data to guide dose selection in vivo. Start with lower doses in the synergistic range to find a balance between efficacy and toxicity.
-
Quantitative Data Summary
Table 1: Interpretation of Combination Index (CI) Values
| CI Value Range | Description | Strength of Interaction |
| < 0.1 | Very Strong Synergism | +++++ |
| 0.1 - 0.3 | Strong Synergism | ++++ |
| 0.3 - 0.7 | Synergism | +++ |
| 0.7 - 0.85 | Moderate Synergism | ++ |
| 0.85 - 0.90 | Slight Synergism | + |
| 0.90 - 1.10 | Additive Effect | ± |
| 1.10 - 1.20 | Slight Antagonism | - |
| 1.20 - 1.45 | Moderate Antagonism | -- |
| > 1.45 | Antagonism | --- |
| Source: Based on the Chou-Talalay Method.[1] |
Table 2: Clinical Trial Data for this compound and Cisplatin (DDP-H) Combination Therapy in HCC
| Parameter | This compound Monotherapy (n=9) | This compound + DDP-H Combination (n=10) | p-value |
| Progression-Free Survival | 91 days | 423 days | 0.025 |
| Overall Disease Control Rate | 40.0% | 77.8% | 0.0025 |
| Median Survival Time | 706 days | 733 days | 0.40 |
| Source: Randomized controlled trial data.[8] |
Experimental Protocols
Protocol: High-Throughput Screening for Synergistic Drug Combinations with this compound
This protocol outlines a method for screening drug combinations in a dose-response matrix format to identify and quantify synergistic interactions.[12][18]
1. Materials and Reagents:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (or its active form, DPC) and the second drug of interest
-
DMSO for drug stock solutions
-
384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Automated liquid handler (recommended for high throughput)
-
Plate reader for luminescence detection
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 384-well plates at a pre-determined optimal density (e.g., 500-2000 cells/well) in 40 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Plate Preparation (Dose-Response Matrix):
-
Prepare stock solutions of this compound and the second drug in DMSO.
-
Create a dose-response matrix. A common design is an 8x8 matrix where one drug is serially diluted along the rows and the other along the columns.[18] This should include single-agent controls (one drug with DMSO) and vehicle controls (DMSO only).
-
Use an automated liquid handler to dispense nanoliter volumes of the drug combinations from the drug plate to the cell plate.
-
-
Incubation:
-
Incubate the treated cell plates for a duration appropriate for the cell line's doubling time (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw data to vehicle controls (100% viability) and a toxic control (0% viability).
-
Generate dose-response curves for each single agent to determine their IC50 values.
-
Use software like CompuSyn or custom R scripts to analyze the dose-response matrix data.[12]
-
Calculate the Combination Index (CI) for multiple effect levels (e.g., Fa = 0.5, 0.75, 0.9) using the Chou-Talalay method.[1]
-
Identify combinations with CI < 1 as synergistic and prioritize those with the lowest CI values and highest dose-reduction indices for further validation.
-
Visualizations
Caption: Experimental workflow for high-throughput drug combination screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Acquired resistance to this compound in rat hepatoma AH109A/MP10 is associated with increased Bcl-2 expression, leading to defects in inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. What is this compound Hydrate used for? [synapse.patsnap.com]
- 5. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Acquired resistance to this compound in rat hepatoma AH109A/MP10 is associated with increased Bcl-2 expression, leading to defects in inducing apoptosis. | Semantic Scholar [semanticscholar.org]
- 8. Transhepatic arterial infusion chemotherapy using a combination of this compound and CDDP powder versus this compound alone in the treatment of hepatocellular carcinoma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound combined with transarterial chemotherapy using CDDP powder in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the efficacy of fluorouracil and platinum based chemotherapy in advanced hepatocellular carcinoma to bridge the treatment gap in resource limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UCSF Endometrial Cancer Trial → Paclitaxel and Carboplatin With or Without Bevacizumab in Treating Patients With Stage II, Stage III, or Stage IV Ovarian Epithelial Cancer, Primary Peritoneal Cancer, or Fallopian Tube Cancer [clinicaltrials.ucsf.edu]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A transcatheter arterial chemotherapy using a novel lipophilic platinum derivative (this compound) for patients with small and multiple hepatocellular carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in combinatorial drug screening and synergy scoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Miriplatin Resistance via Bcl-2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the chemotherapeutic agent Miriplatin due to the overexpression of the anti-apoptotic protein Bcl-2.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to this compound in our cancer cell line over time. Could Bcl-2 overexpression be the cause?
A1: Yes, acquired resistance to this compound has been linked to increased expression of Bcl-2.[1][2][3] this compound, like other platinum-based drugs, induces apoptosis in cancer cells. Bcl-2 is an anti-apoptotic protein that can prevent this process, leading to drug resistance. If you observe a significant increase in the IC50 value of this compound in your cell line, it is advisable to assess the expression level of Bcl-2.
Q2: How can we confirm that Bcl-2 is overexpressed in our this compound-resistant cell line?
A2: The most common method to assess protein expression levels is Western blotting.[4][5][6] You can compare the Bcl-2 protein levels in your this compound-resistant cell line to the parental, sensitive cell line. An increase in the band intensity corresponding to Bcl-2 in the resistant cells would indicate overexpression. For a detailed procedure, please refer to the --INVALID-LINK-- section.
Q3: If our cells overexpress Bcl-2, how can we restore their sensitivity to this compound?
A3: A promising strategy is to co-administer this compound with a Bcl-2 inhibitor.[1][2] These inhibitors, also known as BH3 mimetics, bind to Bcl-2, preventing it from inhibiting apoptosis and thereby re-sensitizing the cancer cells to this compound. The Bcl-2 inhibitor YC137 has been shown to partially reverse this compound resistance in a rat hepatoma cell line.[1][2] Other Bcl-2 inhibitors like Navitoclax and Venetoclax (B612062) have also shown synergistic effects with platinum-based drugs in various cancer models.[7][8][9]
Q4: We are not seeing a synergistic effect when combining this compound with a Bcl-2 inhibitor. What could be the issue?
A4: Several factors could contribute to a lack of synergy. Please refer to the --INVALID-LINK-- for a detailed list of potential issues and solutions. Common problems include suboptimal drug concentrations, inappropriate incubation times, or the cancer cells may have developed alternative resistance mechanisms that are independent of Bcl-2.
Q5: Are there other mechanisms of this compound resistance besides Bcl-2 overexpression?
A5: While Bcl-2 overexpression is a key factor, other mechanisms of resistance to platinum-based drugs can exist. These may include reduced drug accumulation, increased DNA repair, and alterations in other signaling pathways.[10] It is important to characterize your resistant cell line comprehensively to understand all potential resistance mechanisms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant difference in cell viability between this compound alone and this compound + Bcl-2 inhibitor. | Suboptimal concentration of the Bcl-2 inhibitor. | Perform a dose-response experiment for the Bcl-2 inhibitor alone to determine its IC50. Use a range of concentrations around the IC50 in combination with this compound. |
| Inappropriate timing of drug administration. | Experiment with different administration schedules: sequential (Bcl-2 inhibitor followed by this compound, or vice versa) versus simultaneous administration. | |
| Cell line may not be dependent on Bcl-2 for survival. | Confirm Bcl-2 overexpression via Western blot. Consider investigating other anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 or Bcl-xL, as potential drivers of resistance.[11][12] | |
| High background in Western blot for Bcl-2. | Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like 5% non-fat milk).[4][13] Ensure the primary and secondary antibodies are used at the recommended dilutions. |
| Issues with protein lysate preparation. | Include a sonication step after cell lysis to shear DNA and ensure complete protein release.[13] | |
| Inconsistent results in apoptosis assays (Annexin V/PI staining). | Suboptimal cell density. | Ensure cells are in the logarithmic growth phase and not overly confluent when inducing apoptosis. |
| Incorrect compensation settings in the flow cytometer. | Use single-color controls (unstained, Annexin V only, PI only) to set up proper compensation.[1][11] | |
| Loss of adherent cells during harvesting. | Collect both the supernatant (containing floating apoptotic cells) and the adherent cells (after gentle trypsinization) for analysis.[1][11] | |
| Difficulty in establishing a stable this compound-resistant cell line. | This compound concentration is too high, causing excessive cell death. | Start with a low concentration of this compound (e.g., IC10-IC20) and gradually increase the dose as the cells adapt.[12][14][15] |
| Resistant phenotype is not stable. | After establishing resistance, maintain the cells in a medium containing a maintenance dose of this compound to ensure the resistant phenotype is not lost.[15] Periodically re-evaluate the IC50 to confirm resistance. |
Data Presentation
Table 1: Efficacy of this compound in Combination with a Bcl-2 Inhibitor in this compound-Resistant Cells.
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Change in Resistance | Reference |
| AH109A (Parental) | This compound | ~1 | - | [1] |
| AH109A/MP10 (Resistant) | This compound | ~10 | 10 | [1] |
| AH109A/MP10 (Resistant) | This compound + YC137 (10 µM) | ~5 | 2 (partially reversed) | [1] |
Table 2: Synergistic Effects of Bcl-2 Inhibitors with Platinum-Based Drugs in Resistant Cancer Cell Lines (Examples).
| Cancer Type | Cell Line | Platinum Drug | Bcl-2 Inhibitor | Effect | Reference |
| Ovarian Cancer | IGROV-1 | Paclitaxel | Navitoclax | Synergistic cell killing | [7] |
| Ovarian Cancer | TOV21G | Paclitaxel | Navitoclax | Synergistic cell killing | [7] |
| Acute Myeloid Leukemia | Various | Cytarabine | Venetoclax | Synergistic cell death | [16] |
| High-Grade B-Cell Lymphoma | Various | - | Venetoclax + CS2164 | Synergistic cytotoxicity | [17] |
Experimental Protocols
1. Establishing a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 72 hours).
-
Determine the cell viability using an MTT assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).[12][14]
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency, subculture them as usual, but always in the presence of the same drug concentration.
-
-
Dose Escalation:
-
Once the cells show a stable growth rate at the current this compound concentration (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.[15]
-
If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
-
Establishment and Maintenance:
-
Continue this process of gradual dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
At this point, the resistant cell line is established. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the final concentration they were adapted to).[15]
-
-
Validation:
-
Periodically determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line to quantify the level of resistance. A stable, significantly higher IC50 in the resistant line confirms the success of the protocol.
-
2. Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability based on the metabolic activity of the cells.[18][19][20][21]
Materials:
-
Cells seeded in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with this compound, a Bcl-2 inhibitor, or a combination of both for the desired duration. Include untreated and vehicle-treated controls.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
3. Apoptosis Assessment using Annexin V/PI Staining
This protocol describes the detection of apoptotic cells by flow cytometry using Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).[1][11][22][23]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, collect the cell culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.
-
Combine the cells from the supernatant and the detached adherent cells.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Set up appropriate gates using unstained, Annexin V only, and PI only controls.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
4. Western Blot Analysis for Bcl-2 Expression
This protocol details the detection of Bcl-2 protein levels in cell lysates.[4][5][24]
Materials:
-
Cell pellets from parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Bcl-2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Perform the same procedure for the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the Bcl-2 band intensity to the loading control band intensity to compare expression levels between samples.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis and Bcl-2 mediated resistance.
Caption: Experimental workflow for studying Bcl-2 mediated this compound resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. edspace.american.edu [edspace.american.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual mTORC1/2 Inhibition Synergistically Enhances AML Cell Death in Combination with the BCL2 Antagonist Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 11. scispace.com [scispace.com]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. broadpharm.com [broadpharm.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
Miriplatin Dosage in Renal Impairment: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the refinement of Miriplatin (B1139251) dosage for patients with renal impairment. The information is curated for professionals engaged in experimental research and drug development.
Frequently Asked Questions (FAQs)
Q1: Does this compound require dose adjustment in patients with renal impairment?
Current clinical evidence suggests that this compound may not require dose adjustment based on renal function. Studies involving patients with chronic renal failure, including those with estimated glomerular filtration rates (eGFR) below 30 mL/min, have not shown a significant decline in renal function post-treatment with this compound administered via transcatheter arterial chemoembolization (TACE).[1][2][3][4] The primary determinants for this compound dosage in clinical practice are tumor size and the degree of liver dysfunction.[2]
Q2: What is the rationale behind the renal safety of this compound?
This compound's favorable renal safety profile is attributed to its unique pharmacokinetic properties. As a lipophilic platinum complex, when suspended in an oily lymphographic agent like Lipiodol, it is selectively retained within the hepatocellular carcinoma (HCC) tissue after intra-arterial administration.[5][6][7] This leads to a gradual and sustained release of active platinum compounds locally in the tumor, resulting in very low systemic plasma concentrations of platinum.[2][3][6] Pharmacokinetic studies have shown that the peak plasma concentration (Cmax) of platinum after this compound administration is approximately 300-fold lower than that of intra-arterial cisplatin.[6]
Q3: What is the mechanism of action of this compound?
This compound exerts its antitumor effect through a mechanism similar to other platinum-based agents. Following its gradual release from the Lipiodol suspension, its active derivatives, such as dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum, form platinum-DNA adducts within the cancer cells.[7][8][9] This cross-linking of DNA inhibits DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in the tumor cells.[5][8]
Q4: What are the key considerations when administering this compound to a patient with pre-existing renal insufficiency?
While formal guidelines are not yet established, the following points based on current clinical data should be considered:
-
Baseline Renal Function Assessment: A thorough evaluation of the patient's baseline renal function, including serum creatinine (B1669602) and eGFR, is essential.[10]
-
Liver Function Assessment: As dosage is primarily based on liver function and tumor size, a comprehensive assessment of hepatic function is critical.[2]
-
Concomitant Medications: A careful review of concomitant medications is necessary to avoid other potentially nephrotoxic agents.[11][12]
-
Hydration: Although this compound's systemic exposure is low, adequate hydration is a general good practice in patients with renal impairment undergoing chemotherapy.
-
Monitoring: Post-administration monitoring of renal function is recommended to detect any potential changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Post-treatment rise in serum creatinine. | Although uncommon with this compound, it could be related to contrast media used during TACE, dehydration, or concomitant nephrotoxic drugs. | - Evaluate for other causes of acute kidney injury (AKI).- Ensure adequate hydration.- Review and discontinue any non-essential nephrotoxic medications.- Monitor renal function closely. |
| Uncertainty in this compound dosage for a patient on dialysis. | There is limited specific data on this compound administration in dialysis patients. | - The decision to treat should be made on a case-by-case basis, weighing the potential benefits against the risks.- Given the low systemic exposure, the standard dosage based on tumor size and liver function may be considered.- Close monitoring of the patient's overall condition is crucial. |
| Concern about cumulative nephrotoxicity with repeated this compound administrations. | Repeated exposure to platinum agents can be a concern. | - A retrospective study and case reports have shown stable renal function even after repeated TACE with this compound.[2]- Regular monitoring of renal function (e.g., before each TACE cycle) is advised to track any long-term trends. |
Data Presentation
Table 1: Summary of Clinical Data on this compound in Patients with Renal Impairment
| Study | Number of Patients | Baseline Renal Function (eGFR/Creatinine) | This compound Dose | Outcome on Renal Function |
| Retrospective Study[1] | 67 | eGFR <60 mL/min (mean 46 mL/min) | Not specified | No significant decrease in eGFR at 1 and 2 months post-treatment. |
| Case Series[2][3][4] | 3 | eGFR: 21.9, 20.3, 22.2 mL/minSerum Creatinine: 2.3, 1.6, 1.9 mg/dL | 30-120 mg (determined by tumor size and liver function) | Serum creatinine levels remained stable. |
Experimental Protocols
Protocol 1: Assessment of Renal Function for Patients Considered for this compound TACE
-
Baseline Assessment:
-
Measure serum creatinine (SCr) and calculate the estimated Glomerular Filtration Rate (eGFR) using a validated formula (e.g., CKD-EPI equation).
-
Perform a complete urinalysis to check for proteinuria and other abnormalities.
-
Record all concomitant medications, paying special attention to known nephrotoxic agents (e.g., NSAIDs, aminoglycosides).
-
-
Patient Stratification (for experimental purposes):
-
Group patients based on their baseline eGFR (e.g., >60, 30-59, <30 mL/min/1.73m²).
-
-
This compound Administration:
-
Determine the this compound dose based on the tumor size and liver function as per the standard institutional protocol.
-
Administer this compound as a suspension in Lipiodol via TACE.
-
-
Post-Administration Monitoring:
-
Monitor serum creatinine and eGFR at 24 hours, 7 days, and 1 month post-procedure.
-
For patients receiving multiple cycles of TACE with this compound, repeat renal function assessment before each subsequent cycle.
-
Protocol 2: In-vitro Assessment of this compound's Nephrotoxic Potential (Experimental)
This protocol outlines a general approach for preclinical assessment, which can be adapted for this compound.
-
Cell Culture:
-
Culture human proximal tubule epithelial cells (e.g., HK-2 cells), as they are a primary target for platinum-induced nephrotoxicity.
-
-
Drug Exposure:
-
Expose the cells to a range of concentrations of the active metabolites of this compound. Cisplatin should be used as a positive control.
-
-
Cytotoxicity Assays:
-
Perform cell viability assays (e.g., MTT or LDH assay) to determine the concentration-dependent cytotoxicity.
-
-
Biomarker Analysis:
-
Measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in the cell culture supernatant using ELISA.[13]
-
-
Mechanism of Injury Assessment:
-
Investigate the induction of apoptosis (e.g., using caspase activity assays) and oxidative stress (e.g., by measuring reactive oxygen species).
-
Mandatory Visualization
References
- 1. [Transcatheter arterial chemotherapy with this compound for patients with hepatocellular carcinoma and chronic renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. Transcatheter arterial chemotherapy with this compound for hepatocellular carcinoma patients with chronic renal failure: report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases [gutnliver.org]
- 7. What is this compound Hydrate used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis | Semantic Scholar [semanticscholar.org]
- 10. Diagnosis, Treatment, and Prevention of Nephrotoxicity of Cancer Therapeutic Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [Drug-drug interactions and nephrotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safe Medicine Use with Chronic Kidney Disease | National Kidney Foundation [kidney.org]
- 13. researchgate.net [researchgate.net]
Miriplatin Sustained-Release Formulations: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the sustained-release properties of Miriplatin formulations. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform formulation design.
Troubleshooting Guides
This section addresses specific challenges that may be encountered during the development and characterization of this compound sustained-release formulations.
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Nanoparticles
Question: My encapsulation efficiency for the lipophilic drug this compound is consistently low in my nanoparticle formulation (e.g., liposomes, solid lipid nanoparticles). What are the primary factors to investigate and how can I improve it?
Answer:
Low encapsulation efficiency of a highly lipophilic drug like this compound is a common challenge. The primary factors often relate to its poor aqueous solubility and interaction with the formulation components. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Poor this compound Solubility | This compound has very poor solubility in both water and common organic solvents, which can lead to its precipitation before or during the encapsulation process.[1][2] | Optimize Solvent System: Dissolve this compound in a small amount of a suitable water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the lipid mixture during film preparation. This can prevent premature precipitation.[3] Complexation: Consider using cyclodextrins to form inclusion complexes with this compound, which can enhance its solubility and stability.[3] |
| Suboptimal Drug-to-Carrier Ratio | An excessively high initial drug-to-lipid or drug-to-polymer ratio can exceed the loading capacity of the nanoparticles, leading to drug expulsion or the formation of drug crystals outside the carrier.[4][5] | Titrate the Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid molar ratio to find the saturation point. Start with a lower ratio (e.g., 1:20) and gradually increase it.[6][7] Quantitative Analysis: For liposomes, a typical starting ratio can range from 10:1 to 100:1 (lipid:drug, mol/mol).[6] |
| Lipid Bilayer/Matrix Composition | The rigidity and charge of the lipid bilayer (for liposomes) or the crystallinity of the solid lipid matrix (for SLNs) significantly influence how well a lipophilic drug is retained. | Adjust Bilayer Fluidity: For liposomes, a more fluid membrane may better accommodate the nonpolar this compound. The choice of phospholipids (B1166683) with different chain lengths and saturation levels is crucial.[3] Incorporate Charged Lipids: The inclusion of charged lipids can modify the surface charge and potentially improve encapsulation through electrostatic interactions.[3] Optimize Lipid Matrix for SLNs: Drug expulsion can occur during polymorphic transitions of the solid lipid upon storage. Using a blend of lipids can create a less-ordered crystalline structure, providing more space to accommodate the drug. |
| Inefficient Encapsulation Method | The chosen method of nanoparticle preparation may not be optimal for a highly lipophilic compound. | Select Appropriate Method: For lipophilic drugs like this compound, methods where the drug is co-dissolved with the carrier are often more successful. The thin-film hydration method is commonly used for incorporating lipophilic drugs into liposomes.[3][8] The co-solvent slow evaporation method has also been shown to be effective for this compound nanoformulations.[9] Optimize Process Parameters: Factors like hydration temperature, sonication time and power, and extrusion pressure can significantly impact encapsulation. Ensure the hydration temperature is above the phase transition temperature of the lipids used. |
Troubleshooting Workflow:
Issue 2: Inconsistent or Unreliable In Vitro Drug Release Profile
Question: I am observing high variability and inconsistent results in my in vitro release studies for this compound-loaded nanoparticles. What could be the cause and how can I obtain a reliable release profile?
Answer:
In vitro release testing of nanoparticulate systems, especially for poorly soluble drugs, presents unique challenges. The main obstacle is the difficulty in effectively separating the released (free) drug from the encapsulated drug in the release medium.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inadequate Separation of Nanoparticles | Standard filtration or centrifugation may not be sufficient to completely separate nanoparticles from the release medium, leading to an overestimation of the released drug. | Use Dialysis-Based Methods: The dialysis membrane method is the most widely used for in vitro release testing of nanoparticles.[10] It separates the formulation from the release medium via a semi-permeable membrane that allows only the free drug to pass through.[10][11] Optimize Centrifugation: If using a "sample and separate" method, ensure the centrifugation force and time are sufficient to pellet the nanoparticles. This may require ultracentrifugation.[3] |
| Non-Sink Conditions | As this compound is released, its concentration in the release medium may approach its solubility limit. This "non-sink" condition can artificially slow down the release rate, leading to inaccurate profiles. | Increase Volume of Release Medium: Use a sufficiently large volume of release medium to ensure the concentration of this compound remains well below its saturation solubility.[12] Add Solubilizers: Incorporate surfactants or other solubilizing agents into the release medium to increase the solubility of this compound. Use Reverse Dialysis: In this setup, the nano-formulation is placed in the larger volume of the release medium, and a dialysis bag containing fresh medium is used for sampling. This helps maintain sink conditions.[13] |
| Drug Binding to Apparatus/Membrane | This compound, being lipophilic, may adsorb to the surfaces of the testing apparatus or the dialysis membrane, leading to an underestimation of the released amount. | Pre-Saturate the System: Before starting the experiment, incubate the apparatus and membrane with a solution of the drug to saturate non-specific binding sites. Select Appropriate Membrane: Test different types of dialysis membranes (e.g., cellulose (B213188) ester, regenerated cellulose) to find one with minimal drug binding.[14] |
| Formulation Instability | The nanoparticles may be unstable in the release medium, leading to premature drug leakage or aggregation, which can affect the release profile. | Assess Formulation Stability: Before conducting release studies, confirm the stability of your this compound formulation in the chosen release medium over the duration of the experiment. Monitor particle size and polydispersity index (PDI). |
Experimental Workflow for In Vitro Release Testing:
Frequently Asked Questions (FAQs)
Q1: What are the key formulation parameters that influence the sustained-release profile of this compound?
A1: The release rate of this compound from a formulation is primarily influenced by:
-
Carrier Composition: For polymeric nanoparticles, the type of polymer, its molecular weight, and concentration are critical. Higher polymer concentrations generally lead to a slower release rate.[1][2][15] For lipid-based systems, the type of lipid and its acyl chain length affect the rigidity of the carrier and, consequently, the drug diffusion rate.
-
Drug-to-Carrier Ratio: A higher drug loading can sometimes lead to faster initial release (burst effect). However, for drugs that precipitate within the carrier, a higher drug-to-lipid ratio can actually slow down the release rate.[16]
-
Particle Size: While not always directly proportional, particle size can influence the surface area available for drug release. Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster initial release.
-
Presence of Excipients: The inclusion of other excipients in the formulation can alter the matrix porosity or the drug's solubility within the carrier, thereby modulating the release rate.
Q2: How does this compound exert its cytotoxic effect, and how does this relate to sustained release?
A2: this compound is a lipophilic prodrug. After being released from its carrier, its active metabolites, such as dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), form platinum-DNA adducts.[17] This damage to the DNA activates cellular stress signaling pathways, leading to programmed cell death (apoptosis). A key pathway involved is the JNK signaling pathway, which leads to the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[18][19] PUMA then antagonizes anti-apoptotic Bcl-2 family proteins, allowing Bax and Bak to induce mitochondrial outer membrane permeabilization, releasing cytochrome c and activating the caspase cascade that executes apoptosis.[20][21]
A sustained-release formulation is beneficial because it maintains a localized and prolonged concentration of the active platinum compounds at the tumor site. This continuous exposure ensures that cancer cells are consistently driven towards apoptosis, potentially overcoming resistance mechanisms and reducing systemic toxicity associated with high peak plasma concentrations.[22]
This compound-Induced Apoptosis Signaling Pathway:
Q3: What are the critical quality attributes (CQAs) to monitor for a this compound sustained-release formulation during stability testing?
A3: During stability testing, it is crucial to monitor attributes that can change over time and affect the quality, safety, and efficacy of the formulation. Key CQAs for a this compound sustained-release nanoparticle formulation include:
-
Assay and Impurities: Quantification of intact this compound and measurement of any degradation products.
-
Particle Size and Distribution: Changes in particle size or an increase in the polydispersity index (PDI) can indicate aggregation or instability.
-
Encapsulation Efficiency (%EE): A decrease in %EE over time indicates drug leakage from the carrier.
-
In Vitro Drug Release Profile: The release profile should remain consistent with the initial profile to ensure predictable performance.
-
Physical Appearance: Visual inspection for any signs of precipitation, aggregation, or color change.
-
Zeta Potential: For charged nanoparticles, a significant change in zeta potential can signal changes in surface properties and stability.
Quantitative Data on Formulation Parameters
The following tables summarize quantitative data from literature on how formulation parameters can influence the characteristics of this compound and other lipophilic drug formulations.
Table 1: Effect of Formulation Composition on Nanoparticle Characteristics
| Formulation Type | Carrier Components & Ratio | Drug-to-Lipid Ratio (mol/mol) | Particle Size (nm) | Polydispersity Index (PDI) | Platinum Recovery / EE% | Reference |
| Micelles | DSPE-PEG2000 | N/A | ~15 | < 0.3 | >80% | [2][9] |
| Solid Lipid Nanoparticles (SLNs) | Trimyristin, Lecithin, Poloxamer | N/A | ~120 | ~0.8 | ~30% (intact this compound) | [2][9] |
| Liposomes | HSPC, Cholesterol, DSPE-PEG2000 | 1:10 | 99.7 ± 0.6 | N/A | >95% | [17] |
| Liposomes | DSPC, Cholesterol | 0.05 (wt/wt) | N/A | N/A | ~100% (Doxorubicin) | [16] |
| Liposomes | DSPC, Cholesterol | 0.39 (wt/wt) | N/A | N/A | High (Doxorubicin) | [16] |
Table 2: Influence of Polymer Concentration on Drug Release
| Polymer Type | Polymer Concentration | Effect on Drug Release Rate | Observation | Reference |
| HPMC K4M | Increased | Decreased | Slower swelling and erosion of the matrix. | [1] |
| Chitosan | Increased | Increased | Higher rate of swelling and greater erosion. | [1] |
| pAAm Hydrogel | 2.5% vs 10% | Decreased | Slower diffusion from a denser polymer network. At 24h, ~70% released from 2.5% vs <40% from 10%. | [2] |
| Mucuna Gum | Increased | No significant delay | Increased total cumulative drug released. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of this compound sustained-release formulations.
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound into liposomes using the thin-film hydration method, a common technique for lipophilic drugs.[23][24]
Materials:
-
This compound
-
Phospholipids (e.g., HSPC, DSPC, DOPC)
-
Cholesterol
-
DSPE-PEG2000 (for "stealth" liposomes)
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Aqueous hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Preparation of Lipid-Drug Mixture: a. Accurately weigh the desired amounts of lipids (e.g., phospholipid and cholesterol at a specific molar ratio) and this compound. b. Dissolve the lipids and this compound in the organic solvent mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.[25]
-
Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids. c. Evaporate the organic solvent under reduced pressure, rotating the flask to form a thin, uniform lipid-drug film on the inner wall.[9][25]
-
Removal of Residual Solvent: a. Place the flask under a high vacuum for at least 2 hours (or overnight) to ensure all residual organic solvent is removed.[6][25] This step is critical for vesicle stability.
-
Hydration: a. Pre-heat the aqueous hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the dry lipid-drug film. c. Agitate the flask vigorously (e.g., by vortexing or manual shaking) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[25]
-
Size Reduction (Homogenization): a. To produce smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension must be downsized. b. Sonication: Use a bath or probe sonicator. Be cautious with probe sonication as it can generate heat and potentially degrade lipids or the drug. c. Extrusion (Recommended): Repeatedly pass the MLV suspension (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This produces vesicles with a narrow size distribution.[24]
-
Purification: a. Remove unencapsulated this compound (which may exist as crystals) by methods such as size exclusion chromatography or centrifugation.
-
Characterization: a. Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the encapsulated this compound using a validated analytical method (e.g., HPLC) after lysing the liposomes with a suitable solvent (e.g., methanol) to determine the encapsulation efficiency.
Protocol 2: In Vitro this compound Release using a Dialysis-Based Method
Objective: To determine the in vitro release kinetics of this compound from a nanoparticle formulation under physiological conditions.
Materials:
-
This compound-loaded nanoparticle suspension
-
Release medium: PBS (pH 7.4) with a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions for the lipophilic drug.
-
Dialysis tubing or a commercial dialysis device (e.g., Float-A-Lyzer) with an appropriate Molecular Weight Cut-Off (MWCO) that retains the nanoparticles but allows free this compound to diffuse (e.g., 12-14 kDa).
-
USP Dissolution Apparatus 2 (Paddle Apparatus) or a shaking water bath.
-
Analytical system for this compound quantification (e.g., HPLC-UV).
Procedure:
-
Membrane Preparation: a. Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions to remove any preservatives.
-
Assay Setup: a. Accurately pipette a known volume/concentration of the this compound nanoparticle formulation into the dialysis bag/device. Seal the bag securely. b. Place the sealed dialysis bag into a vessel of the dissolution apparatus containing a defined volume of pre-warmed (37°C) release medium. c. Set the paddle speed to a gentle agitation rate (e.g., 50-100 rpm) to ensure uniform mixing without disrupting the dialysis bag.[13][26]
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium from the dissolution vessel. b. Immediately replenish the vessel with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and ensure sink conditions.[27]
-
Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Calculation: a. Calculate the cumulative amount of this compound released at each time point, correcting for the drug removed in previous samples and the volume replenishment. b. Express the results as the cumulative percentage of drug released versus time. c. Control Experiment: Perform a parallel experiment with a solution of free this compound (at a concentration equivalent to the total drug in the formulation) to determine the diffusion rate of the free drug across the dialysis membrane. This helps to ensure that the membrane itself is not the rate-limiting step in the release process.[14]
References
- 1. Effect of Different Polymer Concentration on Drug Release Rate and Physicochemical Properties of Mucoadhesive Gastroretentive Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 7. "Development of Lipid-based Nano Formulations of this compound Against Lun" by Zizhao Xu [scholarlycommons.pacific.edu]
- 8. The multifaceted role of PUMA in cell death pathways: its therapeutic potential across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. journals.stmjournals.com [journals.stmjournals.com]
- 11. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opastpublishers.com [opastpublishers.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
- 21. P53/PUMA are potential targets that mediate the protection of brain-derived neurotrophic factor (BDNF)/TrkB from etoposide-induced cell death in neuroblastoma (NB) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 23. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 24. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 25. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 26. mdpi.com [mdpi.com]
- 27. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Tumor Necrosis After Miriplatin-TACE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges associated with incomplete tumor necrosis following Miriplatin-based Transcatheter Arterial Chemoembolization (this compound-TACE). The content is structured to offer direct, actionable guidance for experimental troubleshooting and to answer frequently asked questions on underlying mechanisms and protocol optimization.
Troubleshooting Guide
This section addresses common problems encountered during preclinical this compound-TACE experiments.
???+ question "Q1: We are observing incomplete tumor necrosis in our preclinical model after this compound-TACE. What are the primary suspected causes?"
???+ question "Q2: Our in vivo model shows poor this compound-TACE efficacy, but our in vitro assays were promising. What could explain this discrepancy?"
???+ question "Q3: How can we experimentally determine if hypoxia and HIF-1α activation are responsible for the observed resistance in our tumor samples?"
???+ question "Q4: We suspect incomplete embolization in our rabbit VX2 model. What are some common technical pitfalls?"
Frequently Asked Questions (FAQs)
???+ question "Q1: What is the mechanistic role of HIF-1α in mediating resistance to platinum-based chemotherapy following TACE?"
???+ question "Q2: What strategies have been shown to enhance the efficacy of this compound-TACE?"
???+ question "Q3: How is tumor necrosis quantitatively assessed after a TACE experiment?"
???+ question "Q4: What is the standard preclinical animal model for this compound-TACE studies?"
Quantitative Data Presentation
Table 1: In Vitro Efficacy of this compound's Active Metabolites and Related Platinum Agents
This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of this compound's active components against a rat ascites hepatoma cell line.
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| DPC (Active form of this compound) | AH109A | 0.14 ± 0.07 | [1] |
| DPI (this compound intermediate) | AH109A | 0.83 ± 0.32 | [1] |
| Cisplatin (B142131) | AH109A | 0.30 ± 0.07 | [1] |
| This compound (B1139251)/LPD Suspension | AH109A | 0.89 ± 0.15 | [1] |
Table 2: Illustrative Impact of Hypoxia on Platinum Agent Efficacy
This table demonstrates the principle of hypoxia-induced chemoresistance using cisplatin data in a human HCC cell line as a surrogate for this compound. Hypoxia significantly increases the drug concentration required to inhibit cell growth.
| Cell Line | Agent | Condition (O₂) | IC50 (µM) | Fold Increase | Citation |
| HepG2 | Cisplatin | Normoxia (20%) | ~8.5 | - | [2] |
| HepG2 | Cisplatin | Hypoxia (1%) | >20 | >2.3x | [3][4] |
Table 3: Comparison of Outcomes with Different this compound-TACE Strategies
This table highlights how procedural modifications and combination therapies can improve this compound-TACE efficacy.
| Strategy | Key Outcome Metric | Result | Citation |
| Warmed vs. Room Temp this compound | Objective Response Rate (CR+PR) | 71.1% (Warmed) vs. 44.3% (Room Temp) | [5] |
| This compound + Epirubicin vs. This compound Alone | Objective Response Rate | 91% (Combination) vs. 74% (this compound alone) | [6] |
| This compound vs. Epirubicin | Local Tumor Control Rate (1 year) | 44.8% (this compound) vs. 69.2% (Epirubicin) | [7] |
Detailed Experimental Protocols
Protocol 1: Quantification of Tumor Necrosis using Hematoxylin (B73222) and Eosin (H&E) Staining
This protocol provides a step-by-step guide for H&E staining of paraffin-embedded tumor tissue to assess the extent of necrosis.
1. Tissue Preparation and Sectioning
-
Fixation: Immediately after harvesting, fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours. The tissue thickness should be less than 5mm to ensure proper fixation.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin (B1166041) wax.[4]
-
Embedding: Embed the infiltrated tissue in a paraffin block, ensuring the correct orientation for cross-sectional analysis.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto a warm water bath. Mount the sections onto positively charged glass slides and allow them to dry overnight.
2. Staining Procedure
-
Deparaffinization & Rehydration:
-
Hematoxylin Staining (Nuclei):
-
Immerse slides in a filtered hematoxylin solution (e.g., Harris's) for 3-5 minutes.[4]
-
Rinse in running tap water to remove excess stain.
-
Differentiation: Quickly dip slides in 0.5-1% acid-alcohol to remove non-specific staining.
-
Bluing: Rinse in running tap water and then immerse in a bluing agent (e.g., Scott's tap water substitute or weak ammonia (B1221849) water) until nuclei turn a crisp blue.
-
Rinse well in tap water.
-
-
Eosin Staining (Cytoplasm & Extracellular Matrix):
-
Immerse slides in Eosin Y solution for 30 seconds to 2 minutes, depending on the desired intensity.[4]
-
Rinse briefly in tap water.
-
-
Dehydration, Clearing, and Mounting:
3. Quantification of Necrosis
-
Imaging: Digitize the entire stained slide using a slide scanner or microscope with a camera.
-
Analysis: Use image analysis software (e.g., ImageJ, QuPath).
-
Viable Tissue: Characterized by cells with well-defined, basophilic (blue/purple) nuclei and eosinophilic (pink) cytoplasm.[8]
-
Necrotic Tissue: Appears as an amorphous, eosinophilic (pink) area with loss of cellular outlines and an absence of distinct nuclei (karyolysis).[8][9]
-
Calculation: Manually or automatically segment the total tumor area and the necrotic areas. Calculate the percentage of necrosis as: (Total Necrotic Area / Total Tumor Area) * 100.[10][8]
-
Protocol 2: Immunohistochemistry (IHC) for HIF-1α in Paraffin-Embedded Tumor Sections
This protocol outlines the detection of HIF-1α protein, a key marker of hypoxia, in tumor tissue.
1. Deparaffinization and Rehydration
-
Heat slides in an oven at 65°C for 1 hour.[11]
-
Perform two washes in Xylene (5 min each).[11]
-
Rehydrate through a graded series of ethanol: 100% (2x 5 min), 95%, 70%, 50%, 30%, followed by a final wash in distilled water.[11]
2. Antigen Retrieval
-
Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the solution using a pressure cooker, steamer, or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool slowly to room temperature in the buffer (approx. 20-30 min).[11]
-
Wash slides with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5 minutes.[11]
3. Staining
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[11] Wash three times with TBST.
-
Blocking: Incubate with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody: Dilute the primary anti-HIF-1α antibody in the blocking buffer according to the manufacturer's datasheet. Apply to sections and incubate overnight in a humidified chamber at 4°C.[11]
-
Washing: Wash slides three times with TBST (3-5 min each).[11]
-
Secondary Antibody: Apply a biotinylated or HRP-conjugated secondary antibody (e.g., anti-rabbit IgG if the primary was raised in rabbit) and incubate for 30-60 minutes at room temperature.
-
Washing: Wash slides three times with TBST.
4. Detection and Counterstaining
-
Signal Development: If using a biotinylated secondary, apply an Avidin-Biotin Complex (ABC) reagent. For both methods, apply the DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown precipitate develops (typically 2-5 minutes). Monitor under a microscope.[11]
-
Termination: Rinse sections thoroughly with distilled water to stop the reaction.
-
Counterstain: Lightly counterstain with Hematoxylin for 1-2 minutes to visualize cell nuclei.[11]
-
Bluing: Rinse in running tap water until nuclei turn blue.
5. Dehydration and Mounting
-
Dehydrate the sections through graded ethanol (e.g., 95%, 100%) and clear in xylene.[11]
-
Mount with a permanent mounting medium. HIF-1α expression will appear as a brown stain, typically localized to the nucleus of hypoxic cells.
Mandatory Visualizations
Caption: HIF-1α signaling pathway in TACE-induced chemoresistance.
Caption: Experimental workflow for a preclinical this compound-TACE study.
Caption: Troubleshooting logic for incomplete tumor necrosis.
References
- 1. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 3. Selective Anti-Cancer Effects of Plasma-Activated Medium and Its High Efficacy with Cisplatin on Hepatocellular Carcinoma with Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. researchgate.net [researchgate.net]
- 6. treat-nmd.org [treat-nmd.org]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemistry Protocol for HIF-1 alpha Antibody (NB110-57031): Novus Biologicals [novusbio.com]
Miriplatin Emulsification Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the emulsification of Miriplatin with contrast agents for experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it emulsified?
A1: this compound is a lipophilic platinum derivative designed for suspension in an oily agent, typically Lipiodol, for targeted delivery in transarterial chemoembolization (TACE).[1][2][3] It has a high affinity for iodized oil and is poorly soluble in water.[1][4] Emulsification of the this compound-Lipiodol suspension with a water-soluble contrast agent is performed to create a more stable, homogenous solid-in-oil-in-water (s/o/w) emulsion.[1][5] This process can reduce the viscosity and droplet size of the mixture, potentially leading to improved tumor targeting, drug accumulation, and therapeutic efficacy.[5][6]
Q2: Which contrast agents are compatible with this compound-Lipiodol suspensions?
A2: Non-ionic, water-soluble contrast agents are typically used. Published research has documented the use of iopamidol (B1672082) and iohexol (B1672079) (Omnipaque) to create stable this compound emulsions.[1][5]
Q3: What are the key differences between a this compound suspension and a this compound emulsion?
A3: A this compound suspension is a simple mixture of this compound powder in Lipiodol.[1] An emulsion is created by agitating this suspension with a water-soluble contrast agent.[5] The key differences are summarized in the table below.
| Characteristic | This compound Suspension | This compound Emulsion (s/o/w) |
| Composition | This compound powder in Lipiodol | This compound-Lipiodol dispersed in a water-soluble contrast agent |
| Viscosity | Generally higher[7] | Generally lower[5] |
| Droplet Size | Larger and more variable[1][7] | Smaller and more uniform (monodisperse)[1][4] |
| Stability | Less stable, prone to separation[1] | More stable[1] |
| Injectability | Can be more difficult to inject due to high viscosity[7] | Easier to inject due to lower viscosity |
| Tumor Targeting | May be less precise due to larger droplet size[1][7] | Potentially more precise with better peripheral tumor penetration[5] |
Q4: What is the optimal ratio of this compound, Lipiodol, and contrast agent?
A4: The optimal ratio can vary depending on the specific experimental goals. However, a common starting point described in literature involves suspending 60 mg of this compound in 3 mL of Lipiodol.[1] This suspension is then emulsified with a water-soluble contrast agent. The volume of the contrast agent can be varied to achieve the desired emulsion characteristics. For conventional TACE, a 2:1 or 3:1 ratio of Lipiodol to the aqueous drug solution is often favored to create a stable water-in-oil emulsion.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Viscosity of the Emulsion | - Insufficient amount of aqueous phase (contrast agent).- Low temperature of the components. | - Gradually increase the volume of the contrast agent while monitoring viscosity.- Gently warm the this compound-Lipiodol suspension before emulsification, as warming can decrease its viscosity.[7] |
| Emulsion Instability (Phase Separation) | - Inadequate mixing energy.- Unfavorable ratio of oil to aqueous phase.- Lack of a stabilizing agent. | - Ensure vigorous and sufficient agitation during the emulsification process (e.g., the pumping method).- Adjust the Lipiodol-to-contrast agent ratio.- Consider the inclusion of a biocompatible surfactant, which has been shown to improve emulsion stability.[1][4] |
| Large and Non-Uniform Droplet Size | - Insufficient shear force during emulsification.- The "pumping" method may inherently produce some variability. | - Increase the number of passes or the vigor of the pumping motion between syringes.- For applications requiring highly uniform (monodisperse) droplets, consider using membrane emulsification.[1][4] |
| Difficulty in Administration/Injection | - High viscosity of the final emulsion.- Clogging of the delivery catheter. | - Follow the recommendations for reducing viscosity.- Ensure the emulsion is homogenous and free of large particulates before administration. |
| Poor Tumor Uptake in Preclinical Models | - Unstable emulsion breaking down prematurely.- Large droplet size preventing penetration into smaller tumor vessels.[1][7] | - Prepare a fresh, stable emulsion immediately before use.- Optimize the emulsification protocol to achieve a smaller, more uniform droplet size. A monodisperse emulsion may improve tumor accumulation.[1][9] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound-Lipiodol-Contrast Agent Emulsion
This protocol is based on the widely used "pumping method."
Materials:
-
This compound powder
-
Lipiodol
-
Water-soluble contrast agent (e.g., Iohexol)
-
Two sterile 10 mL Luer-lock syringes
-
One sterile three-way stopcock
Procedure:
-
Aspirate 3 mL of Lipiodol into a 10 mL syringe.
-
Inject the Lipiodol into the vial containing 60 mg of this compound powder.
-
Gently swirl the vial until the powder is fully suspended in the Lipiodol.
-
Aspirate the entire this compound-Lipiodol suspension back into the same 10 mL syringe.
-
In a second 10 mL syringe, draw up the desired volume of the water-soluble contrast agent (e.g., 3 mL for a 1:1 oil-to-aqueous phase ratio).
-
Connect both syringes to the three-way stopcock.
-
Create the emulsion by repeatedly and forcefully pushing the contents from one syringe to the other for a minimum of 20 passes.[5]
-
Visually inspect the emulsion for homogeneity. It should appear as a uniform, milky-white liquid.
-
The emulsion should be used immediately after preparation to ensure stability.
Protocol 2: Evaluation of Emulsion Stability
Materials:
-
Prepared this compound emulsion
-
Microscope slides and coverslips
-
Optical microscope
Procedure:
-
Immediately after preparation, place a small drop of the emulsion onto a microscope slide and cover with a coverslip.
-
Observe the emulsion under the microscope (e.g., at 100x or 200x magnification).[4][5] Note the initial droplet size and distribution.
-
Repeat the observation at set time intervals (e.g., 15, 30, 45, and 60 minutes) using the same emulsion batch stored at room temperature.[5]
-
Assess for signs of instability, such as droplet coalescence (merging of smaller droplets into larger ones) or phase separation (visible layers of oil and aqueous phases).
Quantitative Data Summary
The following table summarizes key quantitative findings from studies comparing this compound suspensions with emulsions.
| Parameter | This compound Suspension | This compound Emulsion | Source |
| Median this compound Dose Administered | 50 mg | 70 mg | [5] |
| Treatment Effect (TE4 Rate) | Significantly lower | Significantly higher (p=0.001) | [6] |
| Time to Progression (TTP) | Significantly shorter | Significantly longer (p=0.001) | [6] |
| Iodine Concentration in Tumor (Rabbit Model) | 840 ppm (median) | 1100 ppm (median) | [9] |
| Hounsfield Units (HU) in Tumor Immediately After TACE (Rabbit Model) | 165.3 (median) | 199.6 (median) | [9] |
| Hounsfield Units (HU) in Tumor 2 Days After TACE (Rabbit Model) | 58.3 (median) | 114.2 (median) | [9] |
Visualizations
Caption: Workflow for this compound Emulsion Preparation.
Caption: Troubleshooting Logic for this compound Emulsification.
References
- 1. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transarterial chemoembolization with this compound-lipiodol emulsion for neuroendocrine metastases of the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Transcatheter Arterial Chemoembolization with this compound–Lipiodol Water-soluble Contrast Agent Emulsion in Patients with Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 6. Efficacy of transcatheter arterial chemoembolization with this compound-lipiodol water-soluble contrast agent emulsion in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apccardiovascular.co.uk [apccardiovascular.co.uk]
- 9. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Miriplatin vs. Epirubicin in TACE for Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transarterial chemoembolization (TACE) is a cornerstone in the management of unresectable hepatocellular carcinoma (HCC). The choice of chemotherapeutic agent is critical to the success of this locoregional therapy. This guide provides an objective comparison of two commonly utilized agents, Miriplatin (B1139251) and epirubicin (B1671505), focusing on their performance, safety, and underlying mechanisms in the context of TACE for HCC. The information presented is supported by data from clinical trials and comparative studies.
Performance and Efficacy
A pivotal phase III randomized controlled trial provides a direct comparison of this compound and epirubicin in TACE for unresectable HCC. The primary endpoint of this study was overall survival (OS), with secondary endpoints including treatment effect (TE), time to TACE failure, and adverse events.
Table 1: Overall Survival and Time to TACE Failure
| Outcome | This compound | Epirubicin | Hazard Ratio (95% CI) | P-value | Source |
| Median Overall Survival | 1111 days | 1127 days | 1.01 (0.73-1.40) | 0.946 | [1][2] |
| Median Time to TACE Failure | 365.5 days | 414.0 days | - | - | [1][2] |
The data indicates no statistically significant difference in overall survival between the this compound and epirubicin arms.[1][2]
Table 2: Treatment Effect and Local Tumor Control
| Outcome | This compound | Epirubicin | P-value | Source |
| Treatment Effect 4 (TE4) Rate* | 44.4% | 37.4% | - | [1][2] |
| Local Control Rate at 1 Year (this compound alone vs. This compound + low-dose Epirubicin) | 43% | 65% | 0.038 | [3][4] |
| Time to Progression (Balloon-Occluded TACE) | 3.2 months | 15.1 months | 0.0293 | [5] |
*TE4 is defined as a 100% necrotizing effect or tumor reduction.[1][2]
While one major trial showed a numerically higher but not statistically significant TE4 rate for this compound, another study focusing on balloon-occluded TACE reported a significantly longer time to progression with epirubicin.[1][2][5] Furthermore, the addition of low-dose epirubicin to this compound in TACE has been shown to significantly improve local tumor control compared to this compound alone.[3][4]
Safety and Tolerability
The safety profiles of this compound and epirubicin in TACE have been extensively evaluated, with a notable difference in hepatic adverse events.
Table 3: Grade 3 or Higher Adverse Events
| Adverse Event | This compound | Epirubicin | Source |
| Elevated Aspartate Aminotransferase (AST) | 39.5% | 57.7% | [1][2] |
| Elevated Alanine Aminotransferase (ALT) | 31.5% | 53.7% | [1][2] |
TACE with this compound was associated with a significantly lower incidence of grade 3 or higher elevations in AST and ALT compared to TACE with epirubicin, suggesting better hepatic tolerability for this compound.[1][2]
Experimental Protocols
Phase III Randomized Controlled Trial Comparing this compound and Epirubicin
-
Patient Population: Patients with unresectable HCC were included in the study. Key exclusion criteria included hypersensitivity to iodine or the chemotherapeutic agents, severe renal failure, and a history of previous TACE.
-
Randomization: Patients were randomized on a 1:1 basis to receive TACE with either this compound or epirubicin.
-
Drug Preparation and Administration:
-
This compound Group: this compound was suspended in lipiodol.
-
Epirubicin Group: Epirubicin was mixed with lipiodol to form an emulsion.
-
-
TACE Procedure: The TACE procedure was performed using the Seldinger technique to gain access to the hepatic artery. The chemotherapeutic agent, emulsified with lipiodol, was infused selectively into the tumor-feeding arteries. This was followed by embolization with gelatin sponge particles to induce ischemia.
-
Evaluation: Treatment effect was evaluated based on imaging criteria, and adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Retrospective Study of this compound plus Low-Dose Epirubicin
-
Study Design: This was a retrospective analysis comparing local tumor control in patients who underwent TACE with either this compound plus low-dose epirubicin or this compound alone.
-
Treatment Groups:
-
Combination Group: Received TACE with this compound and low-dose epirubicin.
-
Monotherapy Group: Received TACE with this compound alone.
-
-
Outcome Assessment: The primary outcome was the local tumor control rate, which was compared between the two groups using the Kaplan-Meier estimator and the log-rank test.
Mechanisms of Action
The differing chemical properties of this compound and epirubicin influence their behavior and mechanism of action within the TACE procedure.
This compound: this compound is a lipophilic, third-generation platinum-based compound.[6] Its high affinity for lipiodol, the oily contrast agent used in conventional TACE, allows for prolonged retention within the tumor.[6] The sustained release of the active platinum compound from the this compound-lipiodol suspension is thought to bind to DNA, leading to cytotoxicity.[6]
Epirubicin: Epirubicin is an anthracycline antibiotic that exerts its cytotoxic effects through DNA intercalation.[7] By inserting itself between the base pairs of the DNA double helix, it inhibits DNA and RNA synthesis, ultimately leading to cell death. In the context of TACE, epirubicin is delivered locally at a high concentration to the tumor site.
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. Transcatheter arterial chemoembolization - Wikipedia [en.wikipedia.org]
- 2. Transarterial chemoembolization (TACE) for liver cancer | Canadian Cancer Society [cancer.ca]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Hepatic Chemoembolization - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved survival with double platinum therapy transcatheter arterial infusion using cisplatin and transcatheter arterial chemoembolization using this compound for BCLC-B hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Miriplatin Shows Promise in Overcoming Cisplatin Resistance in Hepatoma Cells
For Immediate Release
Researchers and drug development professionals in oncology are continually challenged by the development of chemoresistance, a major factor in treatment failure for hepatocellular carcinoma (HCC). While cisplatin (B142131) has been a cornerstone of platinum-based chemotherapy, its efficacy is often limited by acquired resistance. Emerging preclinical data suggests that Miriplatin (B1139251), a novel lipophilic platinum complex, may offer a valuable alternative, demonstrating efficacy in cisplatin-resistant models and exhibiting distinct mechanisms of action and resistance.
This guide provides a comparative analysis of this compound and cisplatin, focusing on their efficacy in cisplatin-resistant hepatoma cells, supported by experimental data on cytotoxicity, apoptosis induction, and cellular accumulation.
Comparative Efficacy: this compound vs. Cisplatin
This compound has shown potential to circumvent the common mechanisms of cisplatin resistance. A key study established a this compound-resistant rat hepatoma cell line, AH109A/MP10, which, while approximately 10-fold more resistant to this compound, did not show cross-resistance to cisplatin. Conversely, three different human cancer cell lines selected for cisplatin resistance did not exhibit cross-resistance to this compound, suggesting that this compound may remain effective in tumors that have become refractory to cisplatin.[1][2]
Mechanisms of resistance to the two drugs appear to differ significantly. In cisplatin-resistant human hepatoma cell lines, a primary resistance mechanism is the reduced intracellular accumulation of the drug and consequently, lower levels of platinum-DNA adducts.[3] In contrast, in the this compound-resistant rat hepatoma model, resistance was not associated with changes in intracellular platinum accumulation or the formation of platinum-DNA adducts. Instead, the resistance was linked to the upregulation of the anti-apoptotic protein Bcl-2.[1][2]
Table 1: Comparative Cytotoxicity (IC50)
| Compound | Cell Line | Resistance Status | IC50 (µM) | Source |
| Cisplatin | HepG2 | Sensitive | 7.7 (48h) | [4] |
| Cisplatin | CD133- HepG2 | Sensitive | ~5 | [5] |
| Cisplatin | CD133+ HepG2 | Resistant | ~25 | [5] |
| This compound | AH109A | Sensitive | ~0.05 (as DPC) | [6] |
| This compound | AH109A/MP10 | Resistant | ~0.5 (as DPC) | [1] |
Note: IC50 for this compound is often reported based on its active metabolite, DPC (dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum).
Table 2: Apoptosis and Cellular Platinum Levels
| Parameter | Drug | Cell Line (Resistance Status) | Observation | Source |
| Apoptosis | Cisplatin | HepG2/DDP (Resistant) | Reduced apoptosis compared to sensitive cells. | [7] |
| This compound | AH109A/MP10 (this compound-Resistant) | Reduced this compound-induced apoptosis (not cisplatin-induced). | [1][2] | |
| Intracellular Pt | Cisplatin | BEL7404-CP20 (Resistant) | Up to 14-fold decrease vs. sensitive cells. | [3] |
| This compound | AH109A/MP10 (this compound-Resistant) | No significant difference vs. sensitive cells. | [1][2] | |
| Pt-DNA Adducts | Cisplatin | BEL7404-CP20 (Resistant) | 9-fold reduction vs. sensitive cells. | [3] |
| This compound | AH109A/MP10 (this compound-Resistant) | No significant difference vs. sensitive cells. | [1][2] |
Signaling Pathways in Resistance
The development of resistance to platinum-based drugs is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for developing strategies to overcome resistance.
Diagram: Cisplatin Resistance Pathways in Hepatoma Cells
References
- 1. Acquired resistance to this compound in rat hepatoma AH109A/MP10 is associated with increased Bcl-2 expression, leading to defects in inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cross-resistance, cisplatin accumulation, and platinum-DNA adduct formation and removal in cisplatin-sensitive and -resistant human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. MiR-124 sensitizes cisplatin-induced cytotoxicity against CD133+ hepatocellular carcinoma cells by targeting SIRT1/ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
Validating Biomarkers for Predicting Miriplatin Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Miriplatin, a lipophilic platinum-based agent administered via transarterial chemoembolization (TACE), is a therapeutic option for hepatocellular carcinoma (HCC). However, patient response to this compound, as with other platinum-based chemotherapies, can vary significantly. The identification and validation of predictive biomarkers are crucial for personalizing treatment and improving clinical outcomes. This guide provides a comparative overview of potential biomarkers for predicting response to this compound and other systemic therapies for HCC, supported by experimental data and detailed methodologies.
Biomarker Performance in Predicting Treatment Response
Due to the limited availability of studies specifically validating biomarkers for this compound, this guide includes data on biomarkers for cisplatin (B142131), another platinum-based chemotherapy used in HCC, as a surrogate. This is compared with biomarkers for currently prevalent alternative systemic therapies for advanced HCC: immunotherapy and targeted therapy.
| Treatment Modality | Biomarker | Patient Cohort | Biomarker Positive Response | Biomarker Negative Response | Odds Ratio (OR) / Hazard Ratio (HR) | p-value |
| Platinum-Based Chemotherapy (Cisplatin as surrogate for this compound) | High ERCC1 Expression | 87 HCC patients | Higher chemoresistance (in vitro) | Higher chemosensitivity (in vitro) | - | 0.02[1][2] |
| Immunotherapy (PD-1/PD-L1 Inhibitors) | PD-L1 Positive | 1,330 HCC patients (meta-analysis) | 26% Objective Response Rate (ORR) | 18% Objective Response Rate (ORR) | 1.86 | < 0.001[3][4] |
| Targeted Therapy (Sorafenib) | VEGF-A (rs2010963) CC Genotype | 34 HCC patients | Significantly associated with response | - | - | 0.046[5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the processes for biomarker validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biomarker studies. Below are protocols for the assessment of key biomarkers discussed in this guide.
Immunohistochemistry (IHC) for ERCC1 Expression in HCC
This protocol is adapted from a study evaluating ERCC1 expression as a predictor of cisplatin sensitivity in HCC.[1][2]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) HCC tissue samples are sectioned at 4 µm thickness.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the sections in a citrate (B86180) buffer (pH 6.0) at 121°C for 10 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes. Non-specific antibody binding is blocked with a protein block solution for 20 minutes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against ERCC1 (e.g., clone 8F1) at an appropriate dilution overnight at 4°C.
-
Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase conjugate. The signal is developed using a diaminobenzidine (DAB) substrate, and the sections are counterstained with hematoxylin.
-
Scoring: ERCC1 expression is evaluated based on the percentage of positively stained tumor cell nuclei. A cut-off value is established to dichotomize patients into high and low expression groups (e.g., >33% positive nuclei for high expression).[1][2]
Immunohistochemistry (IHC) for PD-L1 Expression in HCC
This protocol is a general guideline based on methods used in clinical trials for immune checkpoint inhibitors.
-
Tissue Preparation: FFPE tumor tissue sections are prepared as described for ERCC1 IHC.
-
Antigen Retrieval: Similar to the ERCC1 protocol, heat-induced epitope retrieval is performed using a suitable buffer (e.g., EDTA buffer, pH 9.0).
-
Primary Antibody Incubation: Sections are incubated with a validated anti-PD-L1 primary antibody (e.g., clones 22C3, 28-8, or SP263) for a specified time and temperature.
-
Detection System: An automated staining platform (e.g., Dako Autostainer Link 48) is often used with a specific detection kit designed for the chosen antibody clone.
-
Scoring: PD-L1 expression is typically assessed using the Combined Positive Score (CPS) or Tumor Proportion Score (TPS). CPS is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100. A cut-off (e.g., CPS ≥ 1) is used to define PD-L1 positivity.
Genotyping for VEGF-A Polymorphisms
This protocol describes the detection of single nucleotide polymorphisms (SNPs) in the VEGF-A gene.[5][6]
-
DNA Extraction: Genomic DNA is extracted from whole blood or tumor tissue using a commercially available kit.
-
PCR Amplification: A specific region of the VEGF-A gene containing the SNP of interest (e.g., rs2010963) is amplified using polymerase chain reaction (PCR) with specific primers.
-
Genotyping Analysis: The genotype is determined using methods such as:
-
TaqMan Allelic Discrimination Assay: This method uses fluorescently labeled probes that are specific to each allele.
-
Restriction Fragment Length Polymorphism (RFLP): The PCR product is digested with a restriction enzyme that cuts at a site created or abolished by the SNP. The resulting fragments are separated by gel electrophoresis.
-
Sanger Sequencing: The PCR product is sequenced to directly identify the nucleotide at the SNP position.
-
-
Data Analysis: The frequency of each genotype (e.g., CC, CG, GG for rs2010963) is determined in the patient cohort and correlated with treatment response.
Comparison with Alternative Therapies for HCC
While this compound is used in the TACE setting, for advanced HCC, systemic therapies such as immunotherapy and targeted therapies are the standard of care. Understanding the predictive biomarkers for these alternatives is crucial for comprehensive treatment planning.
-
Immunotherapy (e.g., Atezolizumab plus Bevacizumab, Durvalumab plus Tremelimumab): The expression of PD-L1 on tumor and immune cells is a predictive biomarker for response to immune checkpoint inhibitors.[3][4] A meta-analysis of 11 studies with 1,330 HCC patients showed that PD-L1-positive patients had a significantly higher objective response rate (ORR) of 26% compared to 18% in PD-L1-negative patients.[3][4] However, the predictive value of PD-L1 is still debated, and other factors such as tumor mutational burden and the tumor microenvironment are also being investigated.
-
Targeted Therapy (e.g., Sorafenib (B1663141), Lenvatinib): Several molecular markers have been investigated for predicting response to sorafenib, a multi-kinase inhibitor. Polymorphisms in genes related to angiogenesis, such as VEGF-A, have shown promise. One study found that the CC genotype of the VEGF-A SNP rs2010963 was significantly associated with a better response to sorafenib in HCC patients.[5][6] Other potential biomarkers include circulating levels of angiogenic factors and the presence of specific gene amplifications, though none are currently used in routine clinical practice to select patients for sorafenib treatment.
Future Directions
The validation of predictive biomarkers for this compound response in HCC is an area of unmet need. Future research should focus on:
-
Prospective clinical trials: Incorporating biomarker analysis into clinical trials of this compound-based TACE is essential for validating potential predictive markers.
-
Multi-omic approaches: Integrating genomics, transcriptomics, proteomics, and epigenomics may lead to the discovery of more robust biomarker signatures.
-
Liquid biopsies: The analysis of circulating tumor DNA (ctDNA) and other circulating biomarkers could provide a non-invasive method for predicting and monitoring treatment response.
By advancing our understanding and validation of these biomarkers, we can move towards a more personalized approach to the treatment of hepatocellular carcinoma, ensuring that patients receive the most effective therapies based on their individual tumor biology.
References
- 1. Evaluation of ERCC1 expression for cisplatin sensitivity in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. The predictive value of PD‐L1 expression in patients with advanced hepatocellular carcinoma treated with PD‐1/PD‐L1 inhibitors: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The predictive value of PD-L1 expression in patients with advanced hepatocellular carcinoma treated with PD-1/PD-L1 inhibitors: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Biomarkers of Sorafenib Response in Patients with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Biomarkers of Sorafenib Response in Patients with Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Miriplatin and Oxaliplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of two platinum-based chemotherapeutic agents, Miriplatin (B1139251) and oxaliplatin (B1677828). While both drugs exert their cytotoxic effects through the formation of platinum-DNA adducts, their distinct chemical properties and formulations lead to differences in their in vitro activity, cellular uptake, and mechanisms of action. This analysis is based on available experimental data, highlighting both similarities and key distinctions to inform further research and drug development.
Executive Summary
This compound is a third-generation, lipophilic platinum complex developed primarily for transarterial chemoembolization (TACE) in hepatocellular carcinoma.[1][2] In contrast, oxaliplatin is a third-generation platinum agent with a broader application in treating various solid tumors, notably colorectal cancer.[3] Due to its low aqueous solubility, the in vitro activity of this compound is often assessed through its released active components, such as dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC).[4][5]
Direct head-to-head in vitro comparative studies between this compound and oxaliplatin are limited. This guide, therefore, synthesizes data from various sources to provide a comparative overview. Available data suggests that the active component of this compound, DPC, exhibits cytotoxicity comparable to cisplatin (B142131) in certain cancer cell lines.[4] Oxaliplatin has demonstrated potent cytotoxicity across a wide range of cancer cell lines.[3][6][7] Both agents function by forming DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.[2][8]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for a key active component of this compound (DPC) and oxaliplatin in various human cancer cell lines. It is crucial to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity (IC50) of Dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC), an Active Component of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.26 | 3 days | [4] |
| HuH-7 | Hepatocellular Carcinoma | 1.9 | 3 days | [4] |
| Li-7 | Hepatocellular Carcinoma | 1.2 | 3 days | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Oxaliplatin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HT29 | Colon Cancer | 0.33 µg/mL (approx. 0.83 µM) | 24 hours | [6] |
| WiDr | Colon Cancer | 0.13 µg/mL (approx. 0.33 µM) | 24 hours | [6] |
| SW620 | Colon Cancer | 1.13 µg/mL (approx. 2.84 µM) | 24 hours | [6] |
| LS174T | Colon Cancer | 0.19 µg/mL (approx. 0.48 µM) | 24 hours | [6] |
| CaCo2 | Colon Cancer | 5.9 ± 1.7 | Not Specified | [7] |
| 2008 | Ovarian Cancer | 10 ± 1.6 | Not Specified | [7] |
| MCF-7 | Breast Cancer | 7.4 ± 2.7 | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | 17.9 ± 7.1 | Not Specified | [7] |
| A2780 | Ovarian Carcinoma | 0.17 | Not Specified | [3][9] |
| RT4 | Bladder Cancer | 11 | Not Specified | [3][9] |
| TCCSUP | Bladder Cancer | 15 | Not Specified | [3][9] |
| U-373MG | Glioblastoma | 17.6 | Not Specified | [3][9] |
| U-87MG | Glioblastoma | 30.9 | Not Specified | [3][9] |
| SK-MEL-2 | Melanoma | 7.85 | Not Specified | [3][9] |
| HT-144 | Melanoma | Not Specified | Not Specified | [3][9] |
Mechanism of Action: DNA Adduct Formation
Both this compound and oxaliplatin are DNA alkylating agents that form platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[2][8]
A study on human liver cancer cell line Li-7 showed that this compound suspended in Lipiodol (this compound/LPD) led to the formation of 380 ± 17 pg of platinum per µg of DNA after a 3-day treatment.[4] For oxaliplatin, studies have shown it forms fewer DNA adducts than cisplatin at equitoxic concentrations, suggesting that the nature of the adducts and the subsequent cellular response are critical to its cytotoxicity.[7][10] Quantitative analysis in colorectal cancer cell lines demonstrated that oxaliplatin-DNA adduct levels correlate with cytotoxicity.[8][11]
Cellular Uptake
The distinct physicochemical properties of this compound and oxaliplatin result in different mechanisms of cellular uptake.
This compound , being a lipophilic compound, is designed to be retained in the oily carrier Lipiodol for targeted delivery.[12] Its cellular uptake in vitro is facilitated by its gradual release of active platinum compounds.[4]
Oxaliplatin enters cells through various mechanisms, including passive diffusion and active transport via organic cation transporters (OCTs) and copper transporters (CTRs).[13]
Experimental Protocols
This compound (as this compound/LPD) In Vitro Cell Proliferation Assay[4]
-
Cell Culture: Human hepatoma cell lines (HepG2, HuH-7, Li-7) are cultured in appropriate media.
-
Drug Preparation: this compound is suspended in Lipiodol (LPD).
-
Experimental Setup: A cell culture insert system is used where the this compound/LPD suspension does not directly contact the cells but is separated by a membrane with pores.
-
Treatment: Cells are exposed to various concentrations of this compound/LPD for seven days.
-
Viability Assessment: Cell viability is determined using a standard method like the MTT assay to calculate the IC50 values.
Oxaliplatin In Vitro Cytotoxicity Assay[6]
-
Cell Culture: Human colon cancer cell lines (HT29, WiDr, SW620, LS174T) are maintained in standard culture conditions.
-
Drug Preparation: Oxaliplatin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired concentrations.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of oxaliplatin concentrations for 24 hours.
-
Viability Assessment: Cell growth inhibition is measured using a cytotoxicity assay, such as the sulforhodamine B (SRB) assay, to determine the IC50 values.
DNA Adduct Quantification
This compound/LPD: [4]
-
Cells are treated with this compound/LPD.
-
Genomic DNA is extracted and purified.
-
The amount of platinum bound to DNA is quantified using atomic absorption spectrometry.
Oxaliplatin: [8]
-
Cells are treated with [14C]-labeled oxaliplatin.
-
Genomic DNA is isolated.
-
The level of 14C-labeled oxaliplatin-DNA adducts is quantified using accelerator mass spectrometry (AMS).
Signaling Pathways and Experimental Workflows
Figure 1: General mechanism of action for this compound and Oxaliplatin.
Figure 2: General experimental workflows for in vitro cytotoxicity assessment.
Conclusion
This compound and oxaliplatin are both effective platinum-based anticancer agents that induce cell death through the formation of DNA adducts. This compound's lipophilic nature and formulation are tailored for localized, sustained-release delivery, making direct in vitro comparisons with the more systemically administered oxaliplatin challenging. The available data on this compound's active component, DPC, suggests a cytotoxic potential comparable to cisplatin in liver cancer cells. Oxaliplatin exhibits broad-spectrum in vitro cytotoxicity against a variety of cancer cell lines. Further head-to-head in vitro studies using standardized protocols and a range of cancer cell lines would be invaluable for a more definitive comparative analysis of their intrinsic potencies and for elucidating the nuances of their respective mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Miriplatin Combination Therapy Demonstrates Superior Disease Control in Randomized Controlled Trial for Hepatocellular Carcinoma
A pivotal randomized controlled trial has revealed that a combination therapy of Miriplatin (B1139251) and cisplatin (B142131) powder (DDP-H) significantly improves disease control and progression-free survival in patients with unresectable hepatocellular carcinoma (HCC) when compared to this compound monotherapy. This guide provides a comprehensive comparison of the combination therapy's performance, supported by experimental data from the trial, for researchers, scientists, and drug development professionals.
A multicenter, open-label, randomized phase II study (UMIN000004691) evaluated the efficacy and safety of transhepatic arterial infusion (TAI) chemotherapy using this compound combined with DDP-H versus this compound alone.[1][2][3] The findings indicate that the dual-platinum approach offers a promising alternative for patients with multiple HCCs who can tolerate the treatment.[2]
Comparative Efficacy and Safety Analysis
The combination therapy demonstrated a statistically significant improvement in key efficacy endpoints. The overall disease control rate for the this compound and DDP-H combination was 77.8%, a substantial increase from the 40.0% observed with this compound monotherapy.[1] Furthermore, the median progression-free survival was markedly extended in the combination therapy group to 423 days, compared to 91 days in the monotherapy group.[1]
While the combination therapy showed superior efficacy, the median survival time did not show a significant difference between the two groups (733 days for combination vs. 706 days for monotherapy).[2] Both treatment regimens were generally well-tolerated, with only a few cases in both arms experiencing grade 1 hematological and/or non-hematological toxicities according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[2] Another randomized controlled trial comparing this compound and cisplatin in transcatheter arterial chemoembolization (TACE) and TAI also reported no grade 4 or higher adverse events in either group.[4]
Quantitative Data Summary
| Efficacy Endpoint | This compound Monotherapy (n=9) | This compound + DDP-H Combination (n=10) | p-value |
| Overall Disease Control Rate | 40.0% | 77.8% | 0.0025 |
| Median Progression-Free Survival | 91 days | 423 days | 0.025 |
| Median Survival Time | 706 days | 733 days | 0.40 |
| Safety Profile | This compound Monotherapy | This compound + DDP-H Combination |
| Adverse Events | Grade 1 hematological and non-hematological toxicities observed in a few cases. | Grade 1 hematological and non-hematological toxicities observed in a few cases. A significant decrease in cholinesterase was noted. |
Experimental Protocols
Transhepatic Arterial Infusion (TAI) Chemotherapy
The randomized controlled trial (UMIN000004691) employed the following protocol for drug administration:
-
Patient Population: Patients aged 20-80 years with histologically or clinically diagnosed unresectable hepatocellular carcinoma, with at least one tumor larger than 10 mm, and who were not candidates for surgical resection, radiofrequency ablation, or radiation therapies.[3]
-
Monotherapy Group (TOCE): A microcatheter was advanced as close as possible to the tumors. This compound, dissolved in lipiodol at a concentration of 20 mg/ml, was administered up to a maximum dose of 120 mg per person. If multiple vessels supplied the tumors, the dose was divided accordingly.[1]
-
Combination Therapy Group (TOCE + HAIC): Cisplatin powder (DDP-H) was dissolved in saline at a concentration of 1.43 mg/ml. It was administered as hepatic arterial infusion chemotherapy (HAIC) at a rate of 3 mg/min through the hepatic arteries supplying the liver lobes containing the tumors. This was followed by the administration of this compound as described for the monotherapy group.[1]
-
Treatment Repetition: The respective therapy was repeated unless disease progression or severe adverse events were observed.[1][2]
Mechanism of Action and Signaling Pathways
This compound, a lipophilic platinum complex, exerts its antitumor effects primarily through the formation of platinum-DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).[5]
PUMA-Mediated Apoptosis Signaling Pathway
Recent studies have elucidated a synergistic effect between this compound and radiation, which is mediated through the p53 up-regulated modulator of apoptosis (PUMA). This process involves the activation of the JNK signaling pathway.[6]
Experimental Workflow: Randomized Controlled Trial
The workflow of the randomized controlled trial comparing this compound monotherapy with the combination therapy is outlined below.
References
- 1. Transhepatic arterial infusion chemotherapy using a combination of this compound and CDDP powder versus this compound alone in the treatment of hepatocellular carcinoma: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transhepatic arterial infusion chemotherapy using a combination of this compound and CDDP powder versus this compound alone in the treatment of hepatocellular carcinoma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transhepatic arterial infusion chemotherapy using a combination of this compound and CDDP powder versus this compound alone in the treatment of hepatocellular carcinoma: a randomized controlled trial | springermedizin.de [springermedizin.de]
- 4. Efficacy and safety of cisplatin versus this compound in transcatheter arterial chemoembolization and transarterial infusion chemotherapy for hepatocellular carcinoma: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Miriplatin vs. Conventional TACE: A Comparative Analysis of Survival Benefits in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the survival benefits associated with Miriplatin-based transarterial chemoembolization (TACE) versus conventional TACE (cTACE) utilizing agents such as cisplatin (B142131) and epirubicin (B1671505) for the treatment of hepatocellular carcinoma (HCC). This analysis is based on a review of published clinical studies, focusing on quantitative survival data, experimental methodologies, and the underlying molecular pathways.
Quantitative Survival and Response Analysis
The efficacy of this compound TACE in comparison to conventional TACE regimens has been evaluated in several clinical trials. The primary endpoints of these studies typically include overall survival (OS), progression-free survival (PFS), time to progression (TTP), and objective response rates (ORR). A summary of key findings is presented below.
This compound vs. Epirubicin in TACE for BCLC-B HCC
A study comparing a combination therapy involving cisplatin-based transcatheter arterial infusion (TAI) and TACE with either this compound or epirubicin for Barcelona Clinic Liver Cancer (BCLC) stage B HCC demonstrated a significant survival advantage for the this compound group.[1]
| Survival Metric | This compound Group | Epirubicin Group | P-value |
| 1-Year Overall Survival | 95.8% | 66.4% | 0.020 |
| 2-Year Overall Survival | 61.3% | 36.0% | 0.020 |
| Median Time to Progression | 9.4 months | 4.4 months | - |
Phase III Randomized Trial: this compound vs. Epirubicin
A phase III randomized trial provided a direct comparison of TACE with this compound versus TACE with epirubicin for unresectable HCC. This study concluded that while this compound did not demonstrate superiority in overall survival, it was associated with fewer hepatic adverse events.[2][3]
| Survival Metric | This compound Group (n=124) | Epirubicin Group (n=123) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 1111 days | 1127 days | 1.01 (0.73–1.40) | 0.946 |
| 2-Year Survival Rate | 67% | 76% | - | - |
| 3-Year Survival Rate | 50% | 53% | - | - |
| Median Time to TACE Failure | 365.5 days | 414.0 days | - | 0.250 |
| Treatment Effect (TE4) | 44.4% | 37.4% | - | 0.184 |
This compound vs. Cisplatin in TACE
A retrospective cohort study compared the survival benefits of this compound-based TACE and cisplatin-based TACE. After propensity score matching to adjust for baseline characteristics, the study found no significant difference in overall survival between the two groups.[4][5]
| Survival Metric | This compound Group (n=99) | Cisplatin Group (n=99) | Ratio (95% CI) | P-value |
| Median Overall Survival | 1490 days | 1830 days | 0.814 (0.546–1.215) | 0.4022 |
Experimental Protocols
The methodologies employed in the cited studies for both this compound and conventional TACE follow a generally standardized procedure, with variations in the specific chemotherapeutic agents and their preparation.
Patient Selection
Patients enrolled in these studies typically presented with unresectable hepatocellular carcinoma, often classified as BCLC stage B. Key inclusion criteria generally included:
-
No prior treatment for HCC.
-
Unsuitability for surgical resection.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate liver function (Child-Pugh class A or B).
-
Normal renal function (serum creatinine (B1669602) levels).
This compound TACE Protocol
-
Preparation of this compound Suspension : this compound, a lipophilic platinum complex, is suspended in an oily contrast agent, Lipiodol. For example, a 70 mg vial of this compound may be dissolved in 4 ml of Lipiodol.[2] The amount of the suspension is determined by the tumor size.
-
Catheterization : Using the Seldinger technique, a microcatheter is superselectively advanced into the hepatic artery branch feeding the tumor.
-
Intra-arterial Injection : The this compound-Lipiodol suspension is injected into the tumor-feeding arteries.
-
Embolization : Following the infusion of the chemotherapeutic agent, the vessel is embolized using gelatin sponge particles until blood flow stasis is achieved.
Conventional TACE (cTACE) Protocol (Epirubicin/Cisplatin)
-
Preparation of Chemotherapeutic Emulsion :
-
Catheterization : Similar to the this compound TACE procedure, a microcatheter is selectively placed in the tumor-feeding artery.
-
Intra-arterial Injection : The prepared emulsion of the chemotherapeutic agent and Lipiodol is infused.
-
Embolization : The procedure is completed by embolizing the target vessel with gelatin sponge particles.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and conventional TACE agents are primarily mediated through the induction of apoptosis in cancer cells. However, the specific signaling pathways involved can differ.
This compound
This compound is a third-generation, lipophilic platinum compound. Its high affinity for Lipiodol results in prolonged retention within the tumor, leading to a sustained release of the active platinum component. While specific signaling pathway studies for this compound are limited, its mechanism is understood to be similar to other platinum-based agents, which induce cell death through the formation of DNA adducts.
Cisplatin
Cisplatin exerts its anticancer effects by inducing apoptosis through multiple signaling pathways:
-
DNA Damage and Apoptosis Induction : Cisplatin forms intra-strand crosslinks with purine (B94841) bases in DNA, which interferes with DNA repair mechanisms and leads to DNA damage.[2] This damage can trigger both the intrinsic and extrinsic apoptotic pathways.
-
p53 Signaling : DNA damage activates the p53 tumor suppressor protein, which in turn can arrest the cell cycle and induce apoptosis.
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) signaling pathway can be activated by cisplatin-induced cellular stress, contributing to the apoptotic response.[1]
-
Caspase Activation : Cisplatin treatment has been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade, in hepatocellular carcinoma cells.[4]
Epirubicin
Epirubicin, an anthracycline antibiotic, induces cell death through several mechanisms:
-
DNA Intercalation : Epirubicin intercalates into the DNA, thereby inhibiting nucleic acid synthesis and triggering apoptosis.
-
Topoisomerase II Inhibition : It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks.
-
Induction of Apoptosis : Epirubicin has been shown to induce apoptosis in cancer cells through both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[6][7]
-
JAK/STAT1 Pathway : One study has suggested that epirubicin may enhance the anti-cancer effects of radiation by downregulating the JAK/STAT1 signaling pathway in hepatocellular carcinoma.[8]
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for Transarterial Chemoembolization (TACE).
Signaling Pathways in Conventional TACE
Caption: Known signaling pathways for cisplatin and epirubicin in inducing apoptosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epirubicin induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Epirubicin Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of Miriplatin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamics of different Miriplatin formulations, a lipophilic platinum-based anticancer agent. The information presented is intended to assist researchers and professionals in drug development in understanding the performance of various this compound delivery systems, supported by experimental data.
Data Presentation: Comparative Pharmacodynamics
The following tables summarize key pharmacodynamic parameters of different this compound formulations based on available preclinical and clinical data. Direct comparative studies between all formulations are limited; therefore, data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound Formulations
| Formulation | Cell Line | Assay | IC50 | Reference |
| This compound-loaded Micelles | A549-iRFP 3D MCS | 3D Cell Viability Assay | ~25 µM | [1] |
| Cisplatin (B142131) (Reference) | A549-iRFP 3D MCS | 3D Cell Viability Assay | 84.78 µM | [1] |
| DPC (Active form of this compound) | AH-109A (rat hepatoma) | Not Specified | 0.1-0.7 nmol/ml | [2] |
| Cisplatin (Reference) | AH-109A (rat hepatoma) | Not Specified | Similar to DPC | [2] |
Note: 3D MCS = Three-dimensional multicellular spheroids. Data for direct comparison of this compound/Lipiodol suspension in standard in vitro cytotoxicity assays is limited due to its formulation as an oily suspension for in vivo arterial administration.
Table 2: In Vivo Antitumor Efficacy of this compound Formulations
| Formulation | Animal Model | Tumor Type | Efficacy Endpoint | Result | Reference |
| This compound/Lipiodol Suspension | Rat Hepatic Tumor Model | AH109A Hepatoma | Tumor Growth Suppression | Significant suppression of tumor growth. | [2] |
| This compound/Lipiodol Suspension | Rabbit VX2 Liver Tumor | VX2 Carcinoma | Tumor Necrosis | Comparable to Cisplatin/Lipiodol. | [3] |
| This compound s/o/w Emulsion | Rabbit VX2 Tumor Model | VX2 Carcinoma | Lipiodol Accumulation | Preferable accumulation compared to suspension. | [4] |
| This compound-loaded Micelles (oxidized) | Orthotopic Lung Cancer Mouse Model | A549-iRFP Lung Cancer | Tumor Progression and Metastasis | Comparable efficacy to cisplatin with reduced renal toxicity. | [5] |
s/o/w emulsion = solid-in-oil-in-water emulsion
Table 3: Platinum Accumulation and DNA Adduct Formation
| Formulation | Tissue/Cell Type | Parameter | Measurement | Result | Reference |
| This compound/Lipiodol Suspension | Rat Hepatic Tumor vs. Normal Liver | Platinum Concentration | Flameless Atomic Absorption Spectrometry | Selective and prolonged retention of platinum in tumor tissue. | [6] |
| This compound/Lipiodol Suspension | H4-II-E/CDDP (Cisplatin-resistant) cells | Intracellular Platinum Accumulation & DNA Adducts | Not Specified | No difference compared to cisplatin-sensitive cells. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacodynamic evaluation of this compound formulations are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound formulation.
Materials:
-
Cancer cell line of interest (e.g., HepG2 for hepatocellular carcinoma)
-
Complete cell culture medium
-
This compound formulation (and appropriate vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound formulation in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated cells.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Antitumor Efficacy in a Subcutaneous Tumor Model
This protocol outlines a general procedure for evaluating the antitumor activity of this compound formulations in a murine model.
Objective: To compare the in vivo antitumor efficacy of different this compound formulations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line capable of forming subcutaneous tumors
-
This compound formulations to be tested
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or medium) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound formulation 1, this compound formulation 2).
-
Treatment Administration: Administer the this compound formulations to the respective groups according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal, or intratumoral for the Lipiodol suspension in a relevant model).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or determination of platinum concentration).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups to evaluate the antitumor efficacy.
Quantification of Platinum in Tissues
This protocol describes the general steps for measuring platinum concentration in biological samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Objective: To determine the biodistribution and tumor accumulation of platinum from different this compound formulations.
Materials:
-
Tissue samples (tumor and other organs) from treated animals
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (optional)
-
ICP-MS instrument
-
Platinum standard solutions
Procedure:
-
Sample Collection and Preparation: Excise tissues of interest at the study endpoint and weigh them.
-
Acid Digestion: Place the tissue samples in digestion vessels and add a measured volume of concentrated nitric acid. The samples are then heated (e.g., using a microwave digestion system) to break down the organic matrix and solubilize the platinum.[11]
-
Dilution: After digestion, dilute the samples to a suitable volume with deionized water to bring the platinum concentration within the linear range of the ICP-MS instrument.[12]
-
ICP-MS Analysis: Introduce the diluted samples into the ICP-MS. The instrument will ionize the sample, and the mass spectrometer will separate and detect the platinum ions based on their mass-to-charge ratio.[12]
-
Quantification: Create a calibration curve using platinum standard solutions of known concentrations. Use this curve to determine the concentration of platinum in the unknown samples. The results are typically expressed as µg of platinum per gram of tissue.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins to elucidate the mechanism of action of this compound.
Objective: To assess the effect of this compound formulations on the expression of apoptosis-related proteins such as caspases, Bax, and Bcl-2.
Materials:
-
Cells treated with this compound formulations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[13]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.[13]
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[14]
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels of the apoptosis markers between different treatment groups.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the pharmacodynamics of this compound.
Caption: Experimental workflow for comparative pharmacodynamic evaluation.
References
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the antitumor efficacy of transcatheter arterial chemoembolization with a this compound-iodized oil suspension and a cisplatin-iodized oil suspension for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of a monodisperse solid-in-oil-in-water this compound/ lipiodol emulsion in transcatheter arterial chemoembolization using a rabbit VX2 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Development of Nano Formulations of Lipophilic Platinum Complexes agai" by Zizhao Xu [scholarlycommons.pacific.edu]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Miriplatin: A Comparative Analysis of Safety and Efficacy in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Miriplatin (B1139251), a lipophilic platinum-based chemotherapeutic agent, with other platinum-based alternatives, primarily focusing on its application in transarterial chemoembolization (TACE) for the treatment of hepatocellular carcinoma (HCC). The information presented is supported by experimental data to validate its safety and efficacy in specific patient populations.
Comparative Efficacy
This compound, administered as a suspension in an oily lymphographic agent like Lipiodol, has demonstrated efficacy in the treatment of unresectable HCC. Its lipophilic nature allows for selective retention within the tumor, leading to the gradual release of active platinum compounds and the formation of platinum-DNA adducts, ultimately inducing apoptosis in cancer cells.[1][2][3][4]
Clinical studies have compared the efficacy of this compound-based TACE with other commonly used chemotherapeutic agents, such as cisplatin (B142131) and epirubicin (B1671505).
Table 1: Comparative Efficacy of this compound in Transarterial Chemoembolization (TACE) for Hepatocellular Carcinoma
| Comparison Agent | Study Design | Patient Population | Key Efficacy Endpoints | Results |
| Cisplatin | Retrospective cohort study with propensity score matching | 120 this compound, 166 Cisplatin patients with HCC | Overall Survival (OS) | No significant difference in OS. Median survival time: 1490 days for this compound vs. 1830 days for Cisplatin (p=0.4022).[5][6][7][8] |
| Cisplatin | Randomized controlled trial | 49 this compound, 49 Cisplatin patients with HCC undergoing TACE or TAI | Therapeutic Effect (TE) 3 months post-treatment, Overall Survival (OS) | No significant difference in TE (TE3+4: 45.0% for this compound vs. 42.3% for Cisplatin, p=0.8551) or OS (p=0.905).[9][10][11][12] |
| Epirubicin | Phase III randomized trial | 124 this compound, 123 Epirubicin patients with unresectable HCC | Overall Survival (OS), Treatment Effect (TE4), Time to TACE failure | No superiority in OS for this compound. Median OS: 1111 days for this compound vs. 1127 days for Epirubicin (p=0.946). TE4 rates: 44.4% for this compound vs. 37.4% for Epirubicin.[13][14] |
| This compound + Cisplatin (DDP-H) vs. This compound alone | Randomized phase II study | 10 this compound/DDP-H, 9 this compound monotherapy patients with unresectable HCC | Progression-Free Survival (PFS), Overall Disease Control Rate | Combination therapy showed significantly better PFS (423 vs. 91 days, p=0.025) and disease control rate (77.8% vs. 40.0%, p=0.0025). No significant difference in median survival time.[15][16] |
Safety Profile and Specific Patient Populations
A key advantage of this compound is its favorable safety profile, particularly concerning nephrotoxicity. This makes it a suitable option for patients who are unable to tolerate the perioperative hydration required for cisplatin-based TACE.[5][6][7][8]
Patients with Renal Impairment
Clinical evidence suggests that this compound can be safely administered to HCC patients with chronic renal failure. In a retrospective study of 67 HCC patients with an estimated glomerular filtration rate (eGFR) <60ml/min, this compound administration did not lead to a significant decrease in eGFR.[1] Case reports of patients with stage 4 chronic renal failure also indicate that transcatheter arterial chemotherapy with this compound was well-tolerated without elevating serum creatinine (B1669602) levels.[2][15][17]
Elderly Patients
The reduced need for hydration and lower systemic toxicity make this compound a viable treatment option for elderly patients with HCC who may have comorbidities that preclude the use of more aggressive chemotherapy regimens.[4]
Table 2: Comparative Safety of this compound in Transarterial Chemoembolization (TACE) for Hepatocellular Carcinoma
| Comparison Agent | Key Adverse Events (Grade 3 or higher) | Observations |
| Cisplatin | Elevated serum creatinine | Creatinine levels in the cisplatin group rose 3 days after TACE or TAI (P = 0.0397).[9][10] this compound allows for the omission of periprocedural hydration needed to prevent cisplatin-induced kidney injury.[5][6][7][8] |
| Epirubicin | Elevated aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) | Hepatic adverse events were less frequent in the this compound group. Elevated AST: 39.5% for this compound vs. 57.7% for Epirubicin. Elevated ALT: 31.5% for this compound vs. 53.7% for Epirubicin.[13][14] |
Experimental Protocols
Transarterial Chemoembolization (TACE) with this compound
The standard protocol for this compound-based TACE involves the following key steps:
-
Preparation of this compound Suspension: A vial of this compound (e.g., 70 mg) is suspended in an oily lymphographic agent, typically Lipiodol (e.g., 4 ml). The maximum dose is often capped at 120-140 mg of this compound in 6-8 ml of Lipiodol.[18][19]
-
Catheterization: Using the Seldinger technique, a microcatheter is superselectively advanced into the hepatic artery branches feeding the tumor.[6][19]
-
Injection: The this compound-Lipiodol suspension is slowly injected under fluoroscopic guidance until the tumor vessels are filled.[15][18]
-
Embolization: The feeding arterial vessels are then embolized using gelatin sponge particles to induce stasis of blood flow.[6][18]
The following diagram illustrates a typical workflow for a clinical trial evaluating this compound in TACE.
Mechanism of Action: Signaling Pathway
This compound, like other platinum-based drugs, exerts its cytotoxic effects by forming platinum-DNA adducts, which block DNA replication and transcription, ultimately leading to cell death.[1][3] The downstream signaling cascade involves the activation of apoptotic pathways. One key mediator in this process is the p53 upregulated modulator of apoptosis (PUMA), a BH3-only protein.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
This pathway highlights how this compound-induced DNA damage can lead to the p53-dependent upregulation of PUMA. PUMA then inhibits anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[5][6][7][8][20]
Conclusion
This compound presents a valuable therapeutic option for patients with unresectable hepatocellular carcinoma undergoing transarterial chemoembolization. Its efficacy is comparable to that of cisplatin and epirubicin, with a notable advantage in its safety profile, particularly the reduced risk of nephrotoxicity. This makes this compound a suitable choice for patients with pre-existing renal impairment or those who are poor candidates for extensive hydration. Further research into combination therapies and its application in other cancer types may expand its clinical utility.
References
- 1. [Transcatheter arterial chemotherapy with this compound for patients with hepatocellular carcinoma and chronic renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed [koreamed.org]
- 3. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PUMA-mediated apoptosis drives chemical hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of cisplatin versus this compound in transcatheter arterial chemoembolization and transarterial infusion chemotherapy for hepatocellular carcinoma: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of cisplatin versus this compound in transcatheter arterial chemoembolization and transarterial infusion chemotherapy for hepatocellular carcinoma: A randomized controlled trial | CiNii Research [cir.nii.ac.jp]
- 12. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transhepatic arterial infusion chemotherapy using a combination of this compound and CDDP powder versus this compound alone in the treatment of hepatocellular carcinoma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases [gutnliver.org]
- 18. Improved survival with double platinum therapy transcatheter arterial infusion using cisplatin and transcatheter arterial chemoembolization using this compound for BCLC-B hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
A Comparative Guide to the Nephrotoxicity of Miriplatin and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nephrotoxic profiles of two platinum-based chemotherapy agents: Miriplatin (B1139251) and the widely-used conventional drug, cisplatin (B142131). While both drugs are integral in cancer therapy, their effects on renal function differ significantly. This document synthesizes available experimental data to highlight these differences, offering valuable insights for preclinical and clinical research.
Executive Summary
Cisplatin is a potent antineoplastic agent, but its clinical use is frequently limited by severe nephrotoxicity.[1] This renal damage is a primary dose-limiting factor and can lead to acute kidney injury (AKI) and chronic kidney disease.[1][2] In contrast, this compound, a lipophilic platinum complex primarily used in transcatheter arterial chemoembolization (TACE) for hepatocellular carcinoma (HCC), has demonstrated a significantly lower risk of nephrotoxicity.[3][4] Clinical data suggests this compound is well-tolerated even in patients with pre-existing renal impairment.[3][4] This difference is largely attributed to their distinct pharmacokinetic properties and mechanisms of renal accumulation.
Quantitative Data on Renal Function
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the differential impact of this compound and cisplatin on renal function markers.
Table 1: Preclinical Data from Animal Models - Cisplatin-Induced Nephrotoxicity
| Parameter | Animal Model | Cisplatin Dose | Observation | Reference |
| Serum Creatinine (B1669602) | Rats | 10, 25, 50 mg/kg (single IP injection) | Marked increase, peaking at 48-72 hours post-injection. | [5] |
| Blood Urea Nitrogen (BUN) | Rats | 10, 25, 50 mg/kg (single IP injection) | Marked increase, peaking at 48-72 hours post-injection. | [5] |
| Histopathology | Rats | 25 and 50 mg/kg (single IP injection) | Mild to moderate tubular necrosis. | [5] |
| Histopathology | Mice | 10 mg/kg (single IP injection) | Moderate glomerular and tubular damage. | [6] |
Note: Direct comparative preclinical data for this compound was not available in the reviewed literature.
Table 2: Clinical Data - this compound Renal Safety in HCC Patients
| Parameter | Patient Population | This compound Administration | Key Findings | Reference |
| Serum Creatinine | 3 HCC patients with stage 4 chronic renal failure | Transcatheter Arterial Chemotherapy | No elevation in serum creatinine levels post-treatment. | [3][7] |
| Estimated Glomerular Filtration Rate (eGFR) | 67 HCC patients with chronic renal failure (eGFR <60ml/min) | Transcatheter Arterial Chemotherapy | No significant decrease in eGFR at 1 and 2 months post-treatment. | [8] |
| Adverse Events | Phase II study in HCC patients | Transcatheter Arterial Chemotherapy | No severe renal toxicity reported; very low plasma concentration of total platinum. | [3][4] |
Mechanisms of Nephrotoxicity
The disparity in the nephrotoxic potential of this compound and cisplatin stems from their different molecular structures and resulting interactions within the body.
Cisplatin-Induced Nephrotoxicity
Cisplatin-induced kidney damage is a complex process involving multiple pathways:
-
Renal Accumulation: Cisplatin is primarily excreted through the kidneys.[9] It is actively taken up by renal tubular cells, particularly via the organic cation transporter 2 (OCT2), leading to high intracellular concentrations.[10]
-
Cellular Damage: Once inside the renal cells, cisplatin exerts its toxic effects through:
-
DNA Damage: Cisplatin forms adducts with nuclear and mitochondrial DNA, triggering apoptosis (programmed cell death).[11]
-
Oxidative Stress: It generates reactive oxygen species (ROS), leading to cellular damage and inflammation.
-
Inflammation: Cisplatin activates inflammatory pathways, attracting immune cells that can exacerbate tissue injury.[12]
-
Mitochondrial Dysfunction: Damage to mitochondria disrupts cellular energy production, contributing to cell death.[11]
-
The following diagram illustrates the key signaling pathways involved in cisplatin-induced nephrotoxicity.
References
- 1. Analysis of adverse events of renal impairment related to platinum-based compounds using the Japanese Adverse Drug Event Report database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Adult Renal Progenitor Cells Prevent Cisplatin-Nephrotoxicity by Inducing CYP1B1 Overexpression and miR-27b-3p Down-Regulation through Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
- 5. Biochemical and histological study of rat liver and kidney injury induced by Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcatheter arterial chemotherapy with this compound for hepatocellular carcinoma patients with chronic renal failure: report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Transcatheter arterial chemotherapy with this compound for patients with hepatocellular carcinoma and chronic renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-Wide Analyses of Nephrotoxicity in Platinum-Treated Cancer Patients Identify Association with Genetic Variant in RBMS3 and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Miriplatin in Hepatocellular Carcinoma: A Comparative Guide to Monotherapy and Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Miriplatin (B1139251), a third-generation lipophilic platinum agent, has become a cornerstone of transarterial chemoembolization (TACE) for hepatocellular carcinoma (HCC), particularly in Japan.[1][2] Its unique formulation allows for selective retention in hepatic tumors, maximizing anti-tumor effects while minimizing systemic toxicity.[1][2] This guide provides an objective comparison of this compound monotherapy versus its use in combination with other chemotherapeutic agents, supported by data from recent clinical studies. While a formal meta-analysis is not yet available, this document synthesizes findings from key randomized controlled trials and retrospective studies to inform ongoing research and clinical trial design.
Efficacy: Monotherapy vs. Combination Regimens
Clinical evidence suggests that combining this compound with other platinum agents or anthracyclines may offer improved efficacy in terms of disease control and survival outcomes compared to this compound alone.
A randomized controlled trial directly comparing this compound monotherapy with a combination of this compound and cisplatin (B142131) powder (DDP-H) in patients with unresectable HCC demonstrated significantly better progression-free survival (PFS) and overall disease control rate (DCR) in the combination therapy group.[3][4][5] However, this trial did not find a statistically significant difference in median overall survival (OS).[3][4]
Another study retrospectively compared TACE using a combination of this compound and cisplatin against cisplatin monotherapy. The results indicated significantly better 1-, 3-, and 5-year survival rates for the combination therapy group.[6]
Furthermore, a study evaluating the addition of low-dose epirubicin (B1671505) to this compound in TACE found significantly improved local tumor control at 6 and 12 months compared to this compound monotherapy.[7]
The following table summarizes the key efficacy data from these comparative studies.
| Treatment Regimen | Study Design | Progression-Free Survival (PFS) | Overall Survival (OS) | Disease Control Rate (DCR) | Local Control Rate |
| This compound Monotherapy | Randomized Controlled Trial[3][4] | 91 days | 706 days | 40.0% | - |
| This compound + Cisplatin (DDP-H) | Randomized Controlled Trial[3][4] | 423 days (p=0.025) | 733 days (p=0.40) | 77.8% (p=0.0025) | - |
| Cisplatin Monotherapy | Retrospective Study[6] | - | 1-year: 100%, 3-year: 42.1%, 5-year: 9.0% | - | - |
| This compound + Cisplatin | Retrospective Study[6] | - | 1-year: 100%, 3-year: 56.7%, 5-year: 26.2% (p=0.034) | - | - |
| This compound Monotherapy | Retrospective Study[7] | - | - | - | 6 months: 61%, 1 year: 43% |
| This compound + Epirubicin | Retrospective Study[7] | - | - | - | 6 months: 87%, 1 year: 65% (p=0.038) |
Experimental Protocols
Understanding the methodologies of the cited studies is crucial for interpreting the data. The following sections detail the key experimental protocols.
Randomized Controlled Trial: this compound Monotherapy vs. This compound + Cisplatin (DDP-H)[3][4]
-
Objective: To evaluate the efficacy and safety of hepatic arterial infusion chemotherapy using a combination of this compound and cisplatin powder (DDP-H) versus this compound monotherapy in patients with unresectable HCC.
-
Patient Population: 19 patients with Barcelona-Clinic Liver Cancer (BCLC) staging classification A and B were randomized.
-
Treatment Arms:
-
Monotherapy Group (n=9): Received this compound administered through the hepatic arteries supplying the tumors.
-
Combination Therapy Group (n=10): Received a combination of this compound and DDP-H administered through the hepatic arteries supplying the tumors.
-
-
Endpoints:
-
Primary: Progression-free survival.
-
Secondary: Overall survival, disease control rate, and adverse events.
-
-
Procedure: The assigned therapy was repeated unless disease progression or severe adverse events occurred.
Retrospective Study: this compound + Cisplatin vs. Cisplatin Monotherapy in TACE[6]
-
Objective: To compare the outcomes of TACE using a combination of this compound plus cisplatin versus cisplatin monotherapy for HCC.
-
Patient Population: 87 patients with BCLC stage A or B HCC undergoing their first TACE procedure.
-
Treatment Arms:
-
Combination Therapy Group (n=50): Received TACE with a combination of this compound and cisplatin.
-
Monotherapy Group (n=37): Received TACE with cisplatin alone.
-
-
Endpoints: 1-, 3-, and 5-year survival rates, treatment-related adverse effects.
-
Procedure: Short-term therapeutic effect was evaluated by dynamic computed tomography 1-3 months after TACE.
Signaling Pathways and Mechanism of Action
This compound, like other platinum-based agents, exerts its cytotoxic effects by forming platinum-DNA adducts.[2] This process disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[2] The lipophilic nature of this compound facilitates its prolonged retention within the liver, enhancing its therapeutic effect on HCC cells while minimizing systemic exposure and associated toxicities.[2]
The combination of this compound with other agents like cisplatin is thought to have a synergistic effect. While this compound provides sustained, localized drug delivery, the co-administration of a less viscous, quick-release agent like cisplatin may prevent vessel embolism and enhance the overall anti-tumor response.[6]
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. Transhepatic arterial infusion chemotherapy using a combination of this compound and CDDP powder versus this compound alone in the treatment of hepatocellular carcinoma: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transhepatic arterial infusion chemotherapy using a combination of this compound and CDDP powder versus this compound alone in the treatment of hepatocellular carcinoma: a randomized controlled trial | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Transcatheter Arterial Chemoembolization for Unresectable Hepatocellular Carcinoma Using a Combination of Platinum Agents (Cisplatin plus this compound): A Retrospective Comparison with Cisplatin Monotherapy [scirp.org]
- 7. Effect of transarterial chemoembolization with this compound plus epirubicin on local control of hepatocellular carcinoma: a retrospective comparison with this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Outcomes of Miriplatin Treatment: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the long-term outcomes associated with Miriplatin (B1139251), a third-generation lipophilic platinum-based chemotherapeutic agent. Developed for transarterial chemoembolization (TACE) in the treatment of hepatocellular carcinoma (HCC), this compound's efficacy and safety are critically evaluated against other platinum-based agents—Cisplatin and Carboplatin—as well as the commonly used anthracycline, Epirubicin (B1671505). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental protocols, and mechanistic insights to inform future research and clinical practice.
Executive Summary
This compound, administered as a suspension in an oily lymphographic agent, is designed for selective delivery and prolonged retention within hepatic tumors. Clinical studies demonstrate that this compound offers a safety advantage, particularly in terms of reduced systemic and hepatic toxicity, when compared to Epirubicin and Cisplatin. While overall survival benefits are not consistently superior to these established agents, this compound's favorable tolerability profile makes it a valuable alternative, especially in patients who may not be suitable for more aggressive therapies. This guide presents the available long-term data, detailed methodologies of key clinical trials, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the long-term outcomes of this compound in comparison to Cisplatin, Epirubicin, and Carboplatin for the treatment of unresectable hepatocellular carcinoma (uHCC) via TACE.
Table 1: Efficacy Outcomes of this compound vs. Comparators in TACE for uHCC
| Outcome Measure | This compound | Cisplatin | Epirubicin | Carboplatin (Indirect Comparison) | Citation(s) |
| Median Overall Survival (OS) | 1111 days | 1830 days (propensity score matched) | 1127 days | 2.3 years | [1][2][3] |
| 1-Year Survival Rate | 80.0% - 95.8% | Not Reported | 66.4% | 82.9% | [1] |
| 3-Year Survival Rate | 40.3% | Not Reported | Not Reported | 45.1% | [1] |
| 5-Year Survival Rate | 23.9% | Not Reported | Not Reported | 37.6% | [1] |
| Median Time to Progression (TTP) / TACE Failure | 365.5 days | Not Reported | 414.0 days | Not Reported | [1] |
| Treatment Effect (TE4 - 100% Necrosis) | 44.4% | 45.0% | 37.4% | 60.0% (Tumor size reduction ≥50%) | [1][4] |
Table 2: Key Grade 3 or Higher Adverse Events (AEs)
| Adverse Event | This compound | Cisplatin | Epirubicin | Carboplatin (Indirect Comparison) | Citation(s) |
| Elevated Aspartate Aminotransferase (AST) | 39.5% | Not Reported | 57.7% | Not Reported | [1] |
| Elevated Alanine Aminotransferase (ALT) | 31.5% | Not Reported | 53.7% | Not Reported | [1] |
| Renal Dysfunction | Low incidence, hydration often not required | Higher incidence, requires hydration | Not a primary toxicity | Less nephrotoxic than Cisplatin | [2][5] |
| Myelosuppression | Minimal | Moderate | Significant | Dose-limiting toxicity | [1] |
| Nausea and Vomiting | Less frequent | More frequent | Frequent | Less frequent than Cisplatin | [6] |
Experimental Protocols
The following are generalized protocols for TACE as described in the cited clinical trials. Specific parameters may vary between studies.
TACE with this compound
-
Patient Selection: Patients with unresectable HCC, Child-Pugh class A or B, and adequate organ function are typically eligible.
-
Drug Preparation: this compound is a freeze-dried product that is suspended in an oily lymphographic agent (iodine addition products of the ethylesters of the fatty acids obtained from poppyseed oil). The standard concentration is 70 mg of this compound in 3.5 mL of the suspension vehicle[7][8]. The maximum dosage is typically 120 mg per administration[7][8].
-
Catheterization: Under local anesthesia, a catheter is introduced into the femoral artery and advanced to the hepatic artery supplying the tumor, confirmed by angiography.
-
Infusion: The this compound suspension is infused through the catheter until the tumor vessels are filled[8].
-
Embolization: The feeding artery is then embolized using gelatin sponge particles to induce ischemia and trap the chemotherapeutic agent within the tumor.
-
Follow-up: Tumor response is evaluated by dynamic computed tomography (CT) or magnetic resonance imaging (MRI) at specified intervals (e.g., 5 and 12 weeks) after the procedure[1]. Repeat TACE sessions are performed as needed, typically with at least a four-week interval[8].
TACE with Cisplatin
-
Patient Selection: Similar to this compound TACE, with particular attention to renal function.
-
Pre-hydration: Patients typically receive intravenous hydration before and after the procedure to mitigate cisplatin-induced nephrotoxicity[2][3].
-
Drug Preparation: Cisplatin is mixed with the oily lymphographic agent to form an emulsion.
-
Catheterization and Infusion: The procedure follows the same steps as for this compound, with the Cisplatin emulsion infused into the tumor-feeding arteries.
-
Embolization: Gelatin sponge particles are used for embolization.
-
Post-procedure Care: Continued hydration and monitoring of renal function are crucial.
TACE with Epirubicin
-
Patient Selection: Similar to other TACE procedures, with attention to cardiac function due to the cardiotoxic potential of anthracyclines.
-
Drug Preparation: Epirubicin is emulsified with the oily lymphographic agent.
-
Procedure: The administration and embolization process is analogous to that of this compound and Cisplatin TACE.
-
Follow-up: Monitoring for cardiac and myelosuppressive side effects is important in the post-procedure period.
Mechanistic Insights and Signaling Pathways
This compound, like other platinum-based anticancer drugs, exerts its cytotoxic effects primarily through the formation of platinum-DNA adducts[9]. This leads to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
This compound-Induced Apoptotic Signaling Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in hepatocellular carcinoma cells. This compound forms DNA adducts, which are recognized by the DNA damage response (DDR) machinery. This can lead to the activation of the p53 tumor suppressor protein, a key regulator of apoptosis. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
References
- 1. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomised, multicentre prospective trial of transarterial chemoembolisation (TACE) plus sorafenib as compared with TACE alone in patients with hepatocellular carcinoma: TACTICS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. d-nb.info [d-nb.info]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. Therapeutic agent for hepatocellular carcinoma "MIRIPLA" obtained manufacturing and marketing approval | Sumitomo Pharma [sumitomo-pharma.com]
- 9. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Alterations Induced by Miriplatin and Cisplatin
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Miriplatin and Cisplatin (B142131) on the cancer cell transcriptome.
This guide provides a comparative overview of the gene expression changes induced by two platinum-based chemotherapeutic agents, this compound and Cisplatin. While both drugs share a fundamental mechanism of action involving the formation of DNA adducts to trigger cancer cell death, their distinct physicochemical properties and resulting biological activities can lead to differential effects on the cellular transcriptome. This comparison aims to shed light on these differences, offering valuable insights for researchers in oncology and drug development.
Executive Summary
Cisplatin, a cornerstone of cancer chemotherapy, is known to induce widespread changes in gene expression, primarily affecting pathways related to DNA damage response, cell cycle arrest, and apoptosis. Its hydrophilic nature allows for systemic administration, leading to a broad range of on-target and off-target effects.
This compound, a more recent, lipophilic platinum agent, is primarily utilized in transarterial chemoembolization (TACE) for hepatocellular carcinoma. Its localized delivery and sustained-release properties suggest a potentially more targeted impact on the tumor microenvironment. While comprehensive transcriptomic data for this compound is less abundant in publicly available literature, existing studies suggest an engagement of the Wnt/β-catenin signaling pathway.
This guide synthesizes the available data to present a comparative analysis, highlighting the known gene expression changes and affected signaling pathways for both agents. Due to the limited availability of direct comparative transcriptomic studies, this guide extrapolates from existing data on each compound, providing a framework for understanding their potential differential impacts on cancer cells.
Comparative Data on Mechanism of Action and Affected Pathways
The following table summarizes the key characteristics, mechanisms of action, and known affected signaling pathways of this compound and Cisplatin.
| Feature | This compound | Cisplatin |
| Chemical Nature | Lipophilic platinum(II) complex | Hydrophilic platinum(II) complex |
| Primary Administration | Localized (Transarterial Chemoembolization) | Systemic (Intravenous) |
| Active Metabolite | Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC) | Aquated cisplatin species |
| Primary Mechanism | Formation of platinum-DNA adducts, leading to inhibition of DNA replication and transcription, and induction of apoptosis. | Formation of platinum-DNA adducts (intrastrand and interstrand crosslinks), leading to DNA damage, cell cycle arrest, and apoptosis.[1][2][3] |
| Known Affected Signaling Pathways | Wnt/β-catenin pathway[4][5][6] | DNA Damage Response (ATM/ATR signaling)[2][7], p53 signaling[3][8], Apoptosis (intrinsic and extrinsic pathways)[9][10], Cell Cycle Control (G1/S and G2/M checkpoints)[8], MAPK signaling, PI3K/Akt signaling[11] |
Gene Expression Changes Induced by Cisplatin
Extensive research using microarray and RNA-sequencing has elucidated the significant impact of cisplatin on the cancer cell transcriptome. The following table presents a summary of consistently reported differentially expressed genes in response to cisplatin treatment across various cancer cell lines. It is important to note that specific gene expression changes can be cell-type and dose-dependent.
| Gene Category | Upregulated Genes | Downregulated Genes |
| DNA Damage Response | GADD45A, DDB2, XPC, ERCC1[2][11] | - |
| Apoptosis | BAX, BAK1, PUMA (BBC3), NOXA (PMAIP1), FAS[8][9][10] | BCL2, BCL-XL (BCL2L1), XIAP[4][9][12] |
| Cell Cycle Control | CDKN1A (p21)[8] | CCNB1, CCNE1, CDK1 |
| Transcription Factors | TP53, ATF3[3][13] | - |
| Drug Resistance | GSTP1, MRP1 (ABCC1), ATP7B | - |
This table represents a curated list of commonly observed gene expression changes and is not exhaustive.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of gene expression studies. Below are representative protocols for cell treatment and subsequent RNA analysis.
Protocol 1: Cancer Cell Line Culture and Drug Treatment
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[14][15]
-
Cell Seeding: Cells are seeded in 6-well plates at a density that allows for logarithmic growth during the treatment period.[15]
-
Drug Preparation: Cisplatin and the active metabolite of this compound, DPC, are dissolved in an appropriate solvent (e.g., 0.9% NaCl for cisplatin, DMSO for DPC) to prepare a stock solution.[16]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing the desired concentration of the drug or vehicle control. Cells are typically treated for 24 to 48 hours.[15][16]
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After treatment, the medium is removed, and cells are washed with PBS. Total RNA is extracted using a TRIzol-based reagent or a column-based RNA purification kit according to the manufacturer's protocol.[17][18][19]
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN), ideally close to 10.[1]
Protocol 3: Gene Expression Analysis by Microarray
-
cDNA Synthesis and Labeling: A specific amount of high-quality total RNA (e.g., 100 ng - 1 µg) is reverse transcribed into cDNA. The cDNA is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).[20]
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes. Hybridization is typically carried out overnight in a hybridization oven.
-
Scanning and Data Acquisition: The microarray chip is washed to remove unbound cDNA and then scanned using a microarray scanner to detect the fluorescent signals.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the drug-treated and control groups. A fold-change and p-value cutoff (e.g., |log2(Fold Change)| > 1 and p < 0.05) is typically applied.[21][22]
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for gene expression analysis and the key signaling pathways affected by platinum-based drugs.
Caption: A generalized workflow for studying gene expression changes.
Caption: Key signaling pathways activated by cisplatin-induced DNA damage.
Caption: Postulated modulation of the Wnt/β-catenin pathway by this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Expression of DNA-damage Response and Repair Genes After Exposure To DNA-damaging Agents in Isogenic Head and Neck Cells with Altered Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-catenin signaling pathway regulates cisplatin resistance in lung adenocarcinoma cells by upregulating Bcl-xl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. miR-122 enhances sensitivity of hepatocellular carcinoma to oxaliplatin via inhibiting MDR1 by targeting Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of evolutionarily conserved DNA damage response genes that alter sensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin Inhibits Hippocampal Cell Proliferation and Alters the Expression of Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Gene Expression Commons [gexc.riken.jp]
- 18. ctotc.rhoworld.com [ctotc.rhoworld.com]
- 19. From RNA isolation to microarray analysis: Comparison of methods in FFPE tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cvmbs.colostate.edu [cvmbs.colostate.edu]
- 21. Meta‐analysis of microarray data to determine gene indicators involved in cisplatin resistance in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Miriplatin: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the platinum-based chemotherapeutic agent, Miriplatin (B1139251), are critical for ensuring personnel safety and environmental protection. As a cytotoxic compound, this compound and all materials that have come into contact with it must be treated as hazardous waste. Disposal procedures must adhere to strict protocols to prevent exposure and contamination.
This compound is classified as a hazardous substance, known to be harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[1] Therefore, rigorous waste management practices are imperative from the point of generation through to final disposal. The primary method for the ultimate disposal of this compound and associated contaminated materials is high-temperature incineration.[2]
Waste Segregation and Categorization
Proper segregation of this compound waste is the foundational step in its safe disposal. Waste is categorized into two main streams: "trace" and "bulk" chemotherapy waste. This distinction is based on the amount of residual this compound present.
| Waste Category | Description | Examples |
| Trace this compound Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[3][4] | Empty drug vials, syringes, and IV bags; contaminated personal protective equipment (PPE) such as gloves and gowns; absorbent pads and wipes used for preparation and administration.[4][5] |
| Bulk this compound Waste | Materials that contain more than 3% of the original this compound by weight.[3] This includes any materials used to clean up spills. | Partially full vials, syringes, or IV bags of this compound; expired or unused this compound.[3] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is essential for the safe management of this compound waste within a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, personnel must be equipped with appropriate PPE. This includes, but is not limited to:
-
Two pairs of chemotherapy-grade gloves.
-
A disposable gown.
-
Eye protection (safety goggles or face shield).
-
A respiratory mask.
Waste Containerization
Properly labeled and color-coded containers are crucial for distinguishing between waste streams and ensuring they are handled correctly.
-
Trace this compound Waste: Dispose of in a designated yellow chemotherapy waste container.[2][4][5] If sharps are contaminated with trace amounts of this compound, they should be placed in a yellow sharps container.[2][5]
-
Bulk this compound Waste: Must be disposed of in a designated black RCRA hazardous waste container.[3] This ensures it is managed as a hazardous pharmaceutical waste.
Labeling and Storage
All waste containers must be clearly labeled with their contents.
-
Labels should indicate "Chemotherapy Waste" or "Cytotoxic Waste" and display the universal cytotoxic symbol.
-
Containers should be kept sealed when not in use and stored in a designated, secure area with limited access.
Final Disposal
The final step in the disposal process is the removal of the waste by a certified hazardous waste management service.
-
Cytotoxic waste must be transported by certified carriers to a permitted treatment facility for high-temperature incineration.[2]
-
Never dispose of this compound or any cytotoxic waste down the drain or in regular trash.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
Logical Relationship of this compound Disposal
The following diagram outlines the logical hierarchy and key considerations for establishing a compliant this compound disposal procedure.
Caption: Key components of a compliant this compound disposal plan.
It is imperative that all researchers, scientists, and drug development professionals handling this compound familiarize themselves with their institution's specific safety protocols and the relevant local and federal regulations for hazardous waste disposal. The information provided here serves as a general guide to best practices in the absence of specific instructions for this compound.
References
- 1. A chemical perspective on the clinical use of platinum-based anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 2. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. pharmacy180.com [pharmacy180.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Miriplatin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent chemotherapeutic agents like Miriplatin is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure laboratory environment.
This compound, a lipophilic platinum complex, is utilized in transarterial chemoembolization (TACE) for treating hepatocellular carcinoma[1][2][3]. Due to its cytotoxic nature, stringent adherence to safety protocols is necessary to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against accidental exposure to this compound. Below is a summary of recommended equipment based on safety data sheets and general safe handling practices for cytotoxic compounds.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemotherapy-rated gloves | Wear two pairs of powder-free nitrile gloves that have been tested for resistance to chemotherapy drugs (e.g., meeting ASTM D6978 standards)[4][5]. The inner glove should be worn under the gown cuff, and the outer glove over the cuff[4]. Change gloves immediately if they become contaminated or damaged[4]. |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Use tightly fitting safety goggles or a face shield to protect against splashes or aerosols[4][6][7]. Standard safety glasses do not provide adequate protection. |
| Body Protection | Disposable, impervious gown | Wear a long-sleeved, disposable gown made of a material known to be resistant to chemotherapy drugs, such as polyethylene-coated polypropylene[4][5]. Gowns should have a solid front and close in the back. |
| Respiratory Protection | NIOSH-approved respirator | A respirator (e.g., N95) should be used when there is a risk of aerosolization, such as during spill cleanup or when handling the powder form outside of a containment device[4][6]. |
| Foot Protection | Closed-toe shoes | Always wear closed-toe shoes in the laboratory. Shoe covers may be necessary if there is a risk of spills. |
Experimental Workflow for Safe Handling of this compound
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring the integrity of the research. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation[7].
-
Avoid the formation of dust and aerosols[6].
-
Store this compound in a tightly closed container in a dry and well-ventilated place[7]. Recommended storage temperatures are typically -20°C for one year or -80°C for two years[8].
Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wear appropriate PPE, including a respirator, during cleanup.
-
Absorb liquid spills with an inert material and collect all contaminated materials, including the absorbent, into a designated hazardous waste container.
-
For solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[7].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention[7].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[6].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[7].
Disposal Plan: The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for hazardous waste.
-
Waste Categorization:
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug volume remaining (e.g., empty vials, used PPE, IV bags)[9][10]. This waste should be placed in designated yellow chemotherapy waste containers[9][10].
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug volume (e.g., partially used vials, spill cleanup materials)[9]. This is considered hazardous waste and must be disposed of in black RCRA-approved containers[9][10].
-
-
Disposal Procedure:
-
Segregate trace and bulk chemotherapy waste at the point of generation.
-
Place all waste in appropriately labeled, leak-proof, and puncture-resistant containers.
-
Do not dispose of this compound or contaminated materials down the drain or in the regular trash[11].
-
Arrange for disposal through a licensed hazardous material disposal company[7].
-
By implementing these comprehensive safety measures, research institutions can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. One moment, please... [pogo.ca]
- 6. kmpharma.in [kmpharma.in]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemotherapy Waste Management | Medical Waste Pros [medicalwastepros.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
